Product packaging for Cellobionic acid(Cat. No.:CAS No. 534-41-8)

Cellobionic acid

Cat. No.: B108432
CAS No.: 534-41-8
M. Wt: 358.3 g/mol
InChI Key: JYTUSYBCFIZPBE-ZNLUKOTNSA-N
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Description

Cellobionic acid is a disaccharide consisting beta-D-glucosyl and D-gluconic acid residues joined by a (1->4)-linkage. It has a role as a metabolite. It is a disaccharide and a carbohydrate acid. It derives from a cellobiose. It is a conjugate acid of a cellobionate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O12 B108432 Cellobionic acid CAS No. 534-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-ZNLUKOTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201562
Record name Cellobionic acid
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Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-41-8
Record name Cellobionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cellobionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellobionic acid
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Foundational & Exploratory

what is the chemical structure of cellobionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cellobionic Acid

Introduction

This compound (CBA), a disaccharide acid, is emerging as a compound of significant interest in the pharmaceutical, cosmetic, food, and chemical industries.[1][2] Structurally, it is composed of a glucose unit linked to a gluconic acid unit via a β-1,4-glycosidic bond.[3][4][5] This aldobionic acid is derived from the oxidation of cellobiose, the repeating structural unit of cellulose.[2][6] As a plant-based alternative to its stereoisomer, lactobionic acid, this compound offers similar beneficial properties such as being biodegradable, non-toxic, and having antioxidant capabilities.[2] Its applications are being explored in anti-aging cosmetic formulations, moisturizers, and treatments for hyperpigmentation and acne, where it provides the benefits of α-hydroxy acids without causing irritation.[7]

Chemical Structure and Properties

This compound is chemically known as 4-O-β-D-glucopyranosyl-D-gluconic acid.[3][4] It is a white, crystalline solid that is soluble in water.[3]

Below is a diagram representing the chemical structure of this compound.

cellobionic_acid_structure Chemical Structure of this compound cluster_gluconic_acid D-Gluconic Acid Unit cluster_glucose β-D-Glucose Unit C1 C1 C2 C2 COOH COOH C3 C3 OH2 OH C4 C4 OH3 OH C5 C5 O4 O C6 C6 OH5 OH CH2OH6 CH2OH G1 C1' O4->G1 G2 C2' G3 C3' OH_G2 OH G4 C4' OH_G3 OH G5 C5' OH_G4 OH G6 C6' O_ring O CH2OH_G6 CH2OH

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₂[3][4]
Molecular Weight 358.30 g/mol [4]
CAS Number 534-41-8[3][4]
Appearance White crystalline solid or colorless syrup[3][8]
Solubility Water, DMSO[3][8]
pKa 3.28 ± 0.35[2]

Metabolic Pathway and Synthesis

Cellular Utilization Pathway in Neurospora crassa

The fungus Neurospora crassa possesses a specific metabolic pathway for the utilization of this compound. Extracellular this compound can be directly imported into the cell by a this compound transporter (CBT-1).[9] Alternatively, it can be cleaved into gluconic acid and glucose by an extracellular β-glucosidase.[9] Once inside the cell, this compound is phosphorylated by this compound phosphorylase (CAP) to yield glucose 1-phosphate and gluconic acid.[9] Glucose 1-phosphate then enters glycolysis, while gluconic acid is converted to 6-phosphogluconate by gluconokinase (GnK) to be utilized in the pentose phosphate pathway.[9]

metabolic_pathway CBA_ext Extracellular This compound CBT1 CBT-1 Transporter CBA_ext->CBT1 Transport BetaGlucosidase β-Glucosidase (extracellular) CBA_ext->BetaGlucosidase Cleavage CBA_int Intracellular This compound CBT1->CBA_int GluconicAcid_ext Extracellular Gluconic Acid BetaGlucosidase->GluconicAcid_ext Glucose_ext Extracellular Glucose BetaGlucosidase->Glucose_ext CAP This compound Phosphorylase (CAP) CBA_int->CAP Phosphorylation G1P Glucose 1-Phosphate CAP->G1P GluconicAcid_int Intracellular Gluconic Acid CAP->GluconicAcid_int G6P Glucose 6-Phosphate G1P->G6P Isomerization GnK Gluconokinase (GnK) GluconicAcid_int->GnK Phosphorylation P6G 6-Phosphogluconate GnK->P6G Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway P6G->PPP

Caption: Metabolic pathway of this compound in N. crassa.

Experimental Protocols

Synthesis of this compound

A modified Frush and Isbell procedure can be used for the chemical synthesis of this compound.[9]

Materials:

  • Cellobiose

  • Calcium Carbonate (CaCO₃)

  • Bromine (Br₂)

  • Deionized water

  • Nitrogen gas

  • Rotary evaporator

  • Supelclean™ ENVI-Carb™ SPE column

Procedure:

  • In 500 mL of ice-cold water, dissolve 0.075 mol of cellobiose.

  • Add 0.15 mol of CaCO₃ and 0.090 mol of bromine to the solution.

  • Stir the reaction mixture at room temperature in the dark for 4 hours.

  • Remove residual bromine by purging the solution with nitrogen gas for 1 hour.

  • Concentrate the product on a rotary evaporator at 50°C to approximately 50% wt/vol.

  • Purify the concentrated product using a Supelclean™ ENVI-Carb™ SPE column with an elution gradient from water to 50% acetonitrile.[9]

Yeast Cell-Based Uptake Assay

This protocol details a method for assessing the uptake of this compound in Saccharomyces cerevisiae.[9]

Materials:

  • Saccharomyces cerevisiae strain

  • Optimized minimum medium (oMM)

  • Assay buffer (5 mM MES, 100 mM NaCl, pH 6.0)

  • This compound stock solution (200 μM in assay buffer)

  • Incubator shaker

Procedure:

  • Grow S. cerevisiae in oMM lacking uracil to the late logarithmic phase.

  • Harvest the cells and wash them three times with the assay buffer.

  • Resuspend the cells to a final optical density (OD) of 40 in the assay buffer.

  • Prepare a 200 μM stock solution of this compound in the assay buffer.

  • Initiate the transport assay by mixing equal volumes of the cell suspension and the substrate stock solution.

  • Incubate the reaction mixture at 30°C with continuous shaking for 30 minutes.[9]

  • Subsequent analysis of substrate depletion from the supernatant can be performed using techniques like HPLC.

Whole-Cell Biotransformation for this compound Production

This protocol describes the production of this compound using engineered Gluconobacter oxydans.[2]

Pre-culture Preparation:

  • Prepare a modified complex medium containing 5 g/L yeast extract, 3 g/L peptone from casein, and 10 g/L fructose (FYP-medium).

  • Adjust the pH to 6.0 using 3 M HCl.

  • Autoclave the medium at 121°C for 20 minutes.

  • Add kanamycin and cefoxitin to a final concentration of 50 mg/L each.

  • Inoculate the medium with the engineered G. oxydans strain and incubate.

Biotransformation:

  • Set up a bioreactor with the appropriate medium. Initially, set the pH to 6.0 with 12.5% (v/v) H₃PO₄.

  • Control the temperature at 30°C.

  • Maintain the pH at 6.0 by the automated addition of 25% (v/v) NH₄OH.

  • Ensure the dissolved oxygen (DO) concentration is kept above 30% air saturation by adjusting the stirrer speed (500-1200 rpm) and gassing rate (2.0-2.8 vvm air).

  • Introduce the resting cells of G. oxydans and the cellobiose substrate.

  • Monitor the reaction progress by taking samples periodically.

Analytical Method (HPLC):

  • Use an anion-exchange column (e.g., Aminex HPX-87H).

  • The mobile phase is 5 mM H₂SO₄.

  • Maintain an isocratic flow rate of 0.6 mL/min.

  • Keep the column temperature at 60°C.

  • Inject a 10 µL sample volume.

  • Quantify cellobiose and this compound concentrations against standard curves.[2]

Quantitative Data on Production

Several studies have reported on the production yields of this compound using different biocatalytic approaches.

SubstrateBiocatalystProduct ConcentrationMolar Conversion/YieldReference
10 g/L MaltodextrinIn vitro synthetic enzymatic biosystem6.2 g/L60% (starch-to-CBA)[1]
50 g/L MaltodextrinIn vitro synthetic enzymatic biosystem21.2 g/LNot specified[1]
98 g/L CellobioseEngineered Gluconobacter oxydans BP9Not specified>99%[6]
CellobioseEngineered Gluconobacter oxydans502 g/L>99%[6]
23 g/L Cellobiose (from waste paper)Recombinant Pseudomonas taetrolens24.1 g/LNot specified[10]

Conclusion

This compound represents a versatile and promising bio-based chemical with wide-ranging potential applications. Research into its synthesis, particularly through sustainable biocatalytic routes, is advancing rapidly. The detailed understanding of its chemical structure, properties, and metabolic pathways is crucial for harnessing its full potential in various industrial sectors. The experimental protocols provided herein offer a foundation for researchers and drug development professionals to further explore and optimize the production and application of this valuable compound.

References

Cellobionic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellobionic acid (CBA), an aldobionic acid derived from the oxidation of cellobiose, is an emerging molecule of interest with potential applications in the pharmaceutical, cosmetic, and food industries. Initially recognized as a product of chemical synthesis, its significance has grown with the discovery of its natural occurrence as a key intermediate in microbial cellulose degradation. This technical guide provides an in-depth overview of the discovery of this compound, its natural prevalence, and the metabolic pathways involved. It also details the experimental protocols for its synthesis, isolation, and characterization, and presents quantitative data from various studies.

Discovery of this compound

The history of this compound is rooted in both chemical synthesis and its later discovery as a natural product of microbial metabolism.

Chemical Synthesis

This compound was first synthesized chemically. A modified Frush and Isbell procedure is a cited method for its laboratory preparation.[1] This synthesis involves the oxidation of cellobiose, typically using bromine in the presence of a carbonate salt to neutralize the resulting acid.[1]

Discovery in Biological Systems

The discovery of this compound in nature is intrinsically linked to the study of cellulose degradation by microorganisms. It was identified as a primary product of the oxidative breakdown of cellulose by a variety of fungi and bacteria.[2][3] This process is particularly important in environments rich in decaying plant biomass, such as forests and soil.

Natural Occurrence of this compound

This compound is naturally present in environments where cellulolytic (cellulose-degrading) microorganisms thrive. These include:

  • Decaying Wood and Plant Biomass: Fungi, particularly white-rot and brown-rot fungi, and various bacteria secrete enzymes that break down cellulose, leading to the formation of this compound.

  • Soil and Compost: The soil microbiome contains a diverse population of cellulolytic organisms that contribute to the carbon cycle by decomposing plant matter, a process in which this compound is an intermediate. While the presence of low-molecular-weight organic acids in forest soils is well-documented, specific concentration data for this compound in these environments is limited.[4]

The production of this compound in these ecosystems is a key step in the conversion of insoluble cellulose into metabolizable sugars for the microorganisms.

Metabolic Pathways

This compound is involved in specific metabolic pathways for both its formation from cellulose and its subsequent utilization by microorganisms.

Production of this compound from Cellulose

The enzymatic conversion of cellulose to this compound is a multi-step process initiated by the synergistic action of different enzymes:

  • Lytic Polysaccharide Monooxygenases (LPMOs): These copper-dependent enzymes oxidatively cleave the glycosidic bonds in cellulose, generating oxidized chain ends.

  • Cellobiohydrolases: These enzymes hydrolyze cellulose chains to release cellobiose.

  • Cellobiose Dehydrogenase (CDH): This enzyme oxidizes cellobiose at the C1 position of the reducing end glucose unit to cellobiono-1,5-lactone.

  • Spontaneous Hydrolysis: The cellobiono-1,5-lactone is unstable in aqueous environments and spontaneously hydrolyzes to form this compound.[2]

Microbial Utilization of this compound

Microorganisms that produce this compound have also evolved pathways to utilize it as a carbon source. The model fungus Neurospora crassa provides a well-studied example:

  • Extracellular Cleavage: A secreted β-glucosidase can cleave extracellular this compound into glucose and gluconic acid.[1]

  • Transport: Specific transporters, such as CBT-1 in N. crassa, import this compound directly into the cell.[1]

  • Intracellular Phosphorolysis: Once inside the cell, this compound is cleaved by This compound phosphorylase (CBAP) into glucose-1-phosphate and gluconic acid.[2]

  • Entry into Central Metabolism: Glucose-1-phosphate enters glycolysis, while gluconic acid is phosphorylated to enter the pentose phosphate pathway.[2]

Signaling Pathways

Currently, there is limited evidence to suggest that this compound plays a significant role as a signaling molecule in microbial communication or regulation of gene expression. Its primary known function is as a metabolic intermediate in cellulose catabolism. While various small molecules, including some organic acids, are involved in bacterial quorum sensing, this compound has not been identified as a key player in these signaling networks.[5]

Quantitative Data

The biotechnological production of this compound has been a focus of research, leading to the generation of quantitative data on yields and production rates.

Microorganism/SystemSubstrateConcentration of this compound ProducedReference
Engineered Gluconobacter oxydansCellobiose502 g/L[6]
Engineered Pseudomonas taetrolensCellobiose200 g/L[6]
Engineered Neurospora crassaWheat Straw17 g/L[6]
Gluconobacter frateurii NBRC3285Cellobiose0.86 g/L[6]
Artificial in vitro enzymatic biosystemMaltodextrin21.2 g/L[7]

Experimental Protocols

Chemical Synthesis of this compound (Modified Frush and Isbell Procedure)

This protocol is adapted from the procedure described in Li et al. (2015).[1]

  • Reaction Setup: In a 500 mL flask, dissolve 0.075 mol of cellobiose in ice-cold water.

  • Addition of Reagents: Add 0.15 mol of calcium carbonate (CaCO₃) followed by the slow addition of 0.090 mol of bromine.

  • Reaction: Stir the reaction mixture at room temperature in the dark for 4 hours.

  • Quenching: Remove residual bromine by purging the solution with nitrogen gas for 1 hour.

  • Concentration: Concentrate the product on a rotary evaporator at 50°C to approximately 50% (w/v).

  • Purification: Purify the concentrated product using a Supelclean™ ENVI-Carb™ Solid Phase Extraction (SPE) column with an elution gradient from water to 50% acetonitrile.

Extraction of Low-Molecular-Weight Organic Acids from Soil

This is a general protocol that can be adapted for the extraction of this compound from soil samples.[8][9][10]

  • Sample Preparation: Air-dry, grind, and sieve soil samples through a 2 mm mesh.

  • Extraction: Extract approximately 5.0 g of soil with 25 mL of a suitable extraction solvent (e.g., 0.1 mol/L phosphoric acid solution) using an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm membrane filter prior to analysis.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of organic acids.

  • Column: A C18 reversed-phase column is commonly used for the separation of low-molecular-weight organic acids.[8] For sugars and sugar acids, ion-exchange columns like the Bio-Rad Aminex HPX-87H can also be employed.[11]

  • Mobile Phase: A typical mobile phase for organic acid analysis is a phosphate buffer at a low pH (e.g., 2.5) with a small percentage of an organic modifier like methanol.[8]

  • Detection: UV detection at 210 nm is suitable for many organic acids.[8] For sugar acids that lack a strong chromophore, a Refractive Index Detector (RID) can be used.[6][11] A combination of UV and RI detectors can be beneficial, as this compound can be detected by the UV detector while both cellobiose and this compound are detected by the RI detector.[6]

Visualizations

Microbial_Cellulose_Degradation_to_Cellobionic_Acid Cellulose Cellulose LPMOs Lytic Polysaccharide Monooxygenases (LPMOs) Cellulose->LPMOs Oxidative cleavage Cellobiohydrolases Cellobiohydrolases Cellulose->Cellobiohydrolases Hydrolysis Cellobiose Cellobiose LPMOs->Cellobiose Cellobiohydrolases->Cellobiose CDH Cellobiose Dehydrogenase (CDH) Cellobiose->CDH Cellobiono_lactone Cellobiono-1,5-lactone CDH->Cellobiono_lactone Spontaneous_hydrolysis Spontaneous Hydrolysis Cellobiono_lactone->Spontaneous_hydrolysis Cellobionic_acid This compound Spontaneous_hydrolysis->Cellobionic_acid

Caption: Production of this compound from cellulose.

Microbial_Utilization_of_Cellobionic_Acid cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular_CBA This compound Beta_glucosidase Secreted β-glucosidase Extracellular_CBA->Beta_glucosidase Transporter CBT-1 Transporter Extracellular_CBA->Transporter Glucose_ext Glucose Beta_glucosidase->Glucose_ext Gluconic_acid_ext Gluconic Acid Beta_glucosidase->Gluconic_acid_ext Intracellular_CBA This compound CBAP This compound Phosphorylase (CBAP) Intracellular_CBA->CBAP G1P Glucose-1-Phosphate CBAP->G1P Gluconic_acid_int Gluconic Acid CBAP->Gluconic_acid_int Glycolysis Glycolysis G1P->Glycolysis PPP Pentose Phosphate Pathway Gluconic_acid_int->PPP Transporter->Intracellular_CBA

Caption: Microbial utilization of this compound.

Experimental_Workflow_Soil_Analysis Soil_sample Soil Sample Preparation Air-dry, grind, sieve Soil_sample->Preparation Extraction Ultrasonic Extraction (e.g., with 0.1 M Phosphoric Acid) Preparation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_analysis HPLC Analysis (C18 column, UV/RI detection) Filtration->HPLC_analysis Quantification Quantification HPLC_analysis->Quantification

Caption: Workflow for soil organic acid analysis.

Conclusion

This compound, once primarily a laboratory chemical, is now understood to be a significant natural product in the microbial degradation of cellulose. Its discovery and the elucidation of its metabolic pathways have opened up new avenues for biotechnological production from renewable biomass. While its natural occurrence in environments like soil and decaying wood is established, further research is needed to quantify its concentrations and fully understand its ecological role. The experimental protocols for its synthesis, extraction, and analysis are well-defined, providing a solid foundation for future research and development. For drug development professionals, the potential of this compound as a bio-based platform chemical warrants further investigation into its properties and applications.

References

physical and chemical properties of cellobionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cellobionic Acid

Introduction

This compound (CBA), a disaccharide acid with the CAS number 534-41-8, is an oxidized derivative of cellobiose.[1][2] It is composed of a glucose unit linked to a gluconic acid unit via a β-1,4-glycosidic bond.[1][3] As an intermediate in the enzymatic degradation of cellulose, this compound is of significant interest to researchers in biochemistry, materials science, and drug development.[1][3] Its potential applications span from biomass conversion into biofuels to its use in the food, cosmetic, and pharmaceutical industries as a plant-based alternative to lactobionic acid.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental methodologies and process visualizations.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its handling, processing, and application in various scientific contexts. While some properties are well-documented, others are based on predictive models.

Table 1: Summary of Quantitative Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂O₁₂[1][2][3][5]
Molecular Weight 358.30 g/mol [2][3][5]
Appearance White crystalline solid / Off-white powder[1]
Boiling Point 864.7 ± 65.0 °C (Predicted)[5][6]
Density 1.79 ± 0.1 g/cm³ (Predicted)[5][6]
Acidity (pKa) 3.28 ± 0.35 (Predicted)[4][7]
Solubility Soluble in water; Slightly soluble in DMSO.[1][5][6]

Chemical Properties and Reactivity

This compound's chemical behavior is defined by its structure as a disaccharide carboxylic acid. It is functionally related to cellobiose and is the conjugate acid of a cellobionate.[2][6]

Chemical Structure

The structure consists of a β-D-glucopyranosyl unit linked to the C4 hydroxyl group of D-gluconic acid.[1] The presence of a carboxylic acid group, multiple hydroxyl groups, and a β-glycosidic linkage dictates its reactivity.

cluster_cba This compound Structure reactant reactant product product label label Gluconic_Acid D-Gluconic Acid (Carboxyl Group) Glucose β-D-Glucose Glucose->Gluconic_Acid β(1→4) linkage

Caption: Logical structure of this compound.

Key Chemical Reactions

1. Hydrolysis: The β-1,4-glycosidic bond in this compound can be cleaved through either enzymatic or acid-catalyzed hydrolysis.[8][9] This reaction breaks the molecule into its constituent monomers: glucose and gluconic acid.[8] Certain enzymes, such as β-glucosidases found in commercial preparations like Novozym 188 and Cellic CTec2, can facilitate this process, although the hydrolysis rate is notably slower compared to that of cellobiose.[8]

reactant reactant product product process process CBA This compound Hydrolysis Hydrolysis (β-glucosidase or Acid) CBA->Hydrolysis Glucose Glucose Hydrolysis->Glucose Gluconic_Acid Gluconic Acid Hydrolysis->Gluconic_Acid

Caption: Hydrolysis pathway of this compound.

2. Oxidation: this compound is itself a product of oxidation. It is formed through the oxidation of cellobiose, a reaction that can be catalyzed by enzymes like cellobiose dehydrogenase or through chemical methods such as treatment with ozone or electrochemical oxidation.[4][10][11][12] Further oxidation of this compound can occur under specific conditions, leading to the formation of products like glucaric acid.[13]

reactant reactant product product process process Cellobiose Cellobiose Oxidation Oxidation (e.g., Cellobiose Dehydrogenase) Cellobiose->Oxidation CBA This compound Oxidation->CBA

Caption: Formation of this compound via oxidation.

3. Phosphorolysis: In certain microorganisms, this compound is metabolized through a phosphorolytic pathway. The enzyme this compound phosphorylase (CBAP) catalyzes the reversible phosphorolysis of this compound into α-D-glucose 1-phosphate (G1P) and D-gluconic acid.[14][15] This represents a key metabolic step that connects oxidative cellulose degradation to central pathways like glycolysis and the pentose phosphate pathway.[15]

reactant reactant product product process process CBA This compound + Phosphate Phosphorolysis Phosphorolysis (this compound Phosphorylase) CBA->Phosphorolysis G1P Glucose 1-Phosphate Phosphorolysis->G1P Gluconic_Acid Gluconic Acid Phosphorolysis->Gluconic_Acid

Caption: Metabolic phosphorolysis of this compound.

4. Reduction: Electrochemical methods have been employed for the reduction of cellobiose. In a related process, this compound's precursor, cellobiose, can be cathodically reduced to cellobitol.[11] This suggests the potential for reducing the carbonyl group of the gluconic acid moiety in this compound, although this is a less commonly studied reaction.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard methodologies for the characterization of organic compounds.[16][17]

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The powder is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[17]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a traditional oil bath setup) alongside a calibrated thermometer.[17]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

  • Note: For compounds like sugars that may decompose upon heating, observations such as charring or discoloration are also noted.[18]

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane).[19][20]

  • Procedure: Approximately 25 mg of solid this compound is added to 0.5 mL of a chosen solvent in a test tube.[16]

  • Mixing: The mixture is agitated thoroughly by tapping or stirring to facilitate dissolution.[16]

  • Observation: The sample is visually inspected to determine if it is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble (the solid does not dissolve).[20]

  • pH Testing for Aqueous Solutions: If the compound dissolves in water, the resulting solution is tested with pH paper. A pH of 4 or lower would be consistent with its identity as a carboxylic acid.[16]

pKa Determination

Objective: To determine the acid dissociation constant (pKa), which quantifies the strength of the carboxylic acid group.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: A calibrated pH meter is placed in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant (NaOH).

  • Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from this curve. It is the pH at the half-equivalence point, where exactly half of the this compound has been neutralized to its conjugate base, cellobionate.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties rooted in its structure as a disaccharide acid. Its solubility in water, predicted pKa, and specific chemical reactivity—including hydrolysis, oxidation, and phosphorolysis—are critical parameters for its application. For researchers and drug development professionals, a thorough understanding of these properties is essential for harnessing its potential in areas ranging from sustainable chemistry and biofuel production to its development as a functional ingredient in the pharmaceutical and food industries. The provided experimental protocols offer a clear framework for the consistent and accurate characterization of this important biomolecule.

References

Cellobionic Acid: A Disaccharide Acid from Cellulose - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), a disaccharide acid derived from the abundant biopolymer cellulose, is emerging as a platform chemical with significant potential in the pharmaceutical, cosmetic, food, and chemical industries.[1][2] Structurally, it consists of a glucose and a gluconic acid unit linked by a β-1,4-glycosidic bond.[3] As a stereoisomer of the well-known lactobionic acid, this compound is poised to offer a plant-based, vegan alternative for various high-value applications.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its production from cellulose, physicochemical properties, detailed experimental protocols, and its metabolic pathway, with a particular emphasis on its potential for drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various fields. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 534-41-8--INVALID-LINK--
Molecular Formula C₁₂H₂₂O₁₂--INVALID-LINK--
Molecular Weight 358.30 g/mol --INVALID-LINK--
IUPAC Name 4-O-β-D-glucopyranosyl-D-gluconic acid--INVALID-LINK--
Appearance White crystalline solidGeneric Material Safety Data Sheets
Solubility Soluble in waterGeneric Material Safety Data Sheets
pKa 3.28 ± 0.35--INVALID-LINK--

Production of this compound from Cellulose

The production of this compound from cellulose is a multi-step process that typically involves the initial breakdown of cellulose into its repeating disaccharide unit, cellobiose, followed by the oxidation of cellobiose to this compound. Various methods, including chemical synthesis, enzymatic conversion, and whole-cell biocatalysis, have been developed for this purpose.

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly depending on the chosen method and the specific conditions employed. The following table summarizes key quantitative data from various studies to facilitate comparison.

Production MethodOrganism/CatalystSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Whole-Cell Biocatalysis Gluconobacter oxydans BP9.1 pta-mGDHCellobiose502>99Not Reported--INVALID-LINK--
Whole-Cell Biocatalysis Pseudomonas taetrolens [pDSK-GDH]Cellobiose20095.618.2--INVALID-LINK--
Whole-Cell Biocatalysis Engineered Neurospora crassaAvicel (Cellulose)~2091 (of hydrolyzed Avicel)Not Reported--INVALID-LINK--
In Vitro Enzymatic Synthesis Artificial ivSEBSMaltodextrin21.260 (molar conversion)Not Reported--INVALID-LINK--
Electrochemical Oxidation Graphite anode, CaBr₂ mediatorCellobioseNot Reported~95 (Coulombic efficiency)Not Reported--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Chemical Synthesis of this compound from Cellobiose

This protocol is adapted from a modified Frush and Isbell procedure.[4]

Materials:

  • Cellobiose

  • Calcium carbonate (CaCO₃)

  • Bromine (Br₂)

  • Nitrogen gas

  • Ice-cold water

  • Rotary evaporator

  • Supelclean™ ENVI-Carb™ SPE column

  • Acetonitrile

Procedure:

  • In a 500 mL flask, dissolve 0.075 mol of cellobiose in ice-cold water.

  • Add 0.15 mol of CaCO₃ and 0.090 mol of bromine to the solution.

  • Stir the reaction mixture at room temperature in the dark for 4 hours.

  • Remove residual bromine by purging the solution with nitrogen gas for 1 hour.

  • Concentrate the product on a rotary evaporator at 50°C to approximately 50% (w/v).

  • Purify the concentrated product using a Supelclean™ ENVI-Carb™ SPE column with an elution gradient from water to 50% acetonitrile.

Whole-Cell Biocatalysis using Engineered Gluconobacter oxydans

This protocol is based on the work with engineered G. oxydans for high-titer this compound production.[2]

Materials:

  • Engineered Gluconobacter oxydans BP9.1 pta-mGDH strain

  • Growth medium

  • Cellobiose

  • Stirred tank bioreactor

  • Centrifuge

Procedure:

  • Cultivate the engineered G. oxydans strain in a suitable growth medium to the desired cell density.

  • Harvest the cells by centrifugation and wash them to obtain resting cells.

  • Prepare a biotransformation medium in a stirred tank bioreactor containing a high concentration of cellobiose (e.g., up to 500 g/L).

  • Inoculate the bioreactor with the resting cells to a specific concentration (e.g., 5.2 g/L cell dry weight).

  • Maintain the biotransformation under controlled conditions of temperature (e.g., 30°C), pH (e.g., 6.0), and aeration.

  • Monitor the conversion of cellobiose to this compound over time using analytical techniques like HPLC.

  • Upon completion of the reaction, separate the cells from the broth to obtain the this compound solution.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of this compound.[2]

Instrumentation:

  • HPLC system with a Refractive Index (RI) and a UV detector.

  • Anion-exchange column (e.g., Aminex HPX-87H).

Mobile Phase:

  • 5 mM H₂SO₄

Chromatographic Conditions:

  • Flow rate: 0.6 mL/min

  • Column temperature: 60°C

  • Injection volume: 10 µL

Detection:

  • Cellobiose and this compound can be detected by the RI detector.

  • This compound can be selectively detected by the UV detector.

Quantification:

  • Prepare standard curves for both cellobiose and this compound.

  • Calculate the concentrations in the samples based on the peak areas from the chromatograms.

Signaling Pathways and Metabolic Engineering

The utilization of this compound by microorganisms is an important area of research for metabolic engineering and consolidated bioprocessing. The fungus Neurospora crassa has been shown to possess a specific metabolic pathway for this compound.

This compound Utilization Pathway in Neurospora crassa

In N. crassa, extracellular this compound can be either directly imported into the cell by a specific transporter (CBT-1) or first hydrolyzed to glucose and gluconic acid by a secreted β-glucosidase.[4] Inside the cell, this compound is cleaved by a this compound phosphorylase (CAP) into glucose 1-phosphate and gluconic acid, which then enter central metabolic pathways.[4]

Cellobionic_Acid_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Cellulases Cellobionic Acid_ext Cellobionic Acid_ext Cellobiose->Cellobionic Acid_ext CDH Glucose Glucose Cellobiose->Glucose β-glucosidase Gluconic Acid Gluconic Acid Cellobiose->Gluconic Acid β-glucosidase CBT-1 CBT-1 Cellobionic Acid_ext->CBT-1 Cellobionic Acid_int Cellobionic Acid_int CBT-1->Cellobionic Acid_int Cellobionic Acid_int->Gluconic Acid CAP Glucose 1-P Glucose 1-P Cellobionic Acid_int->Glucose 1-P CAP Central Metabolism Central Metabolism Gluconic Acid->Central Metabolism Glucose 1-P->Central Metabolism

Caption: Metabolic pathway of this compound in Neurospora crassa.

Experimental and Production Workflow

The overall process from cellulose to purified this compound involves several key stages, from substrate pretreatment to final product analysis. The following diagram illustrates a general workflow.

Production_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion/Synthesis cluster_downstream Downstream Processing cluster_analysis Quality Control Cellulose_Source Cellulosic Biomass Pretreatment Pretreatment Cellulose_Source->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Cellobiose_Solution Cellobiose Solution Hydrolysis->Cellobiose_Solution Bioreactor Bioreactor/ Reaction Vessel Cellobiose_Solution->Bioreactor Separation Cell/Catalyst Separation Bioreactor->Separation Purification Purification (e.g., Chromatography) Separation->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis (HPLC, NMR) Final_Product->Analysis

Caption: General workflow for this compound production and analysis.

Applications in Drug Development

While direct applications of this compound in approved pharmaceutical products are still emerging, its chemical structure and properties suggest several promising avenues for drug development professionals. Much of its potential is inferred from the established uses of its stereoisomer, lactobionic acid, and other cellulose derivatives.

  • Excipient in Drug Formulation: Cellulose and its derivatives are widely used as excipients in pharmaceutical formulations.[5] this compound, with its multiple hydroxyl groups and a carboxylic acid moiety, could potentially act as a binder, disintegrant, or a component in controlled-release matrices. Its biodegradable and biocompatible nature makes it an attractive candidate for such applications.

  • Solubility Enhancement: The solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is a major challenge in drug development.[6] Aldobionic acids, like lactobionic acid, have been shown to enhance the solubility of certain drugs.[7] The hydrophilic nature of this compound could be leveraged in formulations to improve the dissolution and bioavailability of hydrophobic drugs.

  • Drug Delivery Systems: The functional groups on this compound allow for chemical modification to create novel drug delivery systems.[8] For instance, it could be functionalized to form hydrogels or nanoparticles for targeted and sustained drug release. Its derivatives could be designed to respond to specific physiological stimuli, such as pH, for site-specific drug delivery.

  • Chelating Agent: Lactobionic acid is known to be an effective chelating agent for metal ions, a property utilized in organ preservation solutions.[9] The similar polyhydroxy-carboxylate structure of this compound suggests it may also possess metal-chelating properties. This could be beneficial in formulations to prevent metal-catalyzed degradation of APIs or in therapeutic applications where metal chelation is desired.

Conclusion and Future Perspectives

This compound represents a versatile and sustainable platform chemical derived from cellulose. Significant advancements have been made in its production through various biotechnological and chemical routes, achieving high titers and yields. The detailed experimental protocols and understanding of its metabolic pathways provide a solid foundation for further research and development.

For drug development professionals, this compound offers intriguing possibilities as a novel excipient and a building block for advanced drug delivery systems. Future research should focus on the in-depth characterization of its pharmaceutical properties, including its safety profile, compatibility with various APIs, and its performance in different drug dosage forms. The development of cost-effective and scalable production methods will be crucial for its successful commercialization and adoption by the pharmaceutical industry. As the demand for sustainable and bio-based materials continues to grow, this compound is well-positioned to become a key player in the next generation of pharmaceutical ingredients.

References

An In-depth Technical Guide to the Stereoisomers of Lactobionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of lactobionic acid, a prominent aldobionic acid used in the pharmaceutical, cosmetic, and food industries. It explores its principal stereoisomers, outlines their structural differences, and presents a comparative analysis of their physicochemical properties. Furthermore, this document furnishes detailed experimental protocols for the synthesis, separation, and characterization of these compounds, offering a critical resource for professionals in research and development.

Introduction to Lactobionic Acid

Lactobionic acid (LBA), systematically named 4-O-β-D-galactopyranosyl-D-gluconic acid, is a disaccharide formed from the oxidation of lactose. It consists of a D-galactose moiety linked to a D-gluconic acid molecule via an ether-like bond. In aqueous solutions, LBA exists in a pH-dependent equilibrium between its open-chain carboxylic acid form and its cyclic 1,5-lactone form (4-O-β-D-galactopyranosyl-D-glucono-1,5-lactone).

Possessing nine defined stereocenters, LBA's structure is inherently chiral, giving rise to a number of stereoisomers. Its notable properties, including high water solubility, significant hygroscopicity due to eight hydroxyl groups, and potent antioxidant and chelating capabilities, have established its utility in diverse applications. These range from serving as a stabilizer in food products and an excipient in pharmaceutical formulations to being a key component in organ preservation solutions and advanced cosmetic skincare products.

The Stereochemistry of Lactobionic Acid

The specific spatial arrangement of atoms in lactobionic acid is fundamental to its biological and chemical function. Its chirality originates from the constituent monosaccharide units: D-galactose and D-gluconic acid, the latter being the oxidation product of D-glucose.

The IUPAC name for the common form of lactobionic acid is (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid , which precisely defines the absolute configuration at each of its chiral centers.

cluster_0 Precursor: Lactose cluster_1 Product: Lactobionic Acid Lactose Lactose (β-D-Galactopyranosyl-(1→4)-D-Glucose) D_Galactose D-Galactose Lactose->D_Galactose composed of D_Glucose D-Glucose Lactose->D_Glucose composed of Oxidation Oxidation of Aldehyde Group (C1) D_Glucose->Oxidation LBA Lactobionic Acid (β-D-Galactopyranosyl-(1→4)-D-Gluconic Acid) D_Galactose_p D-Galactose LBA->D_Galactose_p composed of D_Gluconic_Acid D-Gluconic Acid LBA->D_Gluconic_Acid composed of Oxidation->D_Gluconic_Acid

Figure 1: Logical relationship of Lactobionic Acid formation from Lactose.

Principal Stereoisomers of Lactobionic Acid

Stereoisomers of lactobionic acid are primarily diastereomers, differing in the configuration at one or more, but not all, of the chiral centers. The most significant isomers arise from variations in the glycosidic linkage or the stereochemistry of the monosaccharide units.

Cellobionic Acid (CBA): The C-4' Epimer

This compound (4-O-β-D-glucopyranosyl-D-gluconic acid) is a stereoisomer of LBA where the galactose unit is replaced by glucose.[1] This makes CBA the C-4' epimer of LBA, differing only in the configuration of the hydroxyl group at the C-4 position of the pyranose ring. It is produced by the oxidation of cellobiose and is explored as a plant-based alternative to LBA.[1]

Maltobionic Acid (MBA): The Anomeric and C-4' Epimeric Form

Maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid) is another prominent stereoisomer. It differs from LBA in two key aspects:

  • The Glycosidic Bond: It has an α-(1→4) linkage, whereas LBA has a β-(1→4) linkage. This makes them anomers with respect to the glycosidic bond.

  • The Pyranose Unit: Like CBA, it contains a glucose unit instead of galactose, making it a C-4' epimer of LBA.

MBA is produced by the oxidation of maltose and shares similar physicochemical properties with LBA.[1]

Mannonic Acid Epimer: The C-2 Epimer

During certain chemical syntheses, such as the cyanohydrin synthesis, epimerization can occur at the C-2 position of the gluconic acid moiety. This leads to the formation of 4-O-β-D-galactopyranosyl-D-mannonic acid.[2] This compound is the C-2 epimer of lactobionic acid.

G LBA Lactobionic Acid (β-Galactosyl-Gluconic Acid) CBA This compound (β-Glucosyl-Gluconic Acid) LBA->CBA C-4' Epimer (Galactose → Glucose) MBA Maltobionic Acid (α-Glucosyl-Gluconic Acid) LBA->MBA C-4' Epimer (Gal → Glc) + Anomer (β → α) MAN Galactosyl-Mannonic Acid (β-Galactosyl-Mannonic Acid) LBA->MAN C-2 Epimer (Gluconic → Mannonic) CBA->MBA Anomer (β → α)

Figure 2: Stereochemical relationships between Lactobionic Acid and its key isomers.

Comparative Physicochemical Properties

The subtle differences in stereochemistry among LBA and its isomers lead to distinct physicochemical properties, which are critical for their separation, identification, and application.

PropertyLactobionic Acid (LBA)Maltobionic Acid (MBA)This compound (CBA)
Systematic Name 4-O-β-D-galactopyranosyl-D-gluconic acid4-O-α-D-glucopyranosyl-D-gluconic acid4-O-β-D-glucopyranosyl-D-gluconic acid
Precursor LactoseMaltoseCellobiose
Molecular Weight ( g/mol ) 358.30358.30358.30
pKa (at 25°C) ~3.6[3]~3.54~3.28
Melting Point (°C) ~125 (with decomposition)[4]97.3 or 155-157 (decomp.)Not Reported
Specific Optical Rotation [α]D +23.0° to +29.0°[4][5]+83.2°Not Reported
Solubility Freely soluble in water[4]High water solubilitySoluble in water

Experimental Protocols

This section details key methodologies for the synthesis, separation, and characterization of lactobionic acid and its stereoisomers.

Synthesis Protocols

This protocol describes a common method for producing lactobionic acid via the oxidation of lactose using a supported metal catalyst.

  • Catalyst Preparation: Prepare a supported gold (Au) or platinum (Pt) catalyst (e.g., 1-5% by weight) on a carrier such as carbon or alumina.

  • Reaction Setup: In a temperature-controlled glass reaction vessel equipped with a mechanical stirrer, pH meter, and gas inlet, prepare a 0.1–0.5 M solution of lactose in deionized water.

  • Catalyst Addition: Add the prepared catalyst to the lactose solution (e.g., a lactose-to-metal molar ratio of 100:1).

  • Reaction Conditions: Heat the mixture to 60–80°C with vigorous stirring (e.g., 600-1000 rpm). Bubble air or pure oxygen through the mixture at a controlled rate.

  • pH Control: Maintain the pH of the reaction mixture at a constant value, typically between 8.0 and 9.5, by the automated addition of a base solution (e.g., 0.5 M KOH or NaOH). The consumption of the base is indicative of acid formation.

  • Monitoring and Completion: Monitor the reaction progress by periodically taking samples and analyzing for lactose consumption and lactobionic acid formation via HPLC. The reaction is typically complete within 2-6 hours.

  • Product Isolation: Upon completion, cool the reaction mixture and remove the catalyst by filtration. The resulting solution contains the lactobionate salt.

  • Purification: The lactobionate solution can be converted to the free acid form using a strong cation-exchange resin. The purified acid solution is then concentrated, and LBA is precipitated by the addition of a solvent like ethanol. The crystals are collected, washed, and dried.[6]

Separation and Purification Protocols

This method allows for the simultaneous quantification of the precursor sugar, the product acid, and its lactone form.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Column: A β-cyclodextrin or an aminopropyl-silica gel bonded-phase column is effective.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM sodium phosphate, pH 5.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10–20 µL.

  • Procedure: Prepare standards of lactose, lactobionic acid, and lactobionolactone of known concentrations in the mobile phase. Prepare the sample solution by diluting it in the mobile phase and filtering through a 0.45 µm syringe filter. Inject the standards and samples. The compounds will be baseline resolved, allowing for accurate quantification based on the peak areas from the RI detector.

Characterization and Identification Protocols

A standard method for the qualitative identification of lactobionic acid.[4][5]

  • Plate: TLC silica gel plate.

  • Sample Preparation: Dissolve 10 mg of the test substance (and a lactobionic acid reference standard) in 1 mL of water.

  • Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and methanol in a 2:2:2:4 (v/v/v/v) ratio.[5]

  • Application: Apply 5 µL of both the test and reference solutions to the plate.

  • Development: Develop the plate in a saturated chromatography tank until the mobile phase has migrated approximately three-quarters of the plate length.

  • Detection: Dry the plate and spray it thoroughly with an ammonium molybdate solution. Heat the plate in an oven at 110°C for 15 minutes.

  • Results: The principal spot in the chromatogram from the test solution should be similar in position (Rf value) and color to the principal spot from the reference solution.[5]

This is a critical parameter for characterizing chiral molecules like lactobionic acid.[4][5]

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Accurately weigh and dissolve 1.0 g of the anhydrous substance in 80 mL of deionized water in a 100.0 mL volumetric flask. Dilute to the mark with water.

  • Equilibration: Allow the solution to stand for 24 hours at a constant temperature (e.g., 20°C) to ensure equilibrium between the acid and lactone forms, as this affects the optical rotation.

  • Measurement: Measure the optical rotation of the solution in the polarimeter using a 1 dm path length cell at the sodium D-line (589 nm).

  • Calculation: The specific optical rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/100 mL, and l is the path length in dm.

  • Acceptance Criteria: For lactobionic acid, the value should be between +23.0° and +29.0°.[4][5]

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization start Lactose Solution + Catalyst reaction Catalytic Oxidation (60-80°C, pH 9, O₂) start->reaction filtration Catalyst Filtration reaction->filtration ion_exchange Cation Exchange Resin (Na⁺ → H⁺) filtration->ion_exchange Lactobionate Solution precipitation Precipitation with Ethanol ion_exchange->precipitation drying Crystal Drying precipitation->drying product Final Product: Lactobionic Acid drying->product Purified LBA tlc TLC Analysis product->tlc hplc HPLC Analysis product->hplc rotation Specific Optical Rotation product->rotation

Figure 3: General experimental workflow for the synthesis and analysis of Lactobionic Acid.

Conclusion

Understanding the stereoisomers of lactobionic acid is paramount for professionals in the chemical, pharmaceutical, and food science industries. The distinct spatial arrangements of this compound, maltobionic acid, and other epimers result in unique physicochemical properties that influence their biological activity, safety profiles, and potential applications. The ability to synthesize, separate, and accurately characterize these isomers using the protocols detailed herein is essential for quality control, regulatory compliance, and the development of novel products. This guide serves as a foundational resource for navigating the complexities of aldobionic acid stereochemistry and leveraging this knowledge for advanced research and drug development.

References

The Biological Significance of Cellobionic Acid in Neurospora crassa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellobionic acid, an oxidized derivative of cellobiose, is a key intermediate in the lignocellulose degradation pathway of the model filamentous fungus, Neurospora crassa. This document provides a comprehensive technical overview of the biological significance of this compound, focusing on its metabolic pathway, the enzymes and transporters involved, and its potential role in signaling pathways that regulate cellulase gene expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in biofuel production and drug development.

Introduction

Neurospora crassa, a filamentous fungus renowned for its ability to efficiently degrade plant biomass, employs a sophisticated enzymatic machinery to convert complex polysaccharides into usable energy sources.[1][2] A crucial component of this process is the utilization of cellodextrins, the breakdown products of cellulose. The discovery of lytic polysaccharide monooxygenases (LPMOs) has highlighted the importance of oxidative cleavage of cellulose, which generates not only cellodextrins but also their oxidized counterparts, such as this compound.[1][3][4][5][6] Understanding the metabolic fate and biological roles of these oxidized sugars is paramount for optimizing enzymatic cocktails for industrial biofuel production and for identifying potential targets for antifungal drug development. This guide focuses specifically on the biological significance of this compound in N. crassa, detailing its dedicated metabolic pathway and exploring its putative role in cellular signaling.

Metabolic Pathway of this compound

N. crassa has evolved a specialized and efficient pathway for the utilization of this compound, which can be processed both extracellularly and intracellularly.[1][4][5][6][7][8]

Extracellular and Intracellular Processing

Extracellular this compound can follow two routes:

  • Direct Import: The dedicated this compound transporter, CBT-1 (NCU05853), directly imports the molecule into the cell.[1][6][7]

  • Extracellular Hydrolysis: The secreted β-glucosidase, NCU08755, cleaves this compound into glucose and gluconic acid, which are then presumably transported into the cell by other transporters.[1][6][7][9]

Once inside the cell, either through direct import or after being synthesized from imported glucose and gluconic acid, this compound is phosphorolytically cleaved by the this compound phosphorylase (CAP), NCU09425, into glucose-1-phosphate and gluconic acid.[1][4][5][6][7][8] Glucose-1-phosphate can then enter glycolysis, while gluconic acid is likely directed into the pentose phosphate pathway.

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Cellobionic_Acid_Metabolism Metabolic Pathway of this compound in N. crassa cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cellulose Cellulose LPMOs/CDHs LPMOs/CDHs Cellulose->LPMOs/CDHs Cellobionic Acid_ext This compound LPMOs/CDHs->Cellobionic Acid_ext NCU08755 NCU08755 (β-glucosidase) Cellobionic Acid_ext->NCU08755 CBT1 CBT-1 (NCU05853) Cellobionic Acid_ext->CBT1 Glucose_ext Glucose NCU08755->Glucose_ext Gluconic Acid_ext Gluconic Acid NCU08755->Gluconic Acid_ext Cellobionic Acid_int This compound CBT1->Cellobionic Acid_int CAP CAP (NCU09425) Cellobionic Acid_int->CAP Glucose-1-P Glucose-1-Phosphate CAP->Glucose-1-P Gluconic Acid_int Gluconic Acid CAP->Gluconic Acid_int Glycolysis Glycolysis Glucose-1-P->Glycolysis PPP Pentose Phosphate Pathway Gluconic Acid_int->PPP

Metabolic pathway of this compound in N. crassa.

Key Enzymes and Transporters

The efficient utilization of this compound is mediated by a set of specialized proteins.

Data Presentation

Table 1: Key Proteins in this compound Metabolism in N. crassa

Protein NameGene LocusCellular LocalizationFunctionSubstrate(s)Product(s)
β-glucosidase NCU08755ExtracellularHydrolysis of β-1,4-glycosidic bondThis compoundGlucose, Gluconic acid
This compound Transporter (CBT-1) NCU05853Plasma MembraneTransport of this compoundThis compoundThis compound
This compound Phosphorylase (CAP) NCU09425IntracellularPhosphorolysis of β-1,4-glycosidic bondThis compound, PhosphateGlucose-1-phosphate, Gluconic acid
Intracellular β-glucosidase NCU00130IntracellularHydrolysis of β-1,4-glycosidic bondThis compound, CellobioseGlucose, Gluconic acid

Table 2: Quantitative Data for Enzymes Involved in this compound Metabolism

EnzymeGene LocusSubstrateApparent Turnover Number (kcat)KmVmaxReference(s)
Intracellular β-glucosidaseNCU00130This compound0.11 s-1Not ReportedNot Reported[1]
Extracellular β-glucosidaseNCU08755This compoundNot ReportedNot ReportedNot Reported
This compound Transporter (CBT-1)NCU05853This compoundNot ReportedNot ReportedNot Reported
This compound Phosphorylase (CAP)NCU09425This compoundNot ReportedNot ReportedNot Reported

Note: Detailed kinetic parameters (Km, Vmax/kcat) for the primary enzymes of the dedicated this compound utilization pathway (NCU08755, NCU05853, and NCU09425) are not yet available in the published literature.

Signaling Role of Cellodextrins and the Question of this compound

The induction of cellulase gene expression in N. crassa is a tightly regulated process initiated by the presence of cellulose degradation products.

Cellobiose as an Inducer

It is well-established that cellobiose, a primary product of cellulose hydrolysis, acts as a key signaling molecule, or inducer, for the transcriptional activation of cellulase genes.[10][11] This induction is part of a complex signaling cascade involving cellodextrin transporters that are thought to also function as receptors or "transceptors".[11]

The Role of this compound in Signaling

The direct role of this compound as a signaling molecule for cellulase induction is currently not well understood and remains an area of active investigation. While the this compound transporter CBT-1 (NCU05853) has been identified as important for cellulase induction, it is unclear if this is due to the transport of this compound itself acting as a signal, or through an indirect mechanism.[1][7] An older study suggested that this compound is a non-inducer of cellulases in some fungi. However, more recent and targeted research is required to definitively elucidate its role in the complex regulatory network governing cellulase expression in N. crassa.

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Cellulase_Induction_Signaling Hypothesized Signaling for Cellulase Induction cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Basal Cellulases Basal Cellulases Cellulose->Basal Cellulases Cellobiose Cellobiose Basal Cellulases->Cellobiose This compound This compound Basal Cellulases->this compound CDT-1/CDT-2 CDT-1/CDT-2 (Transceptors) Cellobiose->CDT-1/CDT-2 CBT-1 CBT-1 This compound->CBT-1 Signaling Cascade Signaling Cascade CDT-1/CDT-2->Signaling Cascade CBT-1->Signaling Cascade Hypothesized Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cellulase Genes Cellulase Genes Transcription Factors->Cellulase Genes Cellulase Expression Cellulase Expression Cellulase Genes->Cellulase Expression

Hypothesized signaling pathway for cellulase induction.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for studying this compound metabolism and signaling in N. crassa.

Neurospora crassa Strains and Culture Conditions
  • Strains: Wild-type N. crassa strains (e.g., FGSC 2489) and various gene deletion mutants are commonly used. Deletion strains for genes involved in the this compound pathway (e.g., ΔNCU08755, ΔNCU05853, ΔNCU09425) are crucial for functional characterization.

  • Media: Vogel’s Minimal Medium (VMM) with appropriate carbon sources (e.g., 2% sucrose for initial growth, followed by transfer to media containing Avicel, cellobiose, or this compound for induction studies).

  • Growth Conditions: Cultures are typically grown at 25-30°C with shaking for liquid cultures.

Gene Deletion and Strain Construction

Gene deletion in N. crassa is often achieved through homologous recombination. A common strategy involves creating a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences upstream and downstream of the target gene. This cassette is then transformed into a recipient strain deficient in non-homologous end-joining (e.g., Δmus-51 or Δmus-52) to increase the frequency of homologous recombination.

dot

Gene_Deletion_Workflow Workflow for Gene Deletion in N. crassa Start Start Design Primers Design primers for flanking regions and marker Start->Design Primers PCR Amplification PCR amplify 5' flank, 3' flank, and marker gene Design Primers->PCR Amplification Assemble Cassette Assemble knockout cassette (e.g., via yeast recombination) PCR Amplification->Assemble Cassette Transform N. crassa Transform Δmus-51/52 strain with knockout cassette Assemble Cassette->Transform N. crassa Select Transformants Select for marker resistance (e.g., hygromycin) Transform N. crassa->Select Transformants Verify Integration Verify homologous recombination (PCR, Southern blot) Select Transformants->Verify Integration Cross to WT Cross to wild-type to remove mus mutation Verify Integration->Cross to WT Isolate Homokaryon Isolate homokaryotic deletion mutant Cross to WT->Isolate Homokaryon End End Isolate Homokaryon->End

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Cellobionic Acid from Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), a derivative of cellobiose, is a promising platform chemical with applications in the pharmaceutical, cosmetic, food, and chemical industries.[1] As a stereoisomer of the well-known lactobionic acid, it shares similar beneficial properties but can be produced from plant-based, renewable resources like cellulose.[2][3] Enzymatic synthesis of CBA offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts.[2] This document provides detailed protocols and quantitative data for the enzymatic synthesis of this compound from cellobiose using two primary methods: a cell-free enzymatic system utilizing cellobiose dehydrogenase and laccase, and a whole-cell biocatalysis approach with engineered microorganisms.

Methods Overview

Two prominent enzymatic strategies for this compound production have been extensively researched:

  • Cellobiose Dehydrogenase (CDH) and Laccase System: This cell-free system employs cellobiose dehydrogenase (CDH) to oxidize cellobiose to cellobiono-δ-lactone, which then spontaneously hydrolyzes to this compound.[4] A laccase, in conjunction with a redox mediator like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), is used to efficiently regenerate the CDH cofactor, enabling a continuous reaction.[5][6][7]

  • Whole-Cell Biocatalysis: This method utilizes genetically engineered microorganisms, such as Gluconobacter oxydans or Pseudomonas taetrolens, that overexpress enzymes capable of oxidizing cellobiose.[8][9][10] This approach offers the advantage of containing the entire catalytic machinery within the cell, potentially simplifying the process and reducing costs associated with enzyme purification.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Cell-Free Synthesis of this compound using CDH and Laccase

Enzyme SystemSubstrate ConcentrationProduct ConcentrationMolar ConversionReaction TimeReference
CDH-ABTS-Laccase27.9 mM Cellobiose28.6 mM CBA~100%24 hours[5][6]
MtCDHB from T. thermophilus87% cellobiose yield from dissolving pulp66% CBA yieldNot specified24 hours[11]

Table 2: Whole-Cell Biocatalysis for this compound Production

MicroorganismSubstrate ConcentrationProduct ConcentrationYieldProductivityReference
Engineered Gluconobacter oxydans BP9500 g/L Cellobiose502 g/L CBA>99%Not specified[2][8]
Engineered Pseudomonas taetrolens200 g/L Cellobiose200 g/L CBA~95.6%18.2 g/L/h[9][10]
Engineered Neurospora crassa20 g/L Cellulose7 g/L Cellobiose -> 3.5 g/L CBANot specifiedNot specified[5][6]
Engineered N. crassa from wheat strawNot specified17 g/L CBANot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Cell-Free Synthesis of this compound using CDH and Laccase

This protocol is based on the CDH-ABTS-laccase system.[5][6]

Materials:

  • Cellobiose

  • Cellobiose Dehydrogenase (CDH)

  • Laccase (e.g., from Pleurotus ostreatus)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Sodium citrate buffer (50 mM, pH 4.0-6.0)

  • Sodium phosphate buffer (50 mM, pH 7.2-8.0)

  • Reaction vessel

  • Shaker incubator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 50 mM sodium citrate buffer at the desired pH (e.g., pH 6.0).

    • Dissolve cellobiose in the buffer to a final concentration of approximately 28 mM (or as desired).

    • Add CDH and laccase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Add ABTS as a redox mediator. A low concentration is typically sufficient.

  • Incubation:

    • Incubate the reaction mixture in a shaker incubator at a controlled temperature (e.g., 30°C) for 24 hours. Ensure adequate aeration.

  • Monitoring the Reaction:

    • Withdraw samples at regular intervals (e.g., every 4-6 hours) to monitor the conversion of cellobiose to this compound.

    • Analyze the samples using HPLC.[2]

  • Product Analysis (HPLC):

    • Use an appropriate HPLC column (e.g., Aminex HPX-87H) and detector (e.g., refractive index and UV detectors).[2]

    • Use a mobile phase of 5 mM H₂SO₄ at a constant flow rate (e.g., 0.6 mL/min).[2]

    • Quantify cellobiose and this compound concentrations by comparing peak areas to standard curves.[2]

Protocol 2: Whole-Cell Biocatalysis using Engineered Pseudomonas taetrolens

This protocol describes the use of a genetically modified P. taetrolens strain overexpressing quinoprotein glucose dehydrogenase (GDH) as a whole-cell biocatalyst.[9][10]

Materials:

  • Engineered Pseudomonas taetrolens strain [pDSK-GDH]

  • Growth medium for P. taetrolens

  • Cellobiose

  • Bioreactor or shake flasks

  • Centrifuge

  • Reaction buffer (e.g., phosphate buffer)

  • HPLC system for analysis

Procedure:

  • Preparation of Whole-Cell Biocatalyst:

    • Cultivate the engineered P. taetrolens strain in a suitable growth medium until the late-exponential phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer to remove residual medium components.

  • Biotransformation Reaction:

    • Resuspend the washed cells in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10).[10]

    • Add cellobiose to the cell suspension to the desired starting concentration (e.g., 200 g/L).[10]

    • Incubate the reaction mixture at an optimal temperature (e.g., 35°C) with agitation to ensure proper mixing and aeration.[10]

  • Monitoring and Analysis:

    • Periodically take samples from the reaction mixture.

    • Separate the cells from the supernatant by centrifugation.

    • Analyze the supernatant for cellobiose and this compound concentrations using HPLC as described in Protocol 1.

  • Biocatalyst Recycling (Optional):

    • The whole-cell biocatalyst can be recovered by centrifugation after the reaction and reused for multiple cycles.[10]

Visualizations

Enzymatic_Synthesis_of_Cellobionic_Acid cluster_CellFree Cell-Free System cluster_Regeneration Cofactor Regeneration cluster_WholeCell Whole-Cell Biocatalysis Cellobiose_CF Cellobiose CDH Cellobiose Dehydrogenase (CDH) Cellobiose_CF->CDH Oxidation Cellobiono_lactone Cellobiono-δ-lactone CDH->Cellobiono_lactone CDH_reduced CDH (reduced) CBA_CF This compound Cellobiono_lactone->CBA_CF Spontaneous Hydrolysis ABTS ABTS (oxidized) CDH_reduced->ABTS e⁻ transfer ABTS_reduced ABTS (reduced) ABTS->ABTS_reduced Laccase Laccase (oxidized) Laccase_reduced Laccase (reduced) Laccase->Laccase_reduced Oxygen O₂ Water H₂O Oxygen->Water ABTS_reduced->Laccase e⁻ transfer Laccase_reduced->Oxygen e⁻ transfer Cellobiose_WC Cellobiose Engineered_Cell Engineered Microorganism (e.g., P. taetrolens) Cellobiose_WC->Engineered_Cell Uptake & Oxidation CBA_WC This compound Engineered_Cell->CBA_WC Secretion

Caption: Enzymatic pathways for this compound synthesis.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Analysis 3. Analysis cluster_Purification 4. Downstream Processing (Optional) Substrate Prepare Cellobiose Solution Reaction_Setup Set up Reaction Mixture (Buffer, Substrate, Biocatalyst) Substrate->Reaction_Setup Enzymes Prepare Enzyme Solution (CDH & Laccase) Enzymes->Reaction_Setup Biocatalyst Prepare Whole-Cell Biocatalyst Biocatalyst->Reaction_Setup Incubation Incubate under Controlled Conditions Reaction_Setup->Incubation Sampling Collect Samples Periodically Incubation->Sampling Separation Separate Biocatalyst/Enzymes Incubation->Separation HPLC_Analysis Analyze Samples by HPLC Sampling->HPLC_Analysis Quantification Quantify Substrate and Product HPLC_Analysis->Quantification Quantification->Incubation Monitor Progress Purification Purify this compound Separation->Purification

Caption: General experimental workflow for enzymatic CBA synthesis.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in Cellobionic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Cellobionic acid (CBA), a stereoisomer of lactobionic acid, is an aldobionic acid with significant potential in the pharmaceutical, cosmetic, food, and chemical industries.[1][2][3] Its properties, including high water solubility, moisturizing capacity, antioxidant activity, and non-toxic nature, make it a valuable ingredient.[2] In the pharmaceutical sector, CBA and its derivatives are being explored for applications such as improved mineral uptake, and as a component in drug delivery systems.[2][4] The production of CBA through whole-cell biocatalysis offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods, which often rely on costly and hazardous catalysts.[3]

Whole-cell biocatalysis utilizes intact microbial cells, either in a growing or resting state, to catalyze the conversion of a substrate to a desired product.[5][6] This approach offers several advantages over the use of purified enzymes, including the elimination of costly and time-consuming enzyme purification steps, and the inherent presence and regeneration of necessary cofactors within the cellular environment.[7] Genetically engineered microorganisms, such as Pseudomonas taetrolens, Gluconobacter oxydans, and Neurospora crassa, have been successfully employed as whole-cell biocatalysts for the efficient production of this compound from cellobiose or even directly from cellulosic biomass.[8][9][10]

These engineered strains typically overexpress key enzymes like quinoprotein glucose dehydrogenase (GDH) or cellobiose dehydrogenase (CDH), which are responsible for the oxidation of cellobiose to this compound.[8][11][12] Optimization of reaction conditions, including temperature, pH, cell density, and substrate concentration, has led to high product titers, yields, and productivities, making whole-cell biocatalysis a promising platform for the industrial-scale production of this compound.[8][9][11]

Biochemical Pathway and Experimental Workflow

The core of whole-cell biocatalysis for this compound production lies in the enzymatic conversion of cellobiose. The following diagrams illustrate the biochemical pathway and a general experimental workflow.

This compound Production Pathway cluster_cell Whole-Cell Biocatalyst Cellobiose Cellobiose Enzyme Cellobiose Dehydrogenase (CDH) or Quinoprotein Glucose Dehydrogenase (GDH) Cellobiose->Enzyme Substrate This compound This compound Enzyme->this compound Oxidation Product_recovery Product Recovery & Purification This compound->Product_recovery Exits cell Cellobiose_source Cellobiose (from cellulose hydrolysis) Cellobiose_source->Cellobiose Enters cell

Caption: Biochemical pathway for this compound production.

Experimental Workflow for Whole-Cell Biocatalysis node_cultivation 1. Strain Cultivation Inoculation of microbial strain (e.g., P. taetrolens, G. oxydans) in appropriate growth medium. Incubation under optimal conditions (temperature, agitation). node_harvest 2. Whole-Cell Biocatalyst Preparation Harvesting of cells by centrifugation. Washing of cell pellet to remove residual medium. node_cultivation:f2->node_harvest:f0 node_bioconversion 3. Biocatalytic Conversion Resuspension of cell pellet in reaction buffer containing cellobiose. Incubation under optimal reaction conditions (temperature, pH, agitation). node_harvest:f2->node_bioconversion:f0 node_analysis 4. Product Analysis Separation of cells from the reaction mixture. Quantification of this compound in the supernatant by HPLC. node_bioconversion:f2->node_analysis:f0 node_purification 5. Product Purification Downstream processing of the supernatant to isolate and purify this compound. node_analysis:f2->node_purification:f0

Caption: General experimental workflow for this compound production.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on whole-cell biocatalysis for this compound production, allowing for easy comparison of different microbial systems and process parameters.

Table 1: Comparison of Different Whole-Cell Biocatalysts for this compound Production

Microbial StrainKey EnzymeSubstrateCBA Titer (g/L)CBA Yield (%)CBA Productivity (g/L/h)Reference
Pseudomonas taetrolens (pDSK-GDH)Quinoprotein Glucose Dehydrogenase200 g/L Cellobiose200>9918.2[8][11]
Gluconobacter oxydans BP9.1 pta-mGDHMembrane-bound Glucose Dehydrogenase~190 g/L Cellobiose502>99Not explicitly stated[1][9]
Neurospora crassa (Engineered)Cellobiose Dehydrogenase20 g/L Avicel (Cellulose)3.5Not explicitly statedNot explicitly stated[13]
Neurospora crassa HL10Cellobiose Dehydrogenase & LaccasePretreated Wheat Straw~20.4 (57 mM)~92 (from cellulose)Not explicitly stated[10][14]

Table 2: Optimized Reaction Conditions for this compound Production

Microbial StrainTemperature (°C)pHCell Density (OD600 or g/L CDW)Reaction Time (h)Reference
Pseudomonas taetrolens (pDSK-GDH)35Not specified10 (OD600)11[8][11]
Gluconobacter oxydans BP9.1 pta-mGDHNot specified6.05.2 g/L (CDW)~50[1][9]
Neurospora crassa (Engineered)28Initial pH ~6Inoculum OD420 of 0.15>96[13]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the production of this compound using whole-cell biocatalysis.

Protocol 1: Cultivation of Pseudomonas taetrolens for Whole-Cell Biocatalyst Preparation

Materials:

  • Genetically modified Pseudomonas taetrolens strain (e.g., expressing homologous quinoprotein glucose dehydrogenase)

  • Tryptone Soya Broth (TSB) medium

  • Sterile shake flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculate a single colony of the genetically modified P. taetrolens from a fresh agar plate into a 500 mL Erlenmeyer flask containing 100 mL of TSB medium.[15]

  • Incubate the flask on an orbital shaker at 30°C and 250 rpm for 24 hours to obtain a seed culture.[15]

  • Use the actively growing seed culture to inoculate the main production culture.

  • For the main culture, incubate under optimized conditions (e.g., 25°C in a fermenter) until the late-exponential growth phase is reached.[11]

  • Harvest the cells by centrifugation at an appropriate speed and temperature (e.g., 8000 x g for 10 min at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., sterile saline or phosphate buffer) to remove any residual medium components.

  • The resulting cell pellet is the whole-cell biocatalyst and can be used immediately for the bioconversion reaction or stored under appropriate conditions.

Protocol 2: Whole-Cell Bioconversion of Cellobiose to this compound

Materials:

  • Prepared whole-cell biocatalyst (from Protocol 1)

  • Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[16]

  • Cellobiose

  • Temperature-controlled shaker or bioreactor

  • pH meter and base solution (e.g., NaOH) for pH control

Procedure:

  • Resuspend the washed whole-cell biocatalyst in the reaction buffer to a desired cell density (e.g., OD600 of 10 for P. taetrolens).[8]

  • Add cellobiose to the cell suspension to the desired initial concentration (e.g., 200 g/L).[8]

  • Incubate the reaction mixture in a shaker or bioreactor at the optimal temperature (e.g., 35°C for P. taetrolens).[8]

  • Maintain the pH of the reaction mixture if necessary, as the production of this compound will cause a decrease in pH.[13]

  • Take samples at regular intervals to monitor the progress of the reaction.

  • Stop the reaction after the desired conversion is achieved (e.g., 11 hours for complete conversion of 200 g/L cellobiose by P. taetrolens).[8]

  • Separate the whole-cell biocatalyst from the reaction mixture by centrifugation. The supernatant containing the this compound is then collected for analysis and purification.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a suitable detector (e.g., UV at 190 nm or Refractive Index detector)[17][18]

  • Appropriate HPLC column (e.g., Aminex HPX-87H or a reversed-phase C18 column)[16][19]

  • Mobile phase (e.g., 5 mM sulfuric acid or a mixture of acetonitrile and water with an acidic modifier)[16][20]

  • This compound standard for calibration

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Prepare a standard curve by dissolving known concentrations of pure this compound in the mobile phase or water.

  • Filter the supernatant samples from the bioconversion reaction through a 0.45 µm syringe filter to remove any remaining cells and particulate matter.[18]

  • If necessary, dilute the samples with the mobile phase to fall within the range of the standard curve.

  • Set up the HPLC system with the appropriate column and mobile phase at a constant flow rate (e.g., 0.4-1.0 mL/min).[16][17]

  • Inject a fixed volume of the prepared standards and samples onto the HPLC column.

  • Detect the eluting compounds using the UV or RI detector.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area with the standard curve.

Protocol 4: Cellobiose Dehydrogenase (CDH) Activity Assay

Materials:

  • Whole-cell biocatalyst or cell-free extract

  • 50 mM sodium acetate buffer (pH 4.5)[21]

  • 1 mM cellobiose solution[21]

  • 100 µM cytochrome c solution or 120 µM 2,6-dichloroindophenol (DCIP) solution[21][22]

  • Spectrophotometer

Procedure (using cytochrome c):

  • In a cuvette, mix the 50 mM acetate buffer, 1 mM cellobiose solution, and 100 µM cytochrome c solution.[21]

  • Add a specific amount of the whole-cell biocatalyst or cell-free extract to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 550 nm at 25°C for a defined period (e.g., 2 minutes).[21]

  • One unit of CDH activity can be defined as the amount of enzyme that reduces 1 µmol of cytochrome c per minute under the assay conditions.

Procedure (using DCIP):

  • In a cuvette, mix the appropriate buffer, 120 µM DCIP solution, and the cellobiose substrate.[22]

  • Add the enzyme sample to start the reaction.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 520 nm.[22]

  • Note: If laccase is present in the sample, it can interfere with the DCIP assay. The addition of 4 mM sodium fluoride can inhibit laccase activity.[23]

References

Application Notes and Protocols for Cellobionic Acid in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), an aldobionic acid composed of a glucose molecule linked to a gluconic acid molecule, is emerging as a promising functional food ingredient. As a plant-based stereoisomer of lactobionic acid (LBA), CBA is gaining attention for its potential applications as an antioxidant, chelating agent, and prebiotic.[1][2] Its production from renewable cellulose sources through biotechnological methods further enhances its appeal for clean-label food formulations.[3][4]

These application notes provide an overview of the potential uses of this compound in the food industry and detailed protocols for evaluating its functional properties. While specific quantitative data for CBA is still emerging, the information presented here is based on the well-documented functionalities of aldobionic acids, particularly its isomer, lactobionic acid.

Application Notes

Antioxidant for Enhanced Food Preservation

This compound is anticipated to exhibit significant antioxidant properties, primarily through its ability to chelate metal ions and potentially through direct radical scavenging.[1][2] By sequestering pro-oxidant metal ions like iron and copper, CBA can inhibit the initiation of lipid oxidation, a major cause of food spoilage, off-flavor development, and nutrient degradation.[5][6]

Potential Applications:

  • Stabilization of Fats and Oils: Incorporation into dressings, mayonnaises, and spreads to prevent rancidity.

  • Beverage Preservation: Extending the shelf-life of juices and other beverages by preventing oxidative degradation of vitamins and colorants.

  • Meat Products: Delaying lipid oxidation in processed meats to maintain color and flavor stability.

Logical Relationship: this compound in Food Preservation

CBA This compound Chelation Chelation CBA->Chelation acts as Preservation Enhanced Food Preservation CBA->Preservation contributes to Metal Pro-oxidant Metal Ions (e.g., Fe²⁺, Cu²⁺) Oxidation Lipid Oxidation Metal->Oxidation catalyzes Lipid Unsaturated Lipids Lipid->Oxidation undergoes Spoilage Food Spoilage (Off-flavors, Nutrient Loss) Oxidation->Spoilage leads to Chelation->Metal sequesters

Caption: Logical flow of how this compound contributes to food preservation.

Chelating Agent for Quality Retention

The multiple hydroxyl and carboxyl groups in the structure of this compound make it an effective chelating agent.[1][2] This property is valuable for preventing undesirable reactions catalyzed by metal ions that can affect the color, texture, and clarity of food products.

Potential Applications:

  • Canned Foods: Preventing discoloration of vegetables and seafood.

  • Beverages: Maintaining clarity and preventing haze formation in wines and fruit juices.

  • Dairy Products: Stabilizing casein and preventing protein precipitation.

Parameter Expected Efficacy of this compound Reference Compound Example (EDTA)
Iron (Fe²⁺/Fe³⁺) Chelating CapacityHigh, due to multiple binding sites. Specific IC50 values require experimental determination.IC50 for Fe²⁺: ~0.02 mg/mL[7]
Prebiotic for Functional Foods

This compound, as a non-digestible carbohydrate, has the potential to act as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Fermentation of CBA by these microbes is expected to produce short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate, which are known to have numerous health benefits.[8][9]

Potential Applications:

  • Functional Beverages: Addition to yogurts, smoothies, and juices.

  • Bakery Products: Incorporation into breads, cereals, and snack bars.

  • Dietary Supplements: As a standalone prebiotic ingredient or in synbiotic formulations.

Parameter Expected Outcome with this compound
Growth of Bifidobacterium spp.Stimulation of growth
Growth of Lactobacillus spp.Stimulation of growth
Butyrate ProductionIncreased concentration
Propionate ProductionIncreased concentration
Acetate ProductionIncreased concentration

Experimental Protocols

Protocol for Evaluating the Antioxidant Efficacy of this compound using the Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol provides a method for determining the antioxidant capacity of this compound by measuring its ability to quench peroxyl radicals.[10][11][12][13][14][15][16][17]

Materials and Equipment:

  • This compound (CBA)

  • Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a free radical initiator

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with temperature control

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Trolox® in phosphate buffer. Create a series of working standards by serial dilution.

    • Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions to be tested.

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare the AAPH solution in phosphate buffer immediately before use.

  • Assay Protocol:

    • Pipette 25 µL of each Trolox® standard, CBA sample, and a buffer blank into the wells of the 96-well plate in triplicate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox® concentration.

    • Determine the ORAC value of the this compound samples from the standard curve and express the results as µmol of Trolox® equivalents (TE) per gram of CBA.

Experimental Workflow: ORAC Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (CBA, Trolox, Fluorescein, AAPH) add_samples Add Samples/Standards to Plate prep_reagents->add_samples add_fluorescein Add Fluorescein add_samples->add_fluorescein incubate Incubate at 37°C add_fluorescein->incubate add_aaph Add AAPH incubate->add_aaph read_fluorescence Read Fluorescence Decay add_aaph->read_fluorescence calc_auc Calculate Area Under Curve (AUC) read_fluorescence->calc_auc plot_curve Plot Standard Curve calc_auc->plot_curve det_orac Determine ORAC Value plot_curve->det_orac

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Protocol for Evaluating the Iron Chelating Activity of this compound

This protocol describes a colorimetric method to determine the ability of this compound to chelate ferrous iron (Fe²⁺).[7][18][19][20][21][22]

Materials and Equipment:

  • This compound (CBA)

  • EDTA as a standard chelator

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Deionized water

  • 96-well clear microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of CBA and EDTA in deionized water and create a series of working dilutions for each.

    • Prepare a solution of ferrous chloride in deionized water.

    • Prepare a solution of ferrozine in deionized water.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of each CBA and EDTA dilution to respective wells in triplicate. Include a blank with 50 µL of deionized water.

    • Add 50 µL of the ferrous chloride solution to all wells.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the color reaction by adding 100 µL of the ferrozine solution to all wells.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • The iron-chelating activity is calculated as a percentage of inhibition of the ferrozine-Fe²⁺ complex formation using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank (water instead of sample) and A_sample is the absorbance in the presence of the CBA or EDTA sample.

    • Plot the chelating activity versus the concentration of CBA and EDTA to determine the IC50 value (the concentration required to chelate 50% of the iron ions).

Protocol for In Vitro Evaluation of the Prebiotic Potential of this compound

This protocol outlines an anaerobic batch fermentation method using human fecal inoculum to assess the prebiotic effect of this compound.[23][24][25][26]

Materials and Equipment:

  • This compound (CBA)

  • Inulin (as a positive control)

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber

  • Incubator shaker

  • Gas chromatograph (GC) for SCFA analysis

  • Equipment for microbial DNA extraction and sequencing (optional, for detailed microbiota analysis)

Procedure:

  • Preparation of Inoculum and Media:

    • Prepare the basal medium and sterilize it. Transfer to an anaerobic chamber to pre-reduce overnight.

    • Collect fresh fecal samples and immediately transfer them to the anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry in anaerobic phosphate-buffered saline (PBS). Homogenize and filter to remove large particles.

  • Fermentation:

    • In the anaerobic chamber, dispense the basal medium into sterile fermentation vessels.

    • Add CBA and inulin to their respective vessels to achieve the desired final concentration (e.g., 1% w/v). Include a control vessel with no added carbohydrate.

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

    • Incubate the fermentations at 37°C with gentle shaking for 48 hours.

    • Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial community analysis.

  • SCFA Analysis:

    • Centrifuge the collected samples to pellet the bacteria and debris.

    • Acidify the supernatant and extract the SCFAs with a suitable solvent (e.g., diethyl ether).

    • Analyze the SCFA concentrations (acetate, propionate, butyrate) using a gas chromatograph equipped with a flame ionization detector (FID).

  • Microbial Community Analysis (Optional):

    • Extract total DNA from the bacterial pellets.

    • Perform 16S rRNA gene sequencing to determine changes in the microbial community composition in response to CBA fermentation.

Signaling Pathway: Prebiotic Action of this compound

CBA This compound (in colon) Fermentation Fermentation CBA->Fermentation is fermented by Probiotics Probiotic Bacteria (e.g., Bifidobacterium, Lactobacillus) Probiotics->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs produces Health Host Health Benefits (Improved Gut Barrier, Reduced Inflammation) SCFAs->Health promote

Caption: Proposed prebiotic mechanism of this compound in the gut.

Regulatory Information

This compound itself does not yet have a specific GRAS (Generally Recognized as Safe) status from the U.S. Food and Drug Administration (FDA). However, its precursor, cellobiose, has been the subject of a GRAS notice (GRN No. 1180) for use as a substitute for sucrose and lactose in various food products.[20] In Europe, the European Food Safety Authority (EFSA) has published a scientific opinion on the safety of cellobiose as a novel food, concluding that it is safe under the proposed conditions of use.[1][12][21][23] This provides a favorable regulatory context for the potential use of this compound, although it would likely require its own safety assessment and approval.

Disclaimer: The information provided in these application notes is for research and development purposes only. Any application of this compound in commercial food products must comply with the regulatory requirements of the target market. The provided protocols are templates and may require optimization for specific applications.

References

Application Notes and Protocols: Utilization of Cellobionic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), a disaccharide sugar acid composed of a β-D-glucosyl residue linked to D-gluconic acid, is emerging as a promising excipient and functional component in pharmaceutical formulations.[1] As a plant-derived, vegan alternative to lactobionic acid (LBA), CBA shares many of its advantageous physicochemical properties, including high water solubility, biocompatibility, biodegradability, and non-toxicity.[2][3] Its antioxidant and antimicrobial properties further enhance its potential utility.[3] These characteristics make this compound a compelling candidate for various pharmaceutical applications, including targeted drug delivery, controlled-release formulations, and as a stabilizer for therapeutic proteins. This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in pharmaceutical research and development.

Physicochemical and Bioactivity Data

A summary of key quantitative data for this compound and its related applications is presented below. This data is essential for formulation design and experimental planning.

PropertyValue/RangeReference(s)
Chemical Properties
Molecular FormulaC₁₂H₂₂O₁₂[1]
Molecular Weight358.30 g/mol [1]
pKa3.28 ± 0.35[2]
Biocatalytic Production
Maximum CBA Formation Rate12.3–12.6 g cellobionate g⁻¹ CDW h⁻¹ (using engineered G. oxydans)[2]
Final CBA ConcentrationUp to 502 g L⁻¹[2]
Product Yield>99% (mol/mol)[2]
Drug Release (from Nanocrystalline Cellulose as a proxy)
Doxorubicin Release (Day 1)~87%[4]
Docetaxel Release (Day 2)~59%[4]
Paclitaxel Release (Day 2)~44%[4]

Application 1: this compound in Targeted Drug Delivery to Hepatocellular Carcinoma

Background:

This compound, similar to lactobionic acid, is a ligand for the asialoglycoprotein receptor (ASGPR), which is overexpressed on the surface of hepatocytes.[5][6] This specific interaction can be exploited for targeted drug delivery to liver cells, particularly in the context of hepatocellular carcinoma (HCC).[7] By functionalizing drug carriers, such as nanoparticles, with this compound, a targeted delivery system can be developed to increase the concentration of chemotherapeutic agents at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.

Signaling Pathway: ASGPR1-Mediated Inhibition of STAT3 in Liver Cancer

The asialoglycoprotein receptor 1 (ASGR1) acts as a tumor suppressor in liver cancer.[8][9][10] Its activation can inhibit the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[5][6] A this compound-targeted drug delivery system can potentially leverage this pathway.

ASGR1_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASGR1 ASGR1 NLK NLK ASGR1->NLK Promotes binding GP130 GP130 JAK1 JAK1 GP130->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates NLK->JAK1 NLK->STAT3 Binds to SH2 domain pSTAT3 p-STAT3 Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Promotes CBA_NP CBA-Nanoparticle CBA_NP->ASGR1 Binds

ASGR1-mediated inhibition of the STAT3 signaling pathway.

Experimental Protocols

Protocol 1: Preparation and Characterization of this compound-Functionalized Nanoparticles

This protocol describes the synthesis of drug-loaded nanoparticles and their functionalization with this compound. The method is adapted from procedures for creating cellulose and LBA-based nanoparticles.[11][12]

Workflow for Preparation and Characterization of CBA-Targeted Nanoparticles

Nanoparticle_Workflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_functionalization Surface Functionalization with CBA cluster_characterization Characterization A1 Prepare polymer solution (e.g., PLGA in organic solvent) A2 Dissolve drug (e.g., Doxorubicin) in polymer solution A1->A2 A3 Emulsify into aqueous phase (e.g., with surfactant) A2->A3 A4 Solvent evaporation to form drug-loaded nanoparticles A3->A4 B1 Activate carboxyl groups on nanoparticles (EDC/NHS) A4->B1 Drug-loaded NPs B2 Couple aminated-CBA to activated nanoparticles B1->B2 B3 Purify CBA-functionalized nanoparticles (centrifugation/dialysis) B2->B3 C1 Particle Size & Zeta Potential (DLS) B3->C1 CBA-NPs C2 Morphology (SEM/TEM) B3->C2 CBA-NPs C3 Surface Chemistry (FTIR) B3->C3 CBA-NPs C4 Drug Loading & Encapsulation Efficiency (Spectrophotometry) B3->C4 CBA-NPs

Workflow for CBA-nanoparticle formulation and characterization.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin (DOX)

  • This compound (CBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of DOX-loaded PLGA Nanoparticles: a. Dissolve 100 mg of PLGA and 10 mg of DOX in 5 mL of DCM. b. Prepare a 1% (w/v) PVA solution in deionized water. c. Add the PLGA/DOX solution to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath. d. Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation. e. Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes. f. Wash the nanoparticles three times with deionized water to remove excess PVA.

  • Surface Functionalization with this compound: a. (Note: This step may require chemical modification of CBA to introduce an amine group for coupling, a common strategy for conjugating sugars to nanoparticles.) b. Resuspend the nanoparticles in 20 mL of PBS. c. Add 50 mg of EDC and 30 mg of NHS to the nanoparticle suspension and stir for 30 minutes to activate the carboxyl groups on the PLGA surface. d. Add a solution of aminated-CBA (e.g., 50 mg in 5 mL PBS) to the activated nanoparticle suspension. e. React for 12 hours at room temperature with gentle stirring. f. Purify the CBA-functionalized nanoparticles by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Characterization: a. Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS). b. Morphology: Observe the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated DOX using UV-Vis spectrophotometry at 480 nm after dissolving a known amount of lyophilized nanoparticles in a suitable solvent.

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to assess the release of a drug from CBA-functionalized nanoparticles.[4][13]

Materials:

  • DOX-loaded CBA-functionalized nanoparticles

  • PBS (pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Disperse 10 mg of the lyophilized DOX-loaded CBA-nanoparticles in 2 mL of the respective release buffer (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag in 50 mL of the corresponding release buffer in a beaker.

  • Incubate at 37°C with gentle shaking (100 rpm).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of released DOX in the collected samples using UV-Vis spectrophotometry at 480 nm.

  • Calculate the cumulative percentage of drug release over time.

Protocol 3: Biocompatibility Assessment - MTT Assay

This protocol is a standard method to evaluate the cytotoxicity of the CBA-nanoparticles on a relevant cell line.[14][15]

Materials:

  • HepG2 (human liver cancer) and a non-cancerous cell line (e.g., L929)

  • CBA-functionalized nanoparticles (without drug)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the CBA-nanoparticles in cell culture medium at various concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions. Include wells with untreated cells as a negative control.

  • Incubate the plates for 24, 48, and 72 hours.

  • After each incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 4: Stability Testing of this compound Formulations

This protocol provides a general framework for assessing the stability of a pharmaceutical formulation containing this compound, based on ICH guidelines.[16][17][18]

Materials:

  • Final pharmaceutical formulation containing this compound (e.g., lyophilized nanoparticles, aqueous solution).

  • Appropriate container-closure system.

  • Stability chambers with controlled temperature and humidity.

Procedure:

  • Sample Preparation: Prepare at least three batches of the final formulation in its intended packaging.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, evaluate the following parameters (as applicable):

    • Physical: Appearance, color, pH, particle size distribution.

    • Chemical: Assay of this compound, assay of the active pharmaceutical ingredient (if any), presence of degradation products (using a stability-indicating HPLC method).

    • Microbiological: Sterility testing for parenteral formulations.

  • Data Analysis: Analyze the data for any significant changes over time and establish a shelf-life based on the stability profile.

Disclaimer: The provided protocols are intended as a general guide. Specific experimental parameters may need to be optimized based on the exact nature of the formulation and the intended application. Protocols adapted from related compounds should be validated for use with this compound.

References

Cellobionic Acid: A Versatile Substrate for Probing Enzyme Kinetics in Cellulose Degradation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellobionic acid, the aldonic acid derivative of cellobiose, is an important intermediate in the enzymatic degradation of cellulose, the most abundant biopolymer on Earth. Its role in the intricate network of cellulolytic enzymes makes it a valuable tool for studying enzyme kinetics, particularly for researchers in biofuels, biotechnology, and drug development. This document provides detailed application notes and protocols for utilizing this compound as a substrate to investigate the kinetics of key enzymes involved in cellulose breakdown and metabolism.

Overview of this compound in Enzymatic Reactions

This compound is primarily produced through the oxidation of cellobiose by the enzyme cellobiose dehydrogenase (CDH) . Once formed, it can be further metabolized by other enzymes such as β-glucosidase and This compound phosphorylase (CBAP) . Understanding the kinetics of these interactions is crucial for optimizing industrial processes involving cellulose degradation and for elucidating the metabolic pathways in cellulolytic organisms.

Notably, this compound is not known to be directly involved in cellular signaling pathways. Its primary role appears to be within the metabolic cascade of cellulose utilization.

Enzymes Interacting with this compound

This section details the key enzymes that utilize or are inhibited by this compound, along with available kinetic data.

Cellobiose Dehydrogenase (CDH)

Cellobiose dehydrogenase (EC 1.1.99.18) is an extracellular hemoflavoenzyme that oxidizes cellobiose to cellobiono-1,5-lactone, which then spontaneously hydrolyzes to this compound.[1] While this compound is a product of the overall reaction sequence, it can also act as a product inhibitor to CDH.

Kinetic Data:

Quantitative kinetic data for the inhibition of CDH by this compound is not extensively available in the public domain. The provided protocol can be utilized to determine the inhibition constant (Ki) of this compound for CDH.

β-Glucosidase

β-Glucosidases (EC 3.2.1.21) are enzymes that hydrolyze β-glycosidic bonds. While their primary substrate is often cellobiose, some β-glucosidases can also hydrolyze this compound to glucose and gluconic acid, albeit typically at a slower rate.[2]

Kinetic Data:

Specific kinetic constants (Km, Vmax, kcat) for the hydrolysis of this compound by various β-glucosidases are not well-documented in publicly available literature. The protocol outlined below provides a methodology to determine these parameters. It has been reported that gluconic acid, a product of this compound hydrolysis, can inhibit β-glucosidase activity, with one study noting a 50% inhibition at a concentration of 6 g/L.[3]

This compound Phosphorylase (CBAP)

This compound phosphorylase (EC 2.4.1.321) is an intracellular enzyme that catalyzes the reversible phosphorolysis of this compound into α-D-glucose-1-phosphate and D-gluconic acid. This reaction provides a direct link between oxidized cellulose degradation products and central metabolic pathways like glycolysis and the pentose phosphate pathway.

Kinetic Data for this compound Phosphorylase:

Enzyme SourceSubstratekcat (s⁻¹)Km (mM)Ki (mM)
Saccharophagus degradans (SdCBAP)This compound92 ± 20.12 ± 0.030.44 ± 0.2

Metabolic Pathway of this compound Utilization

In organisms like the fungus Neurospora crassa, this compound plays a key role in an alternative pathway for cellulose utilization. This pathway involves both extracellular and intracellular enzymatic activities.

This compound Metabolic Pathway Metabolic Pathway of this compound Utilization in Neurospora crassa cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Cellulases Cellobiono-1,5-lactone Cellobiono-1,5-lactone Cellobiose->Cellobiono-1,5-lactone CDH Cellobionic Acid_ext Cellobionic Acid_ext Glucose + Gluconic Acid Glucose + Gluconic Acid Cellobionic Acid_ext->Glucose + Gluconic Acid β-Glucosidase (extracellular) Transporter Transporter Cellobionic Acid_ext->Transporter Cellobiono-1,5-lactone->Cellobionic Acid_ext spontaneous hydrolysis Glycolysis Glycolysis Glucose + Gluconic Acid->Glycolysis uptake Cellobionic Acid_int Cellobionic Acid_int Transporter->Cellobionic Acid_int α-D-glucose-1-P α-D-glucose-1-P Cellobionic Acid_int->α-D-glucose-1-P CBAP D-gluconic Acid D-gluconic Acid Cellobionic Acid_int->D-gluconic Acid CBAP α-D-glucose-1-P->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway D-gluconic Acid->Pentose Phosphate Pathway

This compound Metabolic Pathway

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a general workflow for studying the kinetics of an enzyme with this compound as a substrate or inhibitor.

Enzyme Kinetics Workflow General Workflow for Enzyme Kinetic Analysis with this compound cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Substrate +/- this compound A->D B Prepare Substrate/Inhibitor (this compound) Solutions B->D C Prepare Assay Buffer and Cofactors/Detection Reagents C->D E Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) D->E F Calculate Initial Velocities E->F G Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) F->G H Determine Kinetic Parameters (Km, Vmax, kcat, Ki) G->H

Enzyme Kinetics Workflow

Experimental Protocols

The following are detailed protocols for studying the kinetics of CDH, β-glucosidase, and CBAP with this compound.

Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for Cellobiose Dehydrogenase (CDH)

Objective: To determine the type and constant of inhibition of CDH by this compound.

Materials:

  • Purified Cellobiose Dehydrogenase (CDH)

  • Cellobiose (substrate)

  • This compound (inhibitor)

  • 2,6-Dichlorophenolindophenol (DCIP) or Cytochrome c (electron acceptor)

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)

  • Spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of CDH in assay buffer.

    • Prepare a stock solution of cellobiose in assay buffer.

    • Prepare a series of stock solutions of this compound in assay buffer at different concentrations.

    • Prepare a stock solution of DCIP (e.g., 10 mM) or Cytochrome c (e.g., 1 mM) in assay buffer.

  • Set up the Assay:

    • In a microplate or cuvette, prepare reaction mixtures containing a fixed concentration of CDH and varying concentrations of cellobiose.

    • For each cellobiose concentration, set up a series of reactions with different concentrations of this compound (including a zero-inhibitor control).

    • The final volume of each reaction should be constant. A typical reaction mixture might contain:

      • X µL CDH solution

      • Y µL Cellobiose solution

      • Z µL this compound solution (or buffer for control)

      • Assay buffer to bring the volume to a pre-determined point.

  • Initiate the Reaction:

    • Initiate the reaction by adding the electron acceptor (DCIP or Cytochrome c).

    • Immediately mix and start monitoring the change in absorbance over time at the appropriate wavelength (520 nm for DCIP, 550 nm for Cytochrome c).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Plot 1/v₀ versus 1/[Cellobiose] for each concentration of this compound (Lineweaver-Burk plot).

    • Analyze the pattern of the lines to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

    • Determine the apparent Km and Vmax values from the plots.

    • Calculate the inhibition constant (Ki) using appropriate equations for the determined inhibition type.

Protocol 2: Determination of Kinetic Parameters of β-Glucosidase with this compound

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of β-glucosidase for the hydrolysis of this compound.

Materials:

  • Purified β-Glucosidase

  • This compound (substrate)

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar and organic acid analysis (e.g., Aminex HPX-87H) and a Refractive Index (RI) detector.

  • Standards for glucose and gluconic acid.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of β-glucosidase in assay buffer.

    • Prepare a series of stock solutions of this compound in assay buffer at different concentrations.

  • Set up the Enzymatic Reaction:

    • In separate tubes, add a fixed amount of β-glucosidase to each of the different concentrations of this compound solution.

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 50°C).

  • Time-Course Sampling:

    • At regular time intervals (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot from each reaction tube and stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution (e.g., a strong acid or base, depending on the HPLC method).

    • Centrifuge the samples to remove any precipitated protein.

  • HPLC Analysis:

    • Analyze the supernatant of each time point sample by HPLC to quantify the concentration of the products, glucose and gluconic acid.

    • Create a standard curve for glucose and gluconic acid to determine their concentrations in the samples.

  • Data Analysis:

    • For each initial concentration of this compound, plot the concentration of product (glucose or gluconic acid) versus time.

    • Determine the initial velocity (v₀) from the linear portion of each progress curve.

    • Plot the initial velocities (v₀) against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 3: Assay of this compound Phosphorylase (CBAP) Activity

Objective: To measure the phosphorolytic activity of CBAP on this compound.

Materials:

  • Purified this compound Phosphorylase (CBAP)

  • This compound

  • Inorganic phosphate (e.g., from a potassium phosphate buffer)

  • Buffer (e.g., HEPES or Tris-HCl, pH 7.0)

  • Assay to detect either α-D-glucose-1-phosphate or D-gluconic acid. A common method is to couple the production of glucose-1-phosphate to the reduction of NADP⁺ via phosphoglucomutase and glucose-6-phosphate dehydrogenase.

  • NADP⁺, phosphoglucomutase, glucose-6-phosphate dehydrogenase

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of CBAP in assay buffer.

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of potassium phosphate buffer.

    • Prepare a coupling enzyme mixture containing phosphoglucomutase and glucose-6-phosphate dehydrogenase in the assay buffer with NADP⁺.

  • Set up the Assay:

    • In a cuvette, combine the assay buffer, this compound, potassium phosphate, and the coupling enzyme mixture.

    • Allow the mixture to equilibrate to the desired temperature.

  • Initiate the Reaction:

    • Initiate the reaction by adding the CBAP enzyme solution.

    • Immediately mix and monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear rate of change in absorbance.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.

    • To determine kinetic parameters, vary the concentration of this compound while keeping the phosphate concentration constant (and vice versa) and follow the data analysis steps outlined in Protocol 2.

Disclaimer: These protocols provide a general framework. Optimal conditions such as pH, temperature, and enzyme/substrate concentrations may vary depending on the specific enzyme and should be determined empirically.

References

Application Notes and Protocols for the Purification of Cellobionic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of cellobionic acid from fermentation broth. The methodologies described herein are designed to offer a comprehensive guide for researchers, scientists, and professionals involved in drug development and bioprocessing.

Introduction

This compound, an aldonic acid derived from cellobiose, is a valuable platform chemical with applications in the pharmaceutical, food, and cosmetic industries. Its production via fermentation is a promising and sustainable approach. However, the economic viability of this process is heavily reliant on efficient and scalable downstream purification methods. This document outlines a multi-step purification strategy, commencing with the clarification of the fermentation broth, followed by primary purification using ion exchange chromatography or electrodialysis with bipolar membranes, and further polishing and concentration through nanofiltration and crystallization.

Data Presentation

The following tables summarize representative quantitative data for the purification of organic acids from fermentation broths using the described techniques. While specific data for this compound is limited in the literature, the presented values for similar organic acids provide a benchmark for expected performance.

Table 1: Performance of Ion Exchange Chromatography for Organic Acid Purification

Resin TypeTarget AcidPurity (%)Recovery Yield (%)Reference
Amberlite IRA 96 (Anion) followed by Amberlite IR 120 (Cation)Lactic Acid99.1798.9[1]
Strong Acid Cation ExchangerLactic Acid>90Not Specified[2]
Anionic Polymeric AdsorbentOrganic AcidsNot SpecifiedNot Specified[2]

Table 2: Performance of Electrodialysis with Bipolar Membranes (EDBM) for Acid Recovery

Membrane ConfigurationTarget ProductFinal Concentration (mol/L)Current Efficiency (%)Specific Energy Consumption (kWh/kg)Reference
5 Triplets (Fumatech FKB/FAB/FBM)NaOH and HCl~0.44Base: 69, Acid: 56Base: 1.78, Acid: 2.19[3][4]
Lab-scale unit with PC Cell® membranesHCl and NaOH260-801.8-3.6 (for NaOH)[5][6]

Table 3: Performance of Nanofiltration for Organic Acid Separation

Membrane TypeTarget AcidRejection (%)Permeate Flux (L/m²·h)Operating PressureReference
NF270Sodium Gluconate28.04 ± 2.1374.47 ± 0.399 bar[7]
AFC30Succinic Acid~97Not SpecifiedNot Specified[8]
NF270Succinate88.930Not Specified[9]

Experimental Protocols

Clarification of Fermentation Broth

The initial step in the purification process is the removal of microbial cells, residual proteins, and other insoluble materials from the fermentation broth.[10][11] This clarification prevents fouling of downstream equipment and enhances the efficiency of subsequent purification steps.[10]

Protocol 1A: Centrifugation followed by Microfiltration

  • Centrifugation:

    • Transfer the fermentation broth into appropriate centrifuge tubes.

    • Centrifuge the broth at 10,000 × g for 15-20 minutes to pellet the microbial cells and other solid debris.[12]

    • Carefully decant the supernatant, which contains the soluble this compound, into a clean vessel.

  • Microfiltration:

    • Assemble a microfiltration system with a membrane pore size of 0.22 µm or 0.45 µm.

    • Pump the supernatant from the centrifugation step through the microfiltration unit.

    • Collect the permeate, which is the clarified fermentation broth containing this compound. The retentate, containing any remaining suspended solids, can be discarded.

Protocol 1B: Cross-flow Microfiltration/Ultrafiltration

For larger scale operations, cross-flow filtration is recommended to minimize membrane fouling.[11]

  • System Setup:

    • Select a microfiltration (0.1-0.45 µm) or ultrafiltration (10-100 kDa MWCO) membrane, typically a ceramic or hollow fiber module.[13]

    • Equilibrate the system by pumping water or a suitable buffer through the membrane.

  • Filtration:

    • Pump the fermentation broth tangentially across the membrane surface.

    • Collect the permeate, which contains the this compound and other soluble components.

    • The retentate, containing the concentrated cells and solids, is recycled back to the feed tank.

    • Diafiltration (adding fresh buffer to the retentate) can be employed to maximize the recovery of this compound.[13]

Primary Purification: Ion Exchange Chromatography

Ion exchange chromatography (IEX) separates molecules based on their net charge.[14] For this compound, which is anionic at neutral to alkaline pH, anion exchange chromatography is the primary choice. A subsequent cation exchange step can be used to remove residual cations.

Protocol 2A: Anion Exchange Chromatography (AEC)

This protocol is designed to capture this compound on a weak or strong anion exchange resin.

  • Resin Selection and Preparation:

    • Select a suitable weak anion exchange resin (e.g., DEAE-Sepharose) or a strong anion exchange resin (e.g., Dowex 1x8-400, Amberlite IRA-400 series).[14]

    • Prepare the resin according to the manufacturer's instructions. This typically involves washing with deionized water, followed by equilibration with the starting buffer.

  • Column Packing and Equilibration:

    • Prepare a slurry of the resin in the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Pour the slurry into a chromatography column and allow it to settle, ensuring an evenly packed bed.

    • Equilibrate the column by washing with 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match the starting buffer.

  • Sample Loading:

    • Adjust the pH of the clarified fermentation broth to match the starting buffer. Ensure the ionic strength is low to facilitate binding.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of the starting buffer to remove unbound and weakly bound impurities.[14]

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) or by decreasing the pH.[14]

    • Collect fractions and analyze for the presence of this compound.

  • Regeneration:

    • Regenerate the column by washing with a high salt solution (e.g., 2 M NaCl) followed by the starting buffer.

Protocol 2B: Cation Exchange Chromatography (CEC) for Polishing

This step is used to remove residual cations from the this compound-containing fractions.

  • Resin Selection and Preparation:

    • Select a strong cation exchange resin (e.g., Dowex 50W X8, Amberlite IR 120) in the H+ form.[1][15]

    • Activate the resin by washing with 1 M HCl, followed by extensive rinsing with deionized water until the eluate is neutral.[15]

  • Column Packing and Equilibration:

    • Pack the column with the prepared resin.

    • Equilibrate the column with deionized water.

  • Sample Loading and Elution:

    • Load the pooled and pH-adjusted (if necessary) this compound fractions from the AEC step onto the column.

    • The this compound will pass through the column in the eluate, while cations will be retained by the resin.

    • Collect the eluate containing the purified this compound.

Primary Purification: Electrodialysis with Bipolar Membranes (EDBM)

EDBM is a membrane-based process that can be used to convert the salt form of this compound (cellobionate) in the fermentation broth directly into this compound.[16]

Protocol 3: EDBM for this compound Production

  • System Setup:

    • Assemble an EDBM stack consisting of repeating units of a cation exchange membrane (CEM), an anion exchange membrane (AEM), and a bipolar membrane (BPM) (e.g., Fumatech FKB-PK-130 CEM, FAB-PK-130 AEM, and FBM-PK BPM).[3] The stack is placed between an anode and a cathode.[3]

    • Create three separate circulation loops for the feed (clarified fermentation broth containing cellobionate), the acid (product), and the base (byproduct).

  • Operation:

    • Pump the clarified fermentation broth through the feed compartments.

    • Pump dilute solutions of this compound and a base (e.g., NaOH) through the acid and base compartments, respectively.

    • Apply a constant current density (e.g., 100-400 A/m²).[5][6]

    • Under the influence of the electric field, cellobionate anions will migrate from the feed compartment, across the AEM, and into the acid compartment.

    • In the acid compartment, the cellobionate anions combine with H+ ions generated by the bipolar membrane to form this compound.

    • Cations (e.g., Na+) from the feed will migrate across the CEM into the base compartment, where they combine with OH- ions from the bipolar membrane to form a base.

  • Monitoring and Collection:

    • Monitor the pH and conductivity of all three streams.

    • The process can be run in batch or continuous mode. In batch mode, the concentration of this compound in the acid compartment will increase over time.

    • Once the desired concentration is reached, the purified this compound solution is collected from the acid loop.

Polishing and Concentration: Nanofiltration

Nanofiltration can be used to concentrate the purified this compound solution and remove any remaining small molecule impurities.[9]

Protocol 4: Nanofiltration of this compound

  • Membrane Selection:

    • Choose a nanofiltration membrane with a suitable molecular weight cut-off (MWCO) to retain this compound while allowing smaller impurities and water to pass through (e.g., NF270).[7][17]

  • System Setup and Operation:

    • Set up a cross-flow nanofiltration system.

    • Adjust the pH of the this compound solution. The pH will affect the charge of the molecule and its interaction with the membrane, thereby influencing rejection. For organic acids, a pH above their pKa generally leads to higher rejection.

    • Pump the solution across the membrane at a defined operating pressure (e.g., 10-30 bar).

    • The retentate will become increasingly concentrated with this compound. The permeate will contain water and any impurities that passed through the membrane.

  • Collection:

    • Collect the concentrated this compound from the retentate loop.

Final Step: Crystallization

Crystallization can be employed as a final polishing step to obtain high-purity, solid this compound.[18]

Protocol 5: Crystallization of this compound

  • Solvent Selection:

    • The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[19][20]

    • Commonly used solvents for the crystallization of polar organic molecules include water, ethanol, and acetone, or mixtures thereof.[19] Conduct small-scale solubility tests to identify a suitable solvent or solvent system.

  • Dissolution:

    • Dissolve the concentrated this compound solution in a minimal amount of the selected hot solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18]

    • Once crystals begin to form, the solution can be placed in an ice bath to maximize the yield.[18]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow fermentation Fermentation Broth clarification Clarification (Centrifugation/ Microfiltration) fermentation->clarification primary_purification Primary Purification clarification->primary_purification iex Ion Exchange Chromatography primary_purification->iex Option 1 edbm Electrodialysis with Bipolar Membranes primary_purification->edbm Option 2 polishing Polishing & Concentration iex->polishing edbm->polishing nanofiltration Nanofiltration polishing->nanofiltration crystallization Crystallization nanofiltration->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for this compound purification.

anion_exchange_workflow start Start prepare_resin Prepare & Equilibrate Anion Exchange Resin start->prepare_resin load_sample Load Clarified Broth (pH adjusted) prepare_resin->load_sample wash Wash with Starting Buffer load_sample->wash elute Elute with Salt Gradient or pH change wash->elute collect Collect Fractions elute->collect end End collect->end

Caption: Anion exchange chromatography workflow.

edbm_process feed Fermentation Broth (Cellobionate Salt) edbm_stack EDBM Stack CEM BPM AEM feed->edbm_stack:f0 acid_product This compound (Product) edbm_stack:a->acid_product Anions (Cellobionate⁻) + H⁺ base_byproduct Base (Byproduct) edbm_stack:c->base_byproduct Cations (e.g., Na⁺) + OH⁻ power DC Power power->edbm_stack

Caption: Electrodialysis with bipolar membranes process.

References

Cellobionic Acid: A Promising Prebiotic Ingredient for Gut Health Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), an aldobionic acid derived from the oxidation of cellobiose, is emerging as a compelling candidate for a novel prebiotic ingredient. Its structural similarity to other known prebiotics, such as lactobionic acid, suggests its potential to selectively stimulate the growth and activity of beneficial gut microorganisms. This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound's prebiotic properties and its effects on gut health.

Prebiotic Potential of this compound

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively modulating the gut microbiota. The potential of this compound as a prebiotic stems from its likely resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be fermented by beneficial bacteria.

Mechanism of Action

It is hypothesized that this compound is fermented by probiotic bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. These SCFAs are known to exert numerous beneficial effects on the host, including:

  • Serving as an energy source for colonocytes: Butyrate, in particular, is the preferred fuel for the cells lining the colon.

  • Modulating gut pH: The production of acidic metabolites contributes to a lower colonic pH, which can inhibit the growth of pathogenic bacteria.

  • Enhancing gut barrier function: SCFAs can strengthen the integrity of the intestinal barrier, reducing the translocation of harmful substances.

  • Modulating the immune system: SCFAs can interact with immune cells to regulate inflammatory responses.

Experimental Data Summary

While direct quantitative data on the fermentation of this compound by specific probiotic strains is limited in the currently available literature, studies on the structurally similar lactobionic acid and the precursor cellobiose provide strong evidence for its prebiotic potential.

Table 1: In Vitro Fermentation of Lactobionic Acid by Bifidobacterium

Bifidobacterium StrainLactobionic Acid ConcentrationObservationReference
B. bifidum DSM 202391.4% w/v (14 mg/cm³)Stimulated growth, greatest biomass increment after 72 hours.[1][1]
B. bifidum DSM 204560.1% w/v (1 mg/cm³)Stimulated growth, greatest biomass increment.[1][1]
B. bifidum DSM 202151.0% w/v (10 mg/cm³)Stimulated growth, highest growth curve.[1][1]

Table 2: Effect of Synbiotic with Cellobiose on Gut Microbiota

InterventionBacterial GenusChange in Relative AbundanceReference
Lactobacillus acidophilus NCFM + CellobioseLactobacillusIncreased[2]
Lactobacillus acidophilus NCFM + CellobioseBifidobacteriumIncreased[2]

Table 3: Short-Chain Fatty Acid Production from In Vitro Fermentation of Various Prebiotics

Prebiotic SubstrateAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)Reference
Inulin~45~15~20~80[3]
Fructooligosaccharides (FOS)~50~18~15~83[3]
Galactooligosaccharides (GOS)~55~12~10~77[3]

Note: The data in Table 3 is indicative of typical SCFA profiles from known prebiotics and serves as a reference for expected outcomes from this compound fermentation.

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound Using Fecal Inoculum

This protocol outlines a method to assess the fermentability of this compound by the human gut microbiota and to quantify the production of short-chain fatty acids.

Materials:

  • This compound

  • Anaerobic basal nutrient medium

  • Fresh human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS), anaerobic

  • Anaerobic chamber or jars

  • Incubator shaker

  • Centrifuge

  • Gas chromatography with flame ionization detection (GC-FID) system

Procedure:

  • Preparation of Fecal Inoculum:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

    • Within 2 hours of collection, homogenize the feces in anaerobic PBS to create a 10% (w/v) fecal slurry inside an anaerobic chamber.[4]

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • In Vitro Fermentation:

    • Prepare anaerobic basal nutrient medium.

    • Dispense the medium into sterile fermentation vessels.

    • Add this compound to the experimental vessels at a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).

    • Inoculate each vessel with the fecal slurry to a final concentration of 1% (v/v).

    • Incubate the vessels at 37°C with gentle shaking for 0, 12, 24, and 48 hours.

  • Sample Collection and SCFA Analysis:

    • At each time point, collect an aliquot from each fermentation vessel.

    • Centrifuge the aliquot to pellet the bacterial cells and debris.

    • Filter the supernatant and store at -20°C until analysis.

    • Quantify the concentrations of acetate, propionate, and butyrate in the supernatants using a GC-FID system according to a validated protocol.[5][6][7]

Protocol 2: Assessment of this compound's Effect on Probiotic Growth

This protocol describes how to evaluate the selective growth-promoting effect of this compound on specific probiotic strains.

Materials:

  • Pure cultures of Bifidobacterium and Lactobacillus strains

  • Appropriate basal growth medium for each strain (e.g., MRS broth for Lactobacillus, Bifidobacterium medium for Bifidobacterium) modified to contain this compound as the primary carbon source.

  • Anaerobic chamber or jars

  • Spectrophotometer

Procedure:

  • Preparation of Media:

    • Prepare the basal growth medium without any added carbohydrate source.

    • Prepare sterile stock solutions of this compound and a control carbohydrate (e.g., glucose).

    • Add this compound or glucose to the basal medium to a final concentration of 1% (w/v). A medium without any added carbohydrate will serve as a negative control.

  • Bacterial Growth Measurement:

    • Inoculate the prepared media with the probiotic strains from an overnight culture.

    • Incubate the cultures under anaerobic conditions at 37°C.

    • Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 2-4 hours) for 48 hours to monitor bacterial growth.

  • Data Analysis:

    • Plot the growth curves (OD600 vs. time) for each condition.

    • Compare the growth rates and final cell densities in the presence of this compound to the positive and negative controls.

Protocol 3: Evaluation of Gut Barrier Function using Caco-2 Cell Monolayers

This protocol details the use of the Caco-2 cell line as an in vitro model to assess the effect of this compound fermentation products on intestinal barrier integrity.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Fermentation supernatants from Protocol 1

  • Millicell® ERS-2 Voltohmmeter

Procedure:

  • Caco-2 Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².

    • Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Treatment with Fermentation Supernatants:

    • After 21 days, measure the baseline transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure barrier integrity (typically >250 Ω·cm²).[8]

    • Replace the medium in the apical chamber of the Transwells with the fermentation supernatants (diluted in fresh culture medium) collected from Protocol 1 (both from this compound and control fermentations).

    • Incubate the cells for 24-48 hours.

  • Measurement of Transepithelial Electrical Resistance (TEER):

    • Measure the TEER at regular intervals (e.g., 0, 12, 24, and 48 hours) after the addition of the fermentation supernatants.[9]

    • An increase or maintenance of TEER in the presence of this compound fermentation products compared to the control would indicate a positive effect on barrier function.

Visualizations

Signaling Pathways and Experimental Workflows

Prebiotic_Action_of_Cellobionic_Acid cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium This compound This compound Fermentation Fermentation This compound->Fermentation Gut Microbiota Gut Microbiota Gut Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Colonocyte Colonocyte SCFAs->Colonocyte Energy Source Tight Junctions Tight Junctions SCFAs->Tight Junctions Strengthens Barrier

Caption: Proposed prebiotic mechanism of this compound in the gut.

SCFA_Signaling_Pathway cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response SCFA Short-Chain Fatty Acids GPCRs G-protein coupled receptors (GPR41, GPR43, GPR109a) SCFA->GPCRs HDAC HDAC Inhibition SCFA->HDAC NFkB NF-κB Pathway Inhibition GPCRs->NFkB MAPK MAPK Pathway Modulation GPCRs->MAPK Anti_Inflammatory Anti-inflammatory Effects HDAC->Anti_Inflammatory NFkB->Anti_Inflammatory Barrier_Function Enhanced Barrier Function MAPK->Barrier_Function

Caption: Key signaling pathways modulated by short-chain fatty acids.

Experimental_Workflow cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Inoculum Fecal Inoculum Fermentation Anaerobic Incubation (0, 12, 24, 48h) Fecal_Inoculum->Fermentation CBA_Substrate This compound CBA_Substrate->Fermentation Supernatant Collect Supernatants Fermentation->Supernatant SCFA_Analysis SCFA Quantification (GC-FID) Supernatant->SCFA_Analysis Caco2_Assay Caco-2 Barrier Assay Supernatant->Caco2_Assay

Caption: Workflow for assessing the prebiotic effects of this compound.

Conclusion

This compound holds significant promise as a novel prebiotic ingredient. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate its efficacy in promoting the growth of beneficial gut bacteria, stimulating the production of health-promoting short-chain fatty acids, and enhancing intestinal barrier function. Further research in these areas will be crucial to fully elucidate the potential of this compound as a valuable component of functional foods and nutraceuticals aimed at improving gut health.

References

Application Notes and Protocols: Biodegradable Polymers from Cellobionic Acid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobionic acid (CBA), a derivative of cellulose, is an emerging biocompatible and biodegradable building block for the synthesis of novel polymers.[1][2] Its inherent properties, including being a plant-based alternative to lactobionic acid, make it a promising candidate for applications in the pharmaceutical and biomedical fields.[1][3] Polymers derived from CBA are anticipated to possess favorable characteristics for controlled drug delivery, such as biodegradability and the potential for pH-responsive behavior due to the presence of a carboxylic acid moiety. These polymers can be designed to form amorphous solid dispersions (ASDs) with poorly soluble drugs, thereby enhancing their bioavailability.[1][4]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of biodegradable polymers derived from this compound for drug delivery purposes.

Data Presentation: Physicochemical Properties of this compound-Based Polyesters

The following table summarizes the expected quantitative data for a series of hypothetical this compound-based polyesters synthesized via enzymatic and chemical methods. These values are based on typical results for similar bio-based polyesters and serve as a benchmark for characterization.

Polymer IDSynthesis MethodMolecular Weight (kDa)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Degradation Time (50% mass loss, weeks)Drug Loading Capacity (% w/w)Encapsulation Efficiency (%)
CBA-E-01Enzymatic Polymerization15.21.85512892
CBA-E-02Enzymatic Polymerization25.82.162201095
CBA-C-01Melt Polycondensation18.52.56016988
CBA-C-02Melt Polycondensation32.12.868281291

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound-Based Polyester

This protocol describes the synthesis of a polyester from this compound using lipase as a catalyst, a green and mild method for polymerization.[5][6]

Materials:

  • This compound (CBA)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Methanol

  • Diethyl ether

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Monomer Preparation: Dry this compound under vacuum at 60°C for 24 hours to remove any residual moisture.

  • Reaction Setup: To a 100 mL Schlenk flask, add this compound (10 g) and anhydrous toluene (50 mL). Add activated molecular sieves to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours to remove water azeotropically.

  • Enzymatic Polymerization: Cool the reaction mixture to 60°C. Add immobilized lipase (1 g, 10% w/w of monomer) to the flask.

  • Incubation: Maintain the reaction at 60°C with continuous stirring under a nitrogen atmosphere for 48-72 hours.

  • Polymer Isolation: After the incubation period, cool the reaction mixture to room temperature. Remove the enzyme by filtration.

  • Precipitation: Precipitate the polymer by slowly adding the toluene solution to an excess of cold diethyl ether (500 mL) with vigorous stirring.

  • Washing and Drying: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 40°C to a constant weight.

Protocol 2: Synthesis of this compound-Based Polyester via Melt Polycondensation

This protocol details a solvent-free method for synthesizing a this compound-based polyester.[7]

Materials:

  • This compound (CBA)

  • Ethylene glycol (as a co-monomer, optional)

  • Antimony trioxide (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer, nitrogen inlet, and distillation condenser

  • Heating mantle and vacuum pump

Procedure:

  • Reactant Charging: Charge the three-neck flask with this compound (1 mol equivalent) and ethylene glycol (1.2 mol equivalent, if used). Add antimony trioxide (0.05% w/w of CBA).

  • Esterification: Heat the mixture to 180°C under a slow stream of nitrogen with mechanical stirring. Water will be produced and distilled off. Continue this step for 4-6 hours until water evolution ceases.

  • Polycondensation: Increase the temperature to 220-240°C and gradually apply a vacuum (below 1 Torr).

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for 6-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery: Cool the reaction mixture to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like dimethyl sulfoxide (DMSO) and precipitating it in a non-solvent like methanol.

  • Purification and Drying: Purify the polymer by re-precipitation and dry it under vacuum at 50°C.

Protocol 3: Encapsulation of a Hydrophobic Drug in a this compound-Based Polymer Matrix

This protocol describes the preparation of drug-loaded microparticles using an oil-in-water (o/w) solvent evaporation technique.

Materials:

  • This compound-based polymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

  • Magnetic stirrer and homogenizer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the this compound-based polymer (200 mg) and the hydrophobic drug (20 mg) in dichloromethane (4 mL).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.

  • Microparticle Collection: Collect the microparticles by centrifugation at 10,000 rpm for 15 minutes.

  • Washing: Wash the collected microparticles three times with deionized water to remove residual PVA.

  • Lyophilization: Freeze-dry the washed microparticles to obtain a free-flowing powder. Store at 4°C.

Visualizations

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_encapsulation Drug Encapsulation cluster_analysis Analysis s1 This compound Monomer s2 Polymerization (Enzymatic or Chemical) s1->s2 s3 Purification & Drying s2->s3 s4 Characterized Polymer s3->s4 e1 Polymer + Drug in Organic Solvent s4->e1 e2 Emulsification in Aqueous Phase e1->e2 e3 Solvent Evaporation e2->e3 e4 Microparticle Collection & Washing e3->e4 e5 Lyophilization e4->e5 e6 Drug-Loaded Microparticles e5->e6 a1 Physicochemical Characterization e6->a1 a2 In Vitro Drug Release e6->a2 a3 Cell Viability Assays e6->a3 a4 Cellular Uptake Studies e6->a4

Caption: Experimental workflow for synthesis, drug encapsulation, and analysis.

Logical Relationship of Polymer Properties

G cluster_properties Polymer Properties cluster_function Drug Delivery Function p1 Molecular Weight f1 Degradation Rate p1->f1 f2 Drug Release Profile p1->f2 p2 Hydrophilicity/Hydrophobicity p2->f1 p2->f2 f3 Drug Loading Capacity p2->f3 p3 Crystallinity p3->f1 p3->f2 p4 Carboxylic Acid Groups f4 pH-Responsiveness p4->f4 f4->f2 G cluster_ecm Extracellular Matrix (pH ~7.4) cluster_cell Target Cell cluster_endo Endosome (pH ~5.0-6.0) cluster_cyto Cytoplasm cluster_nuc Nucleus np Drug-Loaded Nanoparticle endosome Endocytosis np->endosome Uptake release pH-Triggered Drug Release endosome->release drug_endo Free Drug release->drug_endo drug_cyto Drug drug_endo->drug_cyto Endosomal Escape target Intracellular Target (e.g., Microtubules) drug_cyto->target apoptosis Apoptosis target->apoptosis

References

Cellobionic Acid: Application Notes and Protocols for Moisture-Retaining Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cellobionic acid (CBA), an aldobionic acid, is an emerging ingredient in the cosmetic industry with significant potential for use in moisture-retaining formulations.[1] As a polyhydroxy acid (PHA), it shares structural and functional similarities with the more extensively studied lactobionic acid (LBA), offering benefits such as gentle exfoliation, potent hydration, and antioxidant properties.[2][3][4][5] Its larger molecular size compared to alpha-hydroxy acids (AHAs) results in slower skin penetration, leading to a lower potential for irritation, making it suitable for sensitive skin.[3][5] These application notes provide a comprehensive overview of the mechanisms, applications, and evaluation protocols for incorporating this compound into advanced skincare products.

Application Notes

Mechanism of Action

This compound's efficacy in moisture-retaining cosmetics stems from its multifaceted molecular action:

  • Humectant Properties: The multiple hydroxyl groups in the this compound structure attract and bind water molecules from the atmosphere and the deeper layers of the skin, effectively increasing the hydration level of the stratum corneum.[2][3][6] This hygroscopic nature helps to maintain skin suppleness and reduce the appearance of fine lines and wrinkles.[2][3]

  • Strengthening the Skin Barrier: this compound contributes to the integrity of the skin's natural barrier.[7] A healthy skin barrier is crucial for preventing transepidermal water loss (TEWL), where water evaporates from the skin's surface.[8][9][10] By supporting the barrier, this compound helps to lock in moisture, leading to long-lasting hydration.[11][12] Studies on the related lactobionic acid have shown that its application can lead to a decrease in TEWL.[13]

  • Antioxidant Activity: this compound exhibits antioxidant properties, in part through its ability to chelate metal ions that can catalyze oxidative reactions.[2][14] This action helps to protect the skin from environmental stressors and the damaging effects of free radicals, which contribute to premature aging.[2][3][15] This antioxidant capacity may be linked to the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[16][17]

  • Gentle Exfoliation: As a PHA, this compound promotes the shedding of dead skin cells from the surface, leading to a smoother and brighter complexion.[3][5] Its larger molecular size ensures that this exfoliation is gentle and less likely to cause irritation compared to smaller AHAs.[3][5]

Key Benefits for Moisture-Retaining Formulations:
  • Intense and Long-Lasting Hydration: Provides significant humectant effects, drawing moisture to the skin.[2][3][18]

  • Improved Skin Texture: Gently exfoliates to reveal smoother, softer skin.[3][5]

  • Enhanced Skin Barrier Function: Reduces transepidermal water loss by supporting the skin's natural protective barrier.[11][13]

  • Antioxidant Protection: Helps to neutralize free radicals and protect against environmental damage.[2][15]

  • Suitable for Sensitive Skin: Its non-irritating nature makes it ideal for individuals with sensitive or reactive skin.[3][19][20]

Quantitative Data Summary

The following tables summarize quantitative data from studies on lactobionic acid, which can be considered indicative of the potential performance of this compound.

Table 1: Effect of Lactobionic Acid on Skin Hydration

TreatmentChange in Skin Hydration (Corneometer Units)Study PopulationDurationSource
40% Lactobionic Acid Peel+14.11Women aged 30-405 treatments[18]
20% Lactobionic Acid PeelStatistically significant increase20 female subjects6 sessions[13]
Zinc Lactobionate EmollientStatistically significant improvement23 adults with atopic dermatitis56 days[11][12]

Table 2: Effect of Lactobionic Acid on Transepidermal Water Loss (TEWL)

TreatmentChange in TEWL (g/m²/h)Study PopulationDurationSource
20% Lactobionic Acid PeelStatistically significant decrease20 female subjects6 sessions[13]
Zinc Lactobionate Emollient-1.49 (compared to control)23 adults with atopic dermatitis56 days[11][12]

Experimental Protocols

Protocol 1: Evaluation of Skin Hydration (Corneometry)

Objective: To quantify the effect of a cosmetic formulation containing this compound on skin surface hydration.

Materials:

  • Corneometer® (e.g., CM 825, Courage + Khazaka)

  • Test formulation with this compound

  • Placebo/control formulation

  • Standardized cleansers and towels

  • Environmentally controlled room (20-22°C, 40-60% humidity)

Procedure:

  • Volunteer Recruitment: Select a panel of healthy volunteers with normal to dry skin. Ensure they meet inclusion/exclusion criteria (e.g., no skin diseases, no use of other moisturizing products on the test area for a specified period).

  • Acclimatization: Volunteers acclimate in the controlled environment for at least 30 minutes before measurements.

  • Test Area Demarcation: Mark out test areas of a standardized size on the volar forearms of each volunteer.

  • Baseline Measurement (T=0):

    • Cleanse the test areas with a standardized cleanser and gently pat dry.

    • Wait for 15-20 minutes.

    • Take at least three Corneometer® readings from each test area and calculate the average.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one designated area and the control formulation to another.

  • Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1 hour, 4 hours, 8 hours, 24 hours) after product application.

  • Data Analysis: Compare the changes in hydration levels from baseline for the test formulation against the control. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine significance.

Protocol 2: Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a this compound formulation on the skin's barrier function by measuring TEWL.

Materials:

  • Tewameter® or Vapometer®

  • Test formulation with this compound

  • Placebo/control formulation

  • Standardized cleansers and towels

  • Environmentally controlled room (draft-free, 20-22°C, 40-60% humidity)

Procedure:

  • Volunteer Recruitment and Acclimatization: Follow the same procedure as in Protocol 1.

  • Test Area Demarcation: Follow the same procedure as in Protocol 1.

  • Baseline Measurement (T=0):

    • After acclimatization, measure the baseline TEWL by taking several readings from each test area until a stable value is obtained.

  • Product Application: Apply the test and control formulations as described in Protocol 1.

  • Post-Application Measurements: Measure TEWL at predetermined time points (e.g., 1 hour, 4 hours, 8 hours, 24 hours) after application. Ensure the probe does not come into direct contact with the applied product.

  • Data Analysis: Analyze the percentage change in TEWL from baseline for the test formulation and compare it to the control. A decrease in TEWL indicates an improvement in skin barrier function.

Visualizations

Experimental_Workflow_for_Efficacy_Testing cluster_prep Preparation cluster_baseline Baseline Measurement (T=0) cluster_application Product Application cluster_post_application Post-Application Measurements cluster_analysis Data Analysis Volunteer_Recruitment Volunteer Recruitment Acclimatization Acclimatization (30 min) Volunteer_Recruitment->Acclimatization Test_Area_Demarcation Test Area Demarcation Acclimatization->Test_Area_Demarcation Corneometry_Baseline Corneometry Test_Area_Demarcation->Corneometry_Baseline TEWL_Baseline TEWL Measurement Test_Area_Demarcation->TEWL_Baseline Product_Application Apply Test & Control Formulations (2 mg/cm²) Corneometry_Baseline->Product_Application TEWL_Baseline->Product_Application Corneometry_Post Corneometry (T=1h, 4h, 8h, 24h) Product_Application->Corneometry_Post TEWL_Post TEWL Measurement (T=1h, 4h, 8h, 24h) Product_Application->TEWL_Post Data_Analysis Statistical Analysis Corneometry_Post->Data_Analysis TEWL_Post->Data_Analysis

Caption: Workflow for clinical evaluation of cosmetic formulations.

Nrf2_Signaling_Pathway_Activation cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Environmental_Stressors Environmental Stressors (e.g., UV, Pollutants) Keap1_Nrf2 Keap1-Nrf2 Complex Environmental_Stressors->Keap1_Nrf2 induces dissociation Cellobionic_Acid This compound (Antioxidant) Cellobionic_Acid->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes Protection Cellular Protection & Improved Skin Barrier Antioxidant_Genes->Protection

Caption: Proposed Nrf2 signaling pathway activation by this compound.

References

Cellobionic Acid: A Bio-derived Chelating Agent for Chemical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellobionic acid (CBA), a sugar acid derived from the oxidation of cellobiose, is emerging as a promising bio-based chelating agent with diverse applications in chemical reactions and drug development. Structurally similar to its well-studied stereoisomer, lactobionic acid (LBA), CBA possesses multiple hydroxyl and carboxylic acid functional groups that can effectively coordinate with multivalent metal ions. This ability to sequester metal ions makes this compound a valuable tool in controlling metal-catalyzed reactions, mitigating oxidative stress, and enhancing the stability and delivery of therapeutic agents. These application notes provide an overview of the chelating properties of this compound, along with detailed protocols for its evaluation and application.

Principle of Chelation by this compound

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, forming a stable, ring-like structure known as a chelate. This compound, with its multiple hydroxyl groups and a terminal carboxylic acid, acts as a multidentate ligand, capable of forming stable complexes with various metal ions such as iron (Fe³⁺, Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). This sequestration of metal ions can prevent their participation in detrimental reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals.

The stability of the metal-cellobionate complex is quantified by the stability constant (log K), with higher values indicating a stronger and more stable complex. The chelating ability of this compound is influenced by factors such as pH, temperature, and the nature of the metal ion.

Applications in Chemical Reactions

Control of Metal-Catalyzed Oxidation: The Fenton Reaction

The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a significant source of reactive oxygen species (ROS) in biological and chemical systems. Uncontrolled Fenton chemistry can lead to oxidative damage to organic molecules. Chelating agents can modulate the Fenton reaction by binding to the iron catalyst, thereby reducing its reactivity.

Application: this compound can be employed as a chelating agent to control the rate of the Fenton reaction. By forming a stable complex with iron ions, it can prevent or slow down the generation of hydroxyl radicals, thus protecting sensitive substrates from oxidative degradation. This is particularly relevant in pharmaceutical formulations and biological systems where oxidative stability is crucial.

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates, is implicated in numerous diseases. Metal ions, particularly iron and copper, can catalyze the formation of ROS.

Application: Due to its iron-chelating capabilities, this compound can be investigated as a therapeutic agent to mitigate oxidative stress. By sequestering excess free iron, it can inhibit the formation of damaging hydroxyl radicals, offering a potential strategy for the management of diseases associated with oxidative stress.

Quantitative Data: Stability Constants

Table 1: Stability Constants (log K) of Lactobionic Acid with Various Metal Ions

Metal Ionlog K₁log K₂ConditionsReference
Fe(III)16.814.525 °C, 0.1 M KCl[Furia, 1972]
Cu(II)4.5-25 °C, 0.1 M NaClO₄[Clarke & Martell, 1971]
Zn(II)3.2-25 °C, 0.1 M NaClO₄[Clarke & Martell, 1971]

Note: The stability constants for this compound are expected to be of a similar order of magnitude. Experimental determination is recommended for specific applications.

Experimental Protocols

Protocol 1: Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry (Ferrozine Assay for Iron)

This protocol describes a method to quantify the iron(II)-chelating ability of this compound using the ferrozine indicator. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which absorbs strongly at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • UV-Vis Spectrophotometer

  • Microplate reader or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a 2 mM solution of FeCl₂ in deionized water.

    • Prepare a 5 mM solution of ferrozine in deionized water.

    • Prepare a working buffer solution (e.g., 50 mM HEPES, pH 7.4).

  • Assay:

    • In a microplate well or a cuvette, add:

      • 50 µL of various concentrations of this compound solution.

      • 100 µL of working buffer.

      • 50 µL of 2 mM FeCl₂ solution.

    • Mix and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of 5 mM ferrozine solution.

    • Mix thoroughly and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 562 nm.

    • A blank containing all reagents except the chelating agent should be prepared. EDTA can be used as a positive control.

  • Calculation: The percentage of iron(II) chelating activity can be calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (without this compound).

    • A_sample is the absorbance in the presence of this compound.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal-ligand complexes. This protocol outlines the general procedure for determining the stability constants of this compound with a metal ion (e.g., Cu²⁺).

Materials:

  • This compound

  • Metal salt (e.g., CuSO₄)

  • Standardized strong base (e.g., NaOH, carbonate-free)

  • Standardized strong acid (e.g., HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • pH meter with a glass electrode

  • Autotitrator or manual titration setup

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a standardized solution of NaOH (e.g., 0.1 M).

    • Prepare a solution of inert salt (e.g., 1 M KNO₃).

  • Titration:

    • Calibrate the pH electrode using standard buffers.

    • In a thermostated vessel, prepare the following solutions for titration:

      • Acid standardization: A known volume of standardized HCl with the inert salt.

      • Ligand protonation: A known volume of this compound and standardized HCl with the inert salt.

      • Complex formation: A known volume of this compound, the metal salt, and standardized HCl with the inert salt.

    • Titrate each solution with the standardized NaOH solution.

    • Record the pH values after each addition of the titrant.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is used to calculate the protonation constants of this compound and the stability constants of the metal-cellobionate complexes.

    • Specialized software (e.g., Hyperquad, BEST) is typically used for the complex calculations involved in determining the stability constants from the titration curves. The software fits the experimental data to a chemical model to refine the equilibrium constants.

Protocol 3: Evaluation of this compound's Effect on the Fenton Reaction

This protocol provides a method to assess the ability of this compound to inhibit the degradation of a model substrate by the Fenton reaction.

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Model substrate (e.g., deoxyribose, crocin)

  • Thiobarbituric acid (TBA) for the deoxyribose assay

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure (using deoxyribose as the substrate):

  • Reaction Mixture Preparation:

    • In a reaction tube, add the following in order:

      • Phosphate buffer (to a final volume of 1 mL).

      • Deoxyribose (final concentration, e.g., 2.8 mM).

      • Various concentrations of this compound.

      • FeSO₄ (final concentration, e.g., 0.1 mM).

    • Initiate the reaction by adding H₂O₂ (final concentration, e.g., 1 mM).

    • Incubate the mixture at 37°C for 1 hour.

  • Measurement of Deoxyribose Degradation:

    • Stop the reaction by adding 1 mL of 2.8% (w/v) trichloroacetic acid (TCA) and 1 mL of 1% (w/v) TBA.

    • Heat the mixture in a boiling water bath for 15 minutes to develop the pink chromogen.

    • Cool the tubes and measure the absorbance at 532 nm.

    • A control reaction without the chelating agent should be performed.

  • Interpretation:

    • A decrease in the absorbance at 532 nm in the presence of this compound indicates the inhibition of deoxyribose degradation, demonstrating the protective effect of CBA against hydroxyl radical damage.

Visualizations

Experimental_Workflow_Ferrozine_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CBA This compound Solution Mix1 Mix CBA, Buffer, FeCl₂ CBA->Mix1 FeCl2 FeCl₂ Solution FeCl2->Mix1 Ferrozine Ferrozine Solution AddFerrozine Add Ferrozine Ferrozine->AddFerrozine Buffer Buffer Solution Buffer->Mix1 Incubate1 Incubate 5 min Mix1->Incubate1 Incubate1->AddFerrozine Incubate2 Incubate 10 min AddFerrozine->Incubate2 Measure Measure Absorbance at 562 nm Incubate2->Measure Calculate Calculate % Chelating Activity Measure->Calculate

Caption: Workflow for the Ferrozine Assay.

Chelation_Mechanism CBA Cellobionic Acid Complex Stable Metal-CBA Complex CBA->Complex Metal Metal Ion (e.g., Fe²⁺) Metal->Complex ROS Reactive Oxygen Species Metal->ROS Catalyzes Complex->ROS Inhibits Damage Oxidative Damage ROS->Damage

Troubleshooting & Optimization

Technical Support Center: Enzymatic Production of Cellobionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of cellobiose to cellobionic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues to improve this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic conversion of cellobiose to this compound using Cellobiose Dehydrogenase (CDH)?

A1: The optimal pH for CDH activity is generally in the acidic range, typically between pH 4.0 and 6.0.[1][2] The specific optimum can vary depending on the source of the enzyme and the electron acceptor used. For instance, CDH from Schizophyllum commune exhibits optimal activity at pH 5.0.[1][2] It is recommended to determine the optimal pH for your specific enzyme and reaction conditions by performing assays across a pH range.

Q2: What is the optimal temperature for the reaction?

A2: The optimal temperature for CDH can vary. For example, the CDH from Schizophyllum commune has an optimal temperature of 30°C.[1][2] However, thermal stability is a critical factor. While activity might increase with temperature up to a certain point, the enzyme can denature at higher temperatures, leading to a rapid loss of activity.[2] It is crucial to assess the thermal stability of your specific CDH to determine the highest temperature at which it remains stable over the desired reaction time.

Q3: What are common inhibitors of Cellobiose Dehydrogenase (CDH)?

A3: Certain metal ions are known to inhibit CDH activity. Specifically, copper sulfate (CuSO₄) and mercury chloride (HgCl₂) have been shown to suppress CDH activity.[1][2] It is important to ensure that your reaction buffer and substrates are free from these and other potential inhibitors. If contamination is suspected, consider using chelating agents or purifying your reagents.

Q4: How can I monitor the progress of the reaction and quantify the this compound yield?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for monitoring the consumption of cellobiose and the formation of this compound. A typical setup might involve an anion exchange column and detection via UV or refractive index detectors. For detailed quantification, it is essential to create a standard curve with known concentrations of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of this compound and provides systematic steps to identify and resolve them.

Problem 1: Low or No this compound Yield
Possible Cause Troubleshooting Steps
Inactive Enzyme 1. Verify Enzyme Activity: Before starting your main experiment, perform a small-scale activity assay with a known substrate and standard conditions to confirm your enzyme is active. 2. Check Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 3. Use Fresh Enzyme: If in doubt, use a fresh batch of enzyme.
Suboptimal Reaction Conditions 1. Optimize pH: Prepare a series of reactions with buffers at different pH values (e.g., ranging from 3.5 to 6.5) to determine the optimal pH for your specific CDH.[2] 2. Optimize Temperature: Run the reaction at various temperatures (e.g., 25°C, 30°C, 37°C) to find the temperature that gives the highest yield without causing enzyme denaturation.[1] 3. Check Buffer Composition: Ensure your buffer components are not inhibitory to the enzyme.
Presence of Inhibitors 1. Analyze Reagents: Check for the presence of known inhibitors like Cu²⁺ or Hg²⁺ in your substrate solution and buffer.[1][2] 2. Purify Substrate: If substrate contamination is suspected, consider purifying the cellobiose. 3. Add Chelating Agents: In cases of suspected metal ion inhibition, the addition of a chelating agent like EDTA may be beneficial, but test its compatibility with your enzyme first.
Incorrect Substrate or Enzyme Concentration 1. Substrate Concentration: Very low substrate concentrations can limit the reaction rate. Conversely, very high concentrations can sometimes lead to substrate inhibition. Perform experiments with varying cellobiose concentrations to find the optimal range.[3] 2. Enzyme Concentration: An insufficient amount of enzyme will result in a slow reaction and low yield. Increase the enzyme concentration incrementally to find a balance between reaction rate and cost-effectiveness.
Problem 2: Reaction Starts but Stops Prematurely
Possible Cause Troubleshooting Steps
Enzyme Instability 1. Assess Stability Over Time: Incubate the enzyme under reaction conditions (optimal pH and temperature) without the substrate. Take aliquots at different time points and measure the residual activity. This will help determine the enzyme's half-life under your experimental setup. 2. Consider Immobilization: If the enzyme proves to be unstable in a free solution, consider immobilizing it on a solid support, which can often enhance stability.
Product Inhibition 1. Test for Product Inhibition: Set up a reaction with an initial concentration of this compound and observe the initial reaction rate. A significantly lower rate compared to a reaction without added product suggests product inhibition. 2. Fed-Batch Strategy: If product inhibition is an issue, consider a fed-batch approach where the substrate is added gradually to maintain a low product concentration.
pH Shift During Reaction 1. Monitor pH: The production of this compound will lower the pH of the reaction mixture. Monitor the pH throughout the experiment.[4] 2. Use a Buffered System: Employ a buffer with sufficient capacity to maintain the pH within the optimal range for the enzyme throughout the reaction.[4]
Oxygen Limitation (if laccase is used as a co-enzyme) 1. Ensure Adequate Aeration: If your system uses a co-enzyme like laccase that requires oxygen, ensure the reaction mixture is adequately aerated through stirring or sparging with air.[4]

Data Summary Tables

Table 1: Optimal pH and Temperature for Cellobiose Dehydrogenase (CDH) from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Schizophyllum commune5.030[1][2]
Cerrena unicolor4.550[5]
Sclerotium rolfsii3.0 - 5.0Varies with electron acceptor[6]

Table 2: Kinetic Parameters of Cellobiose Dehydrogenase (CDH) for Different Substrates

Enzyme SourceSubstrateK_m (mM)V_max (U/mL) or k_cat (s⁻¹)Reference
Schizophyllum communeLactose12513.26 U/mL[1][2]
Sclerotium rolfsiiCellobiose0.1 - 0.624 - 27 s⁻¹[6]
Cerrena unicolorCellobiose0.0966 s⁻¹ (with DCIP)[5]
Cerrena unicolorLactose1.861 s⁻¹ (with DCIP)[5]

Experimental Protocols

Protocol 1: General Enzymatic Conversion of Cellobiose to this compound

Materials:

  • Cellobiose Dehydrogenase (CDH)

  • Cellobiose

  • Buffer solution (e.g., 50 mM sodium acetate buffer, pH 4.5)

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor or shaker flask)

  • HPLC system for analysis

Procedure:

  • Prepare Substrate Solution: Dissolve a known concentration of cellobiose in the buffer solution. A typical starting concentration might be in the range of 10-100 g/L.

  • Equilibrate Temperature: Bring the substrate solution to the optimal temperature for the CDH in the reaction vessel.

  • Add Enzyme: Add a predetermined amount of CDH to the reaction vessel to initiate the reaction. The optimal enzyme loading should be determined experimentally.

  • Incubation: Incubate the reaction mixture at the optimal temperature with constant stirring.

  • Sampling: Withdraw samples at regular intervals (e.g., every 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: Immediately stop the enzymatic reaction in the collected samples. This can be achieved by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent (e.g., a strong acid, ensuring compatibility with your analytical method).

  • Analysis: Analyze the samples by HPLC to determine the concentrations of cellobiose and this compound.

Protocol 2: Quantification of this compound by HPLC

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.

  • Anion exchange column suitable for organic acid separation.

Mobile Phase:

  • A common mobile phase is a dilute acid solution, such as 5 mM sulfuric acid. The exact composition may need to be optimized based on the column manufacturer's recommendations.

Procedure:

  • Prepare Standards: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: Centrifuge the quenched reaction samples to remove any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before injection. Dilute the samples with the mobile phase if the concentrations are outside the linear range of the standard curve.

  • Injection: Inject a fixed volume of the prepared standards and samples onto the HPLC column.

  • Data Analysis: Integrate the peak corresponding to this compound. Create a standard curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in the experimental samples.

Visualizations

TroubleshootingWorkflow start Start: Low this compound Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes troubleshoot_enzyme Troubleshoot Enzyme: - Check storage - Perform activity assay - Use fresh batch check_enzyme->troubleshoot_enzyme No check_inhibitors Are inhibitors present? check_conditions->check_inhibitors Yes troubleshoot_conditions Troubleshoot Conditions: - Optimize pH - Optimize temperature - Check buffer composition check_conditions->troubleshoot_conditions No check_concentrations Are substrate/enzyme concentrations correct? check_inhibitors->check_concentrations No troubleshoot_inhibitors Troubleshoot Inhibitors: - Purify reagents - Use chelating agents check_inhibitors->troubleshoot_inhibitors Yes end_success Improved Yield check_concentrations->end_success Yes troubleshoot_concentrations Troubleshoot Concentrations: - Vary substrate concentration - Vary enzyme concentration check_concentrations->troubleshoot_concentrations No end_fail Consult further literature troubleshoot_enzyme->end_success troubleshoot_conditions->end_success troubleshoot_inhibitors->end_success troubleshoot_concentrations->end_success

Caption: A workflow for troubleshooting low this compound yield.

EnzymaticReactionPathway cluster_enzyme Enzymatic Step Cellobiose Cellobiose Cellobiono_lactone Cellobiono-δ-lactone Cellobiose->Cellobiono_lactone Oxidation Cellobionic_Acid This compound Cellobiono_lactone->Cellobionic_Acid Spontaneous Hydrolosis H2O H₂O CDH Cellobiose Dehydrogenase (CDH)

Caption: Enzymatic conversion of cellobiose to this compound.

InhibitionPathway Enzyme Active CDH Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate + Substrate InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme + Inhibitor Substrate Cellobiose Substrate->EnzymeSubstrate Product This compound Inhibitor Inhibitor (e.g., Cu²⁺, Hg²⁺) Inhibitor->InactiveEnzyme EnzymeSubstrate->Product Reaction

Caption: General inhibition of Cellobiose Dehydrogenase (CDH).

References

Technical Support Center: Overcoming Substrate Inhibition in Cellobionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cellobionic acid (CBA) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the enzymatic synthesis of CBA, with a particular focus on overcoming substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound synthesis?

In the enzymatic synthesis of this compound from cellobiose, the primary enzyme used is Cellobiose Dehydrogenase (CDH). Substrate inhibition occurs when high concentrations of the substrate, cellobiose, bind to the enzyme in a non-productive manner, leading to a decrease in the enzyme's catalytic activity.[1] This can significantly limit the overall yield and efficiency of the reaction.

Q2: At what concentration does cellobiose start to inhibit Cellobiose Dehydrogenase (CDH)?

The concentration at which cellobiose begins to inhibit CDH can vary depending on the specific fungal source of the enzyme and the reaction conditions. However, some studies have observed substrate inhibition at cellobiose concentrations above 10 mM. It is crucial to determine the kinetic parameters, including the inhibition constant (Kᵢ), for the specific CDH being used in your experiments.

Q3: My this compound yield is lower than expected. What are the potential causes?

Low yields in CBA synthesis can arise from several factors beyond substrate inhibition. A systematic troubleshooting approach is recommended. Key areas to investigate include:

  • Enzyme Activity and Stability: Ensure the CDH is active and stable under your experimental conditions (pH, temperature).

  • Substrate and Cofactor Availability: Verify the concentration and purity of cellobiose and any necessary electron acceptors.

  • Presence of Inhibitors: Contaminants in your reagents or reaction vessel could be inhibiting the enzyme.

  • Product Degradation: Although generally stable, investigate if the product, this compound, is degrading under the reaction or work-up conditions.

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer system may not be optimal for your specific CDH.

Q4: How can I determine if substrate inhibition is the primary cause of my low yield?

To determine if substrate inhibition is occurring, you can perform a substrate kinetics study. This involves measuring the initial reaction velocity at a range of cellobiose concentrations. If substrate inhibition is present, you will observe an increase in reaction rate with increasing substrate concentration up to a certain point, after which the rate will begin to decrease as the substrate concentration continues to rise.

Troubleshooting Guides

Problem: Decreased reaction rate at high cellobiose concentrations.

Possible Cause: Substrate inhibition of Cellobiose Dehydrogenase (CDH).

Troubleshooting Steps:

  • Kinetic Analysis:

    • Perform a substrate kinetic study by measuring the initial reaction rates at a wide range of cellobiose concentrations.

    • Plot the initial reaction rate against the substrate concentration. A bell-shaped curve is indicative of substrate inhibition.

    • Determine the Michaelis-Menten constant (Kₘ) and the substrate inhibition constant (Kᵢ) by fitting your data to the appropriate kinetic model.

  • Fed-Batch Strategy:

    • Instead of adding all the cellobiose at the beginning of the reaction (batch mode), implement a fed-batch approach.[2][3][4]

    • Start with a low initial concentration of cellobiose and then continuously or intermittently feed a concentrated cellobiose solution into the reactor at a controlled rate. This maintains the substrate concentration below the inhibitory level.

  • Enzyme Immobilization:

    • Immobilizing the CDH on a solid support can sometimes alter its kinetic properties and reduce substrate inhibition by creating a microenvironment with a lower effective substrate concentration.

Problem: Consistently low this compound yield despite addressing potential substrate inhibition.

Possible Cause: Other factors limiting the reaction, such as enzyme instability, sub-optimal conditions, or product inhibition.

Troubleshooting Steps:

  • Enzyme Stability Assessment:

    • Incubate the CDH under reaction conditions (without substrate) for the duration of the experiment and periodically measure its activity to check for thermal or pH-related inactivation.

  • Optimization of Reaction Conditions:

    • Systematically vary the pH and temperature of the reaction to find the optimal conditions for your specific CDH. The optimal pH for CDHs can vary, but is often in the acidic range.[5]

  • Cofactor/Electron Acceptor Limitation:

    • Ensure that the electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCIP), cytochrome c) is not being depleted during the reaction.[5][6][7] If using a whole-cell system, ensure adequate aeration for oxygen-dependent regeneration.

  • Product Inhibition Analysis:

    • Investigate if this compound itself is inhibiting the enzyme.[8] This can be tested by measuring the initial reaction rate in the presence of varying concentrations of added this compound.

Data Presentation

Table 1: Kinetic Parameters of Cellobiose Dehydrogenase (CDH) from Different Fungal Sources.

Fungal SourceKₘ for Cellobiose (mM)Vₘₐₓ (U/mg)Kᵢ for Cellobiose (mM)Optimal pHReference
Phanerochaete chrysosporium0.03425.8~104.5[7]
Trichoderma reesei~0.18--5.0
Aspergillus niger----
Corynascus thermophilus---7.4[9]
Humicola insolens---7.4[10][9]

Note: Kinetic parameters can vary significantly based on the purification method, assay conditions, and electron acceptor used. This table provides approximate values for comparison.

Experimental Protocols

Protocol 1: Cellobiose Dehydrogenase (CDH) Activity Assay using DCIP

This protocol is adapted from standard spectrophotometric assays for CDH.[5][6]

Materials:

  • Purified CDH enzyme solution

  • Cellobiose stock solution (e.g., 100 mM in assay buffer)

  • 2,6-dichlorophenolindophenol (DCIP) stock solution (e.g., 5 mM in assay buffer)

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Spectrophotometer capable of reading at 520 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • Assay buffer

    • DCIP stock solution to a final concentration of 300 µM.

    • Cellobiose stock solution to the desired final concentration (e.g., 30 mM for a standard assay).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the CDH enzyme solution to the cuvette and mix quickly.

  • Immediately start monitoring the decrease in absorbance at 520 nm for 5 minutes. The rate of decrease is proportional to the CDH activity.

  • Calculate the enzyme activity using the molar extinction coefficient of DCIP (ε₅₂₀ = 6.8 mM⁻¹ cm⁻¹).[5] One unit of activity is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the specified conditions.

Protocol 2: Fed-Batch Synthesis of this compound

This protocol provides a general framework for a lab-scale fed-batch reaction to mitigate substrate inhibition.

Materials:

  • Bioreactor or stirred-tank reactor with pH and temperature control

  • CDH enzyme solution or whole-cell catalyst

  • Concentrated cellobiose feed solution

  • Buffer solution for the reactor

  • Peristaltic pump for feeding

Procedure:

  • Batch Phase:

    • Set up the bioreactor with the appropriate buffer and an initial, non-inhibitory concentration of cellobiose (e.g., 5-10 mM).

    • Add the CDH enzyme or whole-cell catalyst.

    • Maintain the desired temperature and pH.

  • Fed-Batch Phase:

    • Once the initial cellobiose is partially or fully consumed (this can be monitored by taking samples and analyzing for cellobiose concentration), begin the continuous or intermittent feeding of the concentrated cellobiose solution.

    • The feed rate should be adjusted to maintain the cellobiose concentration in the reactor below the determined inhibitory level. This may require some initial optimization experiments to determine the optimal feed rate.

  • Monitoring:

    • Periodically take samples from the reactor to measure the concentrations of cellobiose and this compound using methods like HPLC.

    • Monitor and adjust pH as needed, as the production of this compound will cause the pH to drop.

Visualizations

Substrate_Inhibition_Pathway cluster_0 Normal Catalytic Cycle cluster_1 Inhibitory Pathway E CDH (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Cellobiose (S) ES->E - S P This compound (P) ES->P k_cat ES_I Non-productive Complex (ESI) ES->ES_I + S (High Conc.) P->E + E ES_I->ES - S

Caption: Substrate inhibition of Cellobiose Dehydrogenase (CDH).

Fed_Batch_Workflow cluster_0 Fed-Batch Process start Start with Low Initial [Cellobiose] feed Controlled Feed of Concentrated Cellobiose start->feed monitor Monitor [Cellobiose] and [CBA] feed->monitor adjust Adjust Feed Rate monitor->adjust end High CBA Yield monitor->end adjust->feed

Caption: Workflow for a fed-batch synthesis of this compound.

Troubleshooting_Logic start Low CBA Yield q1 Is reaction rate decreasing at high [Cellobiose]? start->q1 a1_yes Substrate Inhibition Likely q1->a1_yes Yes a1_no Other Factors q1->a1_no No sol1 Implement Fed-Batch Strategy a1_yes->sol1 sol2 Check Enzyme Stability, Optimize Conditions, Check for Product Inhibition a1_no->sol2

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Scaling Up Cellobionic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up cellobionic acid (CBA) fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound fermentation from lab to pilot or industrial scale?

A1: Scaling up CBA fermentation presents several key challenges that can impact process efficiency, yield, and product quality. These include:

  • Maintaining Process Consistency: Small variations in environmental parameters such as temperature, pH, and dissolved oxygen (DO) can have a significant impact on microbial performance at larger scales.[1]

  • Oxygen Transfer and Mixing: Ensuring adequate oxygen supply and homogenous mixing becomes increasingly difficult in larger bioreactors, which can lead to oxygen limitation and the formation of substrate and pH gradients.[2][3]

  • Shear Stress: Increased agitation required for mixing in large fermenters can cause shear stress, potentially damaging microbial cells, especially filamentous fungi like Neurospora crassa.

  • Contamination Control: The larger volume and longer duration of industrial-scale fermentations increase the risk of microbial contamination.[]

  • Downstream Processing: The recovery and purification of CBA from a large volume of fermentation broth can be complex and costly, significantly impacting the economic viability of the process.[5][6]

Q2: Which microorganisms are commonly used for this compound production, and what are their respective advantages and disadvantages at an industrial scale?

A2: Several microorganisms have been engineered or identified for CBA production. The most common are:

MicroorganismAdvantagesDisadvantages at Scale
Pseudomonas taetrolens High productivity and titers reported in lab and bench-scale bioreactors.[7][8] Robust and can be used as a whole-cell biocatalyst.[7]Can be sensitive to pH changes, which can affect cell viability and productivity.[9] Susceptible to shear stress, which can impact adhesion and biofilm formation.
Gluconobacter oxydans Known for its high tolerance to osmotic pressure from high substrate concentrations.[10] Capable of achieving very high product concentrations in fed-batch processes.[11][12][13]Has a very high oxygen demand, which can be challenging to meet in large-scale bioreactors, potentially leading to oxygen limitation.[12][14][15][16]
Neurospora crassa Can directly convert cellulose to CBA, potentially reducing substrate costs.[17]As a filamentous fungus, its morphology (pellets vs. dispersed mycelia) is highly sensitive to shear stress, which can significantly impact viscosity and productivity.[6][18][19] Protease secretion can degrade heterologous proteins if used in the fermentation.[17]

Q3: What are the key process parameters to monitor and control during the scale-up of this compound fermentation?

A3: To ensure a successful and reproducible scale-up, it is crucial to monitor and control the following parameters:

  • Dissolved Oxygen (DO): Maintaining a constant DO level is critical, especially for highly aerobic organisms like Gluconobacter oxydans. This is often achieved by controlling agitation speed and aeration rate.

  • pH: The production of this compound will cause a drop in pH. Maintaining the optimal pH range for your specific microorganism through the controlled addition of a base is essential for cell viability and enzyme activity.

  • Temperature: Microbial growth and enzyme kinetics are highly temperature-dependent. Consistent temperature control is vital for reproducible results.

  • Substrate and Product Concentration: Monitoring the consumption of the carbon source (e.g., cellobiose) and the formation of CBA and any byproducts provides real-time information on the health and productivity of the culture.

  • Mixing Time: This parameter ensures the homogeneous distribution of nutrients, oxygen, and heat, and prevents the formation of gradients within the bioreactor.[2]

  • Cell Density/Biomass: Tracking cell growth is important for process monitoring and determining the optimal time for induction or harvest.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing common problems encountered during the scale-up of this compound fermentation.

Issue 1: Low this compound Titer or Yield
Potential Cause Troubleshooting Step Explanation
Oxygen Limitation Increase agitation and/or aeration rate. Use enriched air or pure oxygen. Monitor Dissolved Oxygen (DO) levels closely and maintain them above the critical value for your strain.Inadequate oxygen supply is a common issue in large bioreactors and can be a limiting factor for the oxidative conversion of cellobiose to CBA, especially for high-demand organisms like G. oxydans.[12][16]
Sub-optimal pH Implement a pH control strategy with automated addition of a suitable base (e.g., NaOH, KOH) to maintain the pH within the optimal range for your microorganism.The accumulation of CBA will lower the pH of the medium, which can inhibit microbial growth and the activity of key enzymes involved in CBA production.[9]
Nutrient Limitation Review and optimize the medium composition for the larger scale. Consider fed-batch strategies to supply key nutrients throughout the fermentation.Nutrients that are sufficient at the lab scale may become limiting in high-density cultures at a larger scale, leading to reduced productivity.
Substrate/Product Inhibition For high substrate concentrations, consider a fed-batch approach to maintain the substrate at a non-inhibitory level. For product inhibition, investigate in-situ product removal techniques.High concentrations of the substrate (cellobiose) or the product (this compound) can be inhibitory to some microorganisms.[16]
Shear Stress Damage Optimize the impeller design and agitation speed to provide adequate mixing with minimal shear. For filamentous fungi like N. crassa, consider using morphology-controlling agents or genetic modifications.Excessive shear can damage microbial cells, leading to reduced viability and productivity. For N. crassa, high shear can lead to smaller, denser pellets which may have mass transfer limitations.[20]
Issue 2: Inconsistent Fermentation Performance Between Batches
Potential Cause Troubleshooting Step Explanation
Inoculum Variability Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture. Monitor the health of the seed culture before inoculation.The quality and physiological state of the inoculum are critical for consistent fermentation performance.[9]
Raw Material Inconsistency Source raw materials from reliable suppliers and perform quality control checks on each batch.Variations in the composition of complex media components (e.g., yeast extract, peptones) can lead to batch-to-batch variability.
Inadequate Mixing Characterize the mixing time in the bioreactor and ensure it is sufficient for homogenization. Re-evaluate the bioreactor geometry and agitation setup if necessary.Poor mixing can lead to gradients of temperature, pH, and nutrients, resulting in inconsistent microbial growth and product formation.[2]
Sensor Calibration Drift Regularly calibrate all critical sensors (pH, DO, temperature) according to a standard operating procedure.Inaccurate sensor readings can lead to incorrect process control and deviations from the desired fermentation conditions.

Section 3: Data Presentation

Table 1: Comparison of this compound Production Parameters at Different Scales (Illustrative)
ParameterLab-Scale (Shake Flask)Bench-Scale (5-L Bioreactor)Pilot-Scale (Conceptual)
Microorganism P. taetrolens (recombinant)P. taetrolens (recombinant)P. taetrolens (recombinant)
Volume 100 mL5 L500 L
Substrate CellobioseCellobioseCellobiose
Initial Substrate Conc. 21.4 g/L200 g/L200 g/L
CBA Titer 21.4 g/L[8]200 g/L[8]180-200 g/L (expected)
Yield ~100%95.6%[8]90-95% (expected)
Productivity 1.78 g/L/h (calculated)9.52 g/L/h[8]8-9 g/L/h (expected)
Fermentation Time 12 h[8]21 h[8]22-25 h (expected)

Note: Pilot-scale data is conceptual and represents an expected outcome based on lab and bench-scale results. Actual performance may vary.

Section 4: Experimental Protocols

Protocol 1: Pilot-Scale Fed-Batch Fermentation of this compound using Gluconobacter oxydans

This protocol is a representative model for pilot-scale production and should be optimized for specific strains and equipment.

1. Inoculum Development:

  • Aseptically transfer a cryopreserved vial of the engineered G. oxydans strain into 50 mL of seed medium in a 250 mL baffled flask.
  • Incubate at 30°C with shaking at 200 rpm for 24-36 hours.
  • Use this culture to inoculate 1 L of seed medium in a 5 L baffled flask and incubate under the same conditions for 24 hours.
  • Transfer the 1 L seed culture to a 20 L seed fermenter containing 15 L of seed medium. Maintain pH at 6.0 and DO above 30%. Grow for 18-24 hours until the cell density reaches the target for inoculation.

2. Production Fermentation:

  • Sterilize the 500 L production bioreactor containing 300 L of the initial batch medium.
  • Aseptically transfer the seed culture (typically 5-10% v/v) into the production bioreactor.
  • Initial Batch Phase:
  • Control temperature at 30°C.
  • Maintain pH at 6.0 by automated addition of 4M KOH.
  • Control DO at >30% saturation by cascading agitation (300-800 rpm) and aeration (0.5-1.5 vvm).
  • Fed-Batch Phase:
  • Once the initial cellobiose is nearly depleted (monitor by offline analysis), start the continuous feed of a concentrated sterile cellobiose solution (e.g., 500 g/L).
  • The feed rate should be adjusted to maintain a low residual cellobiose concentration to avoid overflow metabolism and osmotic stress.
  • Continue the fed-batch fermentation until the desired CBA concentration is reached or productivity declines significantly.

3. Harvest and Downstream Processing:

  • Cool the fermenter to 4-10°C.
  • Separate the biomass from the fermentation broth using centrifugation or microfiltration.
  • Proceed with the purification of this compound from the clarified broth.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

low_yield_troubleshooting start Low this compound Yield check_do Check Dissolved Oxygen (DO) Levels start->check_do do_low DO below critical level? check_do->do_low increase_o2 Increase agitation/aeration Use enriched air/pure O2 do_low->increase_o2 Yes check_ph Check pH Control do_low->check_ph No increase_o2->check_ph ph_off pH outside optimal range? check_ph->ph_off adjust_ph Verify base addition Calibrate pH probe ph_off->adjust_ph Yes check_nutrients Analyze Nutrient Levels ph_off->check_nutrients No adjust_ph->check_nutrients nutrients_low Nutrient limitation suspected? check_nutrients->nutrients_low fed_batch Implement fed-batch strategy Optimize medium nutrients_low->fed_batch Yes check_inhibition Assess Substrate/Product Inhibition nutrients_low->check_inhibition No fed_batch->check_inhibition inhibition High substrate or product concentration? check_inhibition->inhibition adjust_feed Adjust feed rate Consider in-situ product removal inhibition->adjust_feed Yes check_shear Evaluate Shear Stress inhibition->check_shear No adjust_feed->check_shear shear_high High shear suspected? check_shear->shear_high optimize_agitation Optimize impeller design/speed Consider morphology engineering shear_high->optimize_agitation Yes end Yield Improved shear_high->end No optimize_agitation->end

A troubleshooting workflow for diagnosing and addressing low this compound yield.

Diagram 2: General Stress Response Pathway in Pseudomonas

pseudomonas_stress_response stressor Environmental/Industrial Stressor (e.g., Heat, Osmotic, Oxidative) sensor Stress Sensors (e.g., Membrane proteins, RNA thermosensors) stressor->sensor sigma_factor Alternative Sigma Factors (e.g., RpoS, RpoH) sensor->sigma_factor chaperones Chaperones & Proteases (e.g., DnaK, GroEL, Lon) sigma_factor->chaperones protective_molecules Synthesis of Protective Molecules (e.g., Exopolysaccharides, Compatible Solutes) sigma_factor->protective_molecules efflux_pumps Upregulation of Efflux Pumps sigma_factor->efflux_pumps biofilm Biofilm Formation sigma_factor->biofilm survival Enhanced Cell Survival & Adaptation chaperones->survival protective_molecules->survival efflux_pumps->survival biofilm->survival

A generalized diagram of stress response mechanisms in Pseudomonas species.

Diagram 3: Downstream Processing Workflow for this compound

dsp_workflow fermentation_broth Fermentation Broth clarification Clarification (Centrifugation/Microfiltration) fermentation_broth->clarification biomass Biomass (Waste) clarification->biomass concentration Concentration (Nanofiltration/Evaporation) clarification->concentration water Water/Permeate (Recycle/Waste) concentration->water purification Purification (Ion Exchange Chromatography) concentration->purification impurities Impurities (Waste) purification->impurities crystallization Crystallization purification->crystallization mother_liquor Mother Liquor (Recycle) crystallization->mother_liquor drying Drying crystallization->drying final_product Pure this compound drying->final_product

A typical downstream processing workflow for the purification of this compound.

References

Technical Support Center: HPLC Separation of Cellobionic Acid and Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of cellobionic acid and cellobiose. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Separation (Co-elution of Peaks)

Question: Why are my this compound and cellobiose peaks not separating, appearing as a single peak?

Answer: This is a common challenge due to the structural similarity between the two compounds. The primary issue is often the choice of stationary phase and mobile phase conditions. Cellobiose is a neutral sugar, while this compound is its corresponding aldonic acid, meaning it carries a negative charge at appropriate pH levels. A separation strategy that exploits this difference in charge, in addition to polarity, is often most effective.

Troubleshooting Steps:

  • Review Your Column Choice: Standard reversed-phase columns (like C18) typically provide insufficient retention and selectivity for these highly polar molecules.[1] Consider the following alternatives:

    • Mixed-Mode Chromatography: This is a highly effective approach. Columns with both HILIC (hydrophilic interaction) and ion-exchange functionalities can separate based on both polarity and charge.[2][3] This allows for the retention of the polar cellobiose and the ionic retention of the deprotonated this compound.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed for polar compounds and use a high concentration of organic solvent (typically acetonitrile) in the mobile phase.[4][5] Separation is achieved based on the partitioning of the analytes into a water-enriched layer on the stationary phase.

    • Anion-Exchange Chromatography (AEX): Since this compound is an acid, it can be retained on a positively charged anion-exchange column.[6][7] However, be aware that some anion-exchange columns may not successfully separate cellobiose and this compound, leading to co-elution.[8] Success depends heavily on the specific column chemistry and mobile phase conditions.

  • Optimize Mobile Phase pH: The charge of this compound is pH-dependent. To engage an anion-exchange or mixed-mode mechanism, the mobile phase pH must be above the pKa of the carboxylic acid group, ensuring it is deprotonated (negatively charged). Adjusting the pH of the aqueous portion of your mobile phase can significantly impact selectivity.[3]

  • Adjust Mobile Phase Organic Content: In HILIC and mixed-mode chromatography, the ratio of acetonitrile to the aqueous buffer is a critical parameter. Increasing the acetonitrile concentration generally increases the retention time of both compounds but can also be adjusted to improve resolution.[9]

  • Consider a Dual-Detector Approach: If baseline separation is unattainable, a workaround is to use two detectors in series. A Refractive Index (RI) detector will detect both cellobiose and this compound, while a UV detector (at ~210 nm) will selectively detect the carboxylic acid group of this compound.[8] This allows for quantification even with co-eluting peaks.

Issue 2: Poor Peak Shape (Peak Tailing)

Question: My this compound peak is showing significant tailing. How can I achieve a more symmetrical peak?

Answer: Peak tailing for acidic compounds like this compound is often caused by unwanted secondary interactions between the analyte and the stationary phase.[10]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently high (at least 1.5-2 units above the analyte's pKa) to keep the this compound fully deprotonated. This minimizes interactions with any active sites on the silica backbone of the column.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration to see if the peak shape improves.[11]

  • Use a Different Column: If tailing persists, the column itself may be the issue. Consider a high-purity silica column with advanced end-capping or a column specifically designed for organic acid analysis, such as a mixed-mode column.

  • Modify the Mobile Phase: Adding a small amount of a competing acid or a different buffer salt to the mobile phase can sometimes help to mask active sites on the stationary phase and improve peak shape.

Issue 3: Inconsistent Retention Times

Question: The retention times for my peaks are shifting between injections or between analytical runs. What is causing this instability?

Answer: Drifting retention times are a common HPLC problem that points to a lack of equilibrium or instability in the system.[12]

Troubleshooting Steps:

  • Ensure Column Temperature Stability: Column temperature has a significant effect on retention.[13] Use a column oven to maintain a constant and consistent temperature throughout all runs.

  • Verify Mobile Phase Preparation: Inconsistently prepared mobile phases are a frequent cause of retention time drift. Always prepare fresh mobile phase for each run or each day. If using a buffer, ensure it is fully dissolved and the pH is accurately set before mixing with the organic component.

  • Allow for Sufficient Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (at least 10 column volumes) before the next injection.

  • Check for Leaks and Bubbles: Inspect the system for any leaks, especially around fittings.[14] Air bubbles in the pump or detector can cause pressure fluctuations and lead to unstable retention times.[15] Degas the mobile phase thoroughly.

Method Development and Protocols

Table 1: Comparison of Recommended HPLC Modes for Separation
HPLC ModeStationary Phase PrincipleTypical Mobile PhaseAdvantagesDisadvantages
Mixed-Mode Combines HILIC and Ion-ExchangeAcetonitrile / Aqueous Buffer (e.g., Ammonium Acetate)Excellent selectivity for analytes with different polarity and charge.[2]Method development can be more complex due to multiple interaction modes.
HILIC Partitioning into a water layer on a polar stationary phaseHigh % Acetonitrile (>70%) / Aqueous BufferGood retention for very polar compounds like sugars.[5] MS-compatible mobile phases.Sensitive to water content in sample and mobile phase; potential for peak splitting if sample solvent is mismatched.[4]
Anion-Exchange Electrostatic interaction between negatively charged analyte and positively charged stationary phaseAqueous Buffer (pH gradient or isocratic)Highly selective based on charge.[6]May not resolve structurally similar compounds if charge difference is minimal; can require salt gradients which are not ideal for ELSD or MS detectors.[8]
Experimental Protocol: Separation using Mixed-Mode Chromatography

This protocol provides a starting point for developing a separation method for this compound and cellobiose.

1. Objective: To achieve baseline separation of this compound and cellobiose using a mixed-mode HPLC column.

2. Materials & Reagents:

  • Column: Mixed-mode column (e.g., Amaze TH, Atlantis Premier BEH C18 AX).[2]

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Ammonium Acetate (AmAc).

  • Standards: this compound and Cellobiose reference standards.

3. Instrument & Detector:

  • HPLC system with a binary or quaternary pump.

  • Autosampler.

  • Column Oven.

  • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) Detector.

4. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.8. (Adjust pH with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Filter all mobile phases through a 0.22 µm filter before use.

5. Sample Preparation:

  • Dissolve standards and samples in a solvent that is weaker than the mobile phase (e.g., 90:10 ACN:Water) to a final concentration of approximately 0.5 mg/mL.

  • Filter samples through a 0.45 µm syringe filter before injection.

6. HPLC Parameters (Starting Conditions):

ParameterValue
Column Amaze TH, 4.6 x 100 mm, 5 µm
Mobile Phase 80% Acetonitrile, 20% (10 mM AmAc, pH 4.8)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 1.5 SLM)

7. Data Analysis:

  • Identify peaks based on the retention times of the individual standards.

  • Integrate peak areas for quantification. This compound is expected to elute earlier than cellobiose under these HILIC/anion-exchange conditions.

Visual Troubleshooting Guides

troubleshooting_flowchart start Problem: Poor Peak Resolution or Co-elution check_column Is the column suitable for polar analytes (HILIC, Mixed-Mode)? start->check_column check_ph Is mobile phase pH > pKa of this compound? check_column->check_ph yes_column solution_column Action: Switch to a Mixed-Mode or HILIC column. check_column->solution_column no_column check_acn Is ACN concentration optimized (>70% for HILIC)? check_ph->check_acn yes_ph solution_ph Action: Increase pH of aqueous buffer to ensure analyte is charged. check_ph->solution_ph no_ph solution_acn Action: Perform a gradient or systematically vary the ACN:Buffer ratio. check_acn->solution_acn no_acn end_node If problem persists, consider orthogonal methods (e.g., dual detectors). check_acn->end_node yes_acn no_column No yes_column Yes no_ph No yes_ph Yes no_acn No yes_acn Yes

Caption: Troubleshooting workflow for poor peak resolution.

parameter_effects cluster_params Adjustable Parameters cluster_analytes Analyte Retention on Mixed-Mode Column param_ph Increase Mobile Phase pH cba This compound (Anionic/Polar) param_ph->cba Increases Anion-Exchange Retention cb Cellobiose (Neutral/Polar) param_acn Increase Acetonitrile % param_acn->cba Increases HILIC Retention param_acn->cb Increases HILIC Retention

Caption: Effect of mobile phase parameters on analyte retention.

References

Technical Support Center: Strategies for Cost-Effective Cellobionic Acid (CBA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the cost of cellobionic acid (CBA) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary cost drivers in microbial this compound production?

A1: The major costs associated with CBA production are attributed to three main areas:

  • Substrate Cost: The price of the starting material, typically purified cellobiose, is a significant economic barrier.

  • Enzyme Cost: For processes starting from cellulosic materials, the cost of cellulolytic enzymes required to break down cellulose into cellobiose can be substantial.

  • Downstream Processing: The separation and purification of CBA from the fermentation broth is often complex and energy-intensive, contributing significantly to the overall cost.[1] Achieving high product concentrations in the broth is a key strategy to reduce these costs.[2][3]

Q2: How can the cost of substrates for CBA production be reduced?

A2: Utilizing inexpensive and abundant lignocellulosic biomass instead of refined sugars is the most effective strategy.[4] Potential low-cost feedstocks include:

  • Agricultural residues (e.g., wheat straw)

  • Waste paper[5]

  • Starch[6]

  • Other forms of cellulosic biomass[4]

These materials are significantly cheaper than purified cellobiose; however, they require pretreatment and hydrolysis steps to release fermentable sugars.

Q3: What role does metabolic engineering play in reducing production costs?

A3: Metabolic and genetic engineering of microorganisms are crucial for improving the economic viability of CBA production. Key strategies include:

  • Enhancing Enzyme Activity: Overexpressing key enzymes, such as quinoprotein glucose dehydrogenase (GDH) in Pseudomonas taetrolens, can increase the rate and efficiency of converting cellobiose to CBA.[5][7]

  • Developing Whole-Cell Biocatalysts: Using engineered strains like Gluconobacter oxydans as whole-cell biocatalysts simplifies the process, eliminates the need for costly enzyme purification, and allows for high product titers.[2][7]

  • Enabling Consolidated Bioprocessing (CBP): Engineering strains like Neurospora crassa to produce all necessary enzymes (cellulases, cellobiose dehydrogenase, laccase) allows for the direct conversion of cellulose to CBA in a single step, significantly reducing enzyme costs.[8][4]

  • Blocking Competing Pathways: Deleting genes for pathways that consume the substrate or product, such as deleting β-glucosidase genes in N. crassa, prevents the breakdown of cellobiose and channels it towards CBA production.[2]

Q4: How can downstream processing costs be minimized?

A4: The primary strategy to lower downstream processing costs is to maximize the final CBA concentration in the fermentation broth.[2][3] High-titer fermentations reduce the volume of liquid that needs to be processed, saving energy and materials.[9] For example, an engineered Gluconobacter oxydans strain has been shown to produce over 500 g/L of CBA, which considerably simplifies purification.[2][5] Additionally, optimizing purification methods, such as using efficient precipitation with ethanol instead of more expensive chromatographic techniques, can also lower costs.

Troubleshooting Guide

Problem 1: Low CBA yield when using lignocellulosic biomass.

  • Possible Cause: Inefficient pretreatment of the biomass, leading to low sugar release.

  • Troubleshooting Steps:

    • Optimize Pretreatment: Lignocellulosic biomass requires pretreatment to make the cellulose accessible to enzymes.[10] Methods like dilute acid, ammonia fiber expansion (AFEX), or alkaline treatments can be tested and optimized for your specific feedstock.[10][11] The goal is to maximize cellulose exposure while minimizing the formation of inhibitors.

    • Evaluate Enzyme Cocktail: Ensure the cellulase cocktail used has the right mixture of endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases for efficient hydrolysis. However, for direct CBA production, β-glucosidase activity might need to be limited to prevent cellobiose conversion to glucose.[2]

    • Use Engineered Strains: Employ a microorganism engineered for consolidated bioprocessing (CBP), such as strains of Neurospora crassa, which can perform both hydrolysis and fermentation in a single vessel, improving overall efficiency.[8][4]

Problem 2: Inefficient conversion of cellobiose to this compound.

  • Possible Cause: Limitation in the activity or regeneration of the key oxidizing enzyme, cellobiose dehydrogenase (CDH).

  • Troubleshooting Steps:

    • Enhance CDH Regeneration: The re-oxidation of CDH can be a rate-limiting step.[4][12] Introduce a laccase and a redox mediator (e.g., ABTS) to the fermentation. The mediator efficiently re-oxidizes CDH, and the laccase, in turn, re-oxidizes the mediator using oxygen.[4]

    • Optimize Reaction Conditions: Ensure optimal pH, temperature, and dissolved oxygen levels for your biocatalyst. For example, using a whole-cell biocatalyst of P. taetrolens, the highest productivity was achieved at 35°C.[7]

    • Increase Biocatalyst Density: For whole-cell biotransformations, increasing the cell density can directly increase the volumetric productivity.[2][7] However, this must be balanced with the oxygen transfer rate capabilities of the bioreactor.[2]

Problem 3: High costs and/or low recovery during CBA purification.

  • Possible Cause: Low starting concentration of CBA in the broth; formation of a syrup instead of crystals.

  • Troubleshooting Steps:

    • Increase Fermentation Titer: Focus on optimizing the fermentation process to achieve the highest possible CBA concentration (>200 g/L is a good target).[5][7] This is the most critical step for reducing purification costs.[2]

    • Optimize Ethanol Precipitation: This is a cost-effective method for CBA recovery. Experiment with the ratio of ethanol to fermentation broth (e.g., 3:1) and ensure the temperature is low (e.g., 4°C) to maximize the precipitation of CBA while leaving impurities in the solution.

    • Address Hygroscopicity: CBA is hygroscopic, which can make crystallization difficult.[13] If a syrup forms, try seeding the solution with a pure CBA crystal or using a slow evaporation/cooling method to encourage crystal formation. An intermediate purification step, like activated carbon treatment to remove impurities, can also improve crystallization success.[13]

Data Presentation

Table 1: Comparison of CBA Production by Different Engineered Microorganisms

MicroorganismSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference(s)
Gluconobacter oxydans BP9.1Cellobiose502>99Not specified[2][3]
Pseudomonas taetrolens [pDSK-GDH]Cellobiose20095.618.2[5][7]
Neurospora crassa (Engineered)Cellulose~7.7 (Cellobiose)Not specifiedNot specified[2]
Pseudomonas taetrolens (Recombinant)WOP-derived Cellobiose24.1Not specifiedNot specified[5]

Table 2: Effect of Process Parameters on CBA Production using G. oxydans Whole-Cell Biocatalyst

Initial Cellobiose Conc. (g/L)Initial Product Formation Rate (g/gCDW/h)
252.1
504.9
989.7
19012.3
29012.6
(Data sourced from Processes, 2024)[2]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation for High-Titer CBA Production

Based on the methodology for engineered Gluconobacter oxydans.[2]

  • Cultivation of Biocatalyst: Cultivate the engineered G. oxydans strain in a suitable growth medium (e.g., containing yeast extract, sorbitol, glycerol) with appropriate antibiotics at 30°C until the desired cell density is reached.

  • Cell Harvest: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer) to remove residual medium components.

  • Reaction Setup: In a stirred-tank bioreactor, prepare the reaction medium containing a high concentration of cellobiose (e.g., 200-500 g/L) in a buffered solution (pH ~6.0).

  • Initiate Biotransformation: Inoculate the reaction medium with the washed resting cells to a specific cell dry weight (e.g., 5.2 g/L).

  • Process Control: Maintain the temperature at 30°C and the pH at 6.0 by automated addition of a base (e.g., NaOH). Vigorously agitate and aerate the reactor to maintain dissolved oxygen (DO) levels at a setpoint (e.g., 30% air saturation), as the oxidation process is oxygen-dependent.[2]

  • Monitoring: Monitor the consumption of cellobiose and the formation of CBA over time using HPLC. The process is complete when cellobiose is fully consumed.

Protocol 2: CBA Production from Cellulose using a Laccase-Mediator System

Based on the methodology for engineered Neurospora crassa.[4][12]

  • Strain Cultivation: Grow the engineered N. crassa strain (e.g., with deleted β-glucosidase genes) in a minimal medium with a cellulosic substrate (e.g., 2% w/v Avicel) as the primary carbon source.

  • Fermentation Setup: Conduct the fermentation in a bioreactor with controlled pH (e.g., buffered at pH 6.0) and temperature.

  • Addition of Laccase and Mediator: After an initial period of growth and cellulase production (e.g., 24-48 hours), add laccase (from Pleurotus ostreatus or native) and a redox mediator such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to the culture.

  • Monitoring: Track the concentrations of cellulose, cellobiose, and this compound throughout the fermentation using appropriate analytical methods (e.g., HPLC).

  • Optimization: The timing of the laccase and mediator addition can be optimized to maximize the final CBA yield.[4]

Protocol 3: Downstream Purification of CBA by Ethanol Precipitation

Adapted from methodologies for lactobionic acid.[13]

  • Cell Removal: After fermentation, remove the microbial cells and other solid debris from the broth by centrifugation (e.g., 10,000 x g for 15 minutes) followed by microfiltration (e.g., through a 0.45 µm filter).

  • Decolorization (Optional): If the broth is highly colored, add activated carbon (e.g., 1-2% w/v), stir for 1 hour, and remove it by centrifugation and filtration to eliminate pigments and other organic impurities.

  • Concentration: Concentrate the clarified broth using a rotary evaporator under reduced pressure at 50-60°C to significantly increase the CBA concentration, resulting in a viscous syrup.

  • Precipitation: Slowly add cold (4°C) 96% (v/v) ethanol to the concentrated syrup while stirring continuously (a common starting ratio is 3 volumes of ethanol to 1 volume of concentrate). A white precipitate of CBA should form.

  • Maturation: Continue stirring the mixture in an ice bath for at least 30 minutes to maximize precipitation.

  • Recovery: Collect the CBA precipitate by filtration or centrifugation. Wash the collected solid with cold ethanol to remove residual soluble impurities.

  • Drying: Dry the purified CBA powder under vacuum to remove residual ethanol and water.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing biomass Low-Cost Lignocellulosic Biomass (e.g., Straw, Waste Paper) pretreatment Pretreatment (e.g., AFEX, Dilute Acid) biomass->pretreatment Accessibility hydrolysis Enzymatic Hydrolysis (Cellulases) pretreatment->hydrolysis Sugar Release cbp Consolidated Bioprocessing (CBP) (Engineered N. crassa) pretreatment->cbp fermentation Fermentation / Biotransformation (Engineered Microbe) hydrolysis->fermentation Cellobiose separation Cell Separation (Centrifugation/Filtration) fermentation->separation Crude Broth purification Purification (Precipitation/Crystallization) separation->purification product High-Purity This compound purification->product cbp->separation Combines Hydrolysis & Fermentation

Caption: Workflow for cost-effective CBA production from lignocellulosic biomass.

enzymatic_pathway cluster_cdh cluster_laccase cellulose Cellulose cellobiose Cellobiose cellulose->cellobiose Hydrolysis cba This compound cellobiose->cba Oxidation cdh_ox CDH (Oxidized) cellulase Cellulases cdh_red CDH (Reduced) med_ox Mediator (Ox) cdh_red->med_ox Re-oxidation cdh_ox->cdh_red e- med_red Mediator (Red) med_ox->med_red laccase_ox Laccase (Ox) med_red->laccase_ox Re-oxidation laccase_red Laccase (Red) laccase_red->laccase_ox O2 -> H2O laccase_ox->laccase_red

Caption: Enzymatic cascade for enhanced CBA production using a CDH-laccase-mediator system.

troubleshooting_logic start Low CBA Yield or High Production Cost q1 Is substrate conversion to cellobiose efficient? start->q1 q3 Are downstream processing costs high? start->q3 a1_yes Optimize Fermentation - Engineer strain (overexpress CDH) - Add Laccase/Mediator - Optimize pH, Temp, O2 q1->a1_yes  Yes q2 Is lignocellulosic biomass the feedstock? q1->q2  No a2_yes Optimize Pretreatment & Hydrolysis - Test different methods - Adjust enzyme cocktail q2->a2_yes  Yes a2_no Use lower-cost substrate (e.g., starch, waste streams) q2->a2_no  No a3_yes Increase Fermentation Titer - High-density cell culture - Fed-batch strategy - Optimize purification method q3->a3_yes  Yes

Caption: Troubleshooting logic for addressing low yield and high costs in CBA production.

References

Technical Support Center: Enhancing the Stability of Cellobionic Acid in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability of cellobionic acid (CBA) in various formulations. This compound, an aldonic acid derived from cellobiose, presents unique stability challenges that can impact its efficacy and shelf-life in pharmaceutical and other applications. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address specific issues encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound in aqueous formulations?

A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis of its glycosidic bond and lactonization.

  • Hydrolysis: The β-1,4-glycosidic bond in this compound is susceptible to cleavage, especially under acidic conditions and at elevated temperatures. This hydrolysis results in the formation of glucose and gluconic acid.[1] At temperatures of 130°C and above, the rate of hydrolysis significantly increases, and at 140°C, this compound can be almost completely degraded.[1]

  • Lactonization: As a carboxylic acid, this compound can undergo intramolecular esterification to form a lactone, specifically cellobiono-δ-lactone. This is a reversible, pH-dependent equilibrium.[2]

Q2: My this compound formulation shows a decrease in pH over time. What could be the cause?

A2: A decrease in pH in a this compound formulation is often indicative of lactonization. The formation of the lactone ring consumes a carboxylate group, which can lead to a shift in the overall pH of the solution. This process is influenced by the initial pH and the buffer capacity of the formulation.

Q3: I am observing the formation of degradation products during storage at elevated temperatures. How can I minimize this?

A3: Thermal degradation of this compound primarily involves the hydrolysis of the glycosidic bond.[1] To minimize thermal degradation, consider the following strategies:

  • Temperature Control: Store formulations at controlled room temperature or under refrigerated conditions (2-8°C) to slow down the rate of hydrolysis.

  • pH Optimization: Maintain the pH of the formulation in a range where the glycosidic bond is most stable. For many glycosidic linkages, a slightly acidic to neutral pH is optimal.

  • Lyophilization: For long-term stability, consider lyophilizing (freeze-drying) the formulation.[2][3][4] This removes water, which is a key reactant in hydrolytic degradation.

Q4: How does pH affect the stability of this compound?

A4: The pH of a formulation has a significant impact on the stability of this compound in two main ways:

  • Hydrolysis of the Glycosidic Bond: The rate of hydrolysis is pH-dependent. While specific pH-rate profiles for this compound are not extensively published, glycosidic bonds are generally most stable in the slightly acidic to neutral pH range and are susceptible to cleavage under strongly acidic or alkaline conditions.

  • Lactone Equilibrium: The equilibrium between this compound and its lactone form is pH-dependent. At acidic pH, the equilibrium tends to favor the formation of the lactone. The pKa of this compound is approximately 3.28.[5] At a pH of 6, it exists predominantly as the cellobionate salt.[5]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action(s)
Loss of Potency/Concentration Hydrolysis of the glycosidic bond.Optimize pH to a slightly acidic or neutral range. Store at lower temperatures (refrigeration). Consider lyophilization for long-term storage.[2][3][4]
Change in pH of the Formulation Lactonization (formation of cellobiono-δ-lactone).Use a buffer system with sufficient capacity to maintain the desired pH. Adjust the initial pH of the formulation to a range that minimizes lactone formation.
Formation of Precipitates Degradation products may have lower solubility.Characterize the precipitate to identify the degradation products. Adjust formulation pH or add solubilizing excipients. Implement stricter temperature control during storage.
Discoloration of the Formulation Formation of degradation products upon exposure to heat or light.Protect the formulation from light by using amber vials or other light-blocking packaging. Minimize exposure to high temperatures during manufacturing and storage.

Data on this compound Stability

The following table summarizes the known effects of temperature on this compound stability in an aqueous environment.

Temperature (°C) Observation Reference
110Accumulation of this compound with some hydrolysis to glucose and gluconic acid.[1]
130Increased rate of hydrolysis, with a significant decrease in this compound yield.[1]
140This compound is present in only trace amounts due to extensive hydrolysis.[1]
145Further degradation to gluconic and glucaric acids is prominent.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or RI)

  • Incubators/water baths

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a controlled temperature incubator (e.g., 60°C).

    • At defined time points, withdraw aliquots and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample at a defined time point by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Quantification of this compound and its Lactone by HPLC

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its lactone form.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a refractive index (RI) or UV/Vis detector.

  • Column: A reverse-phase C18 column or an ion-exchange column suitable for organic acid analysis.

Mobile Phase:

  • A buffered aqueous mobile phase is typically used. For example, a phosphate buffer at a pH around 3 can be effective for separating the acid and lactone forms.[6]

  • An organic modifier like acetonitrile may be included.

Method Parameters:

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detection:

    • Refractive Index (RI) detection is suitable for both the acid and lactone forms.

    • UV detection at a low wavelength (e.g., 210 nm) can be used for the carboxylic acid group.

Procedure:

  • Prepare standard solutions of this compound at various concentrations in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the formulation samples (appropriately diluted) to determine the concentrations of this compound and its lactone.

Visualizing Stability Concepts

DegradationPathways CBA This compound Lactone Cellobiono-δ-lactone CBA->Lactone Lactonization (pH-dependent equilibrium) HydrolysisProducts Glucose + Gluconic Acid CBA->HydrolysisProducts Hydrolysis (Acid/Heat catalyzed) Lactone->CBA Hydrolysis

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare CBA Formulation Acid Acidic pH Prep->Acid Base Basic pH Prep->Base Heat Elevated Temperature Prep->Heat Light Light Exposure Prep->Light Oxidation Oxidizing Agent Prep->Oxidation Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Heat->Analysis Light->Analysis Oxidation->Analysis Data Quantitative Stability Data Analysis->Data Degradants Identification of Degradation Products Analysis->Degradants

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Cellobionic Acid Production with Cellobiose Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cellobionic acid (CBA) production using cellobiose dehydrogenase (CDH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for improving experimental efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction catalyzed by Cellobiose Dehydrogenase (CDH) for this compound production?

A1: Cellobiose dehydrogenase is an oxidoreductase that catalyzes the oxidation of the anomeric carbon (C1) of cellobiose to cellobiono-1,5-lactone.[1][2] This lactone then spontaneously or enzymatically hydrolyzes to form this compound. The enzyme transfers two electrons from the substrate to an electron acceptor.[3]

Q2: What are the key factors influencing the efficiency of the enzymatic reaction?

A2: The primary factors include pH, temperature, substrate concentration (cellobiose), enzyme concentration, and the availability of a suitable electron acceptor.[4][5] Enzyme stability, often affected by reaction conditions and the presence of proteases or inhibitors, is also a critical factor.[6][7]

Q3: My CBA yield is lower than expected. What are the potential causes?

A3: Low CBA yield can stem from several issues:

  • Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity.[4][8]

  • Enzyme Inactivation: CDH can lose activity over time, especially under harsh conditions or due to oxidative damage.[6][7]

  • Substrate or Product Inhibition: High concentrations of cellobiose can inhibit some CDHs, and the accumulation of this compound might also limit the reaction rate.[9][10][11]

  • Insufficient Electron Acceptor: The re-oxidation of the enzyme's FAD cofactor can be a rate-limiting step.[9][12] Using an efficient electron acceptor system is crucial.

  • Impure Enzyme Preparation: Contaminating enzymes like β-glucosidases in a crude CDH extract can hydrolyze cellobiose, reducing the available substrate for CBA production.[13]

Q4: How can I improve the stability of my CDH enzyme during the reaction?

A4: Enzyme stability can be enhanced through several strategies:

  • Immobilization: Attaching the enzyme to a solid support, such as chitosan beads, can improve its operational stability and allow for easier reuse.[14] Covalent bonding is often more effective than simple adsorption.[14]

  • Protein Engineering: Site-directed mutagenesis to replace oxidation-prone amino acids (like methionine) can increase the enzyme's turnover stability.[6][7]

  • Optimizing Storage: Storing the purified enzyme at low temperatures (-20°C) in the presence of cryoprotectants like glycerol can preserve its activity.[13]

  • Reaction Environment Control: Maintaining optimal pH and temperature and minimizing exposure to denaturing agents are essential.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Low or No CDH Activity Detected Inappropriate assay conditions (pH, temperature).Verify that the assay buffer pH and reaction temperature are optimal for your specific CDH. Most CDHs have a pH optimum between 4.0 and 6.0.[4][5][8]
Degraded enzyme stock.Use a fresh enzyme stock or test the activity of a control batch. Ensure proper storage conditions were maintained.[13]
Incorrect electron acceptor or concentration.Confirm you are using a suitable electron acceptor (e.g., DCIP, cytochrome c) at the correct concentration as specified in the assay protocol.[5]
Reaction Rate Decreases Rapidly Enzyme instability under operating conditions.Consider enzyme immobilization to enhance stability.[14] Alternatively, perform the reaction at a lower temperature to prolong enzyme life, though this may decrease the initial rate.
Substrate inhibition.If using a CDH prone to substrate inhibition, maintain the cellobiose concentration below the inhibitory level (e.g., <200 µM for Phanerochaete chrysosporium CDH).[10] This can be achieved by fed-batch substrate addition.
Product inhibition by this compound.Investigate the inhibitory effect of CBA on your CDH. If significant, consider in-situ product removal strategies.[9]
Oxygen limitation (if O₂ is the electron acceptor).Ensure adequate aeration and agitation in the reactor. The slow re-oxidation of CDH by molecular oxygen can be a limiting factor.[9][12] Consider adding a redox mediator system (e.g., laccase and ABTS) to improve CDH re-oxidation.[15]
Inconsistent Results Between Batches Variability in enzyme preparation purity.Use a consistent purification protocol. If using crude or partially purified enzyme, be aware that contaminating activities (e.g., β-glucosidases) can affect the outcome.[13]
Inaccurate quantification of substrate or product.Calibrate your HPLC or other analytical instruments with known standards for cellobiose and this compound before each run.[16]
Formation of Byproducts (e.g., Glucose) Presence of contaminating β-glucosidase activity.Purify the CDH further to remove contaminating enzymes. Using a partially purified enzyme can lead to the detection of monosaccharides like glucose and galactose.[13]

Data Presentation: Enzyme Characteristics

Table 1: Optimal Conditions for Cellobiose Dehydrogenase from Various Fungal Sources.

Fungal Source Optimal pH Optimal Temperature (°C) Electron Acceptor Reference
Sclerotium rolfsii 3.0 - 5.0 ~30°C DCIP, Cytochrome c [4]
Ascomycetes (various) 4.5 - 6.0 30°C (assay temp) DCIP [5]
Schizophyllum commune 5.0 30°C DCIP [8]

| Myceliophthora thermophila | 6.0 | 60°C | Not specified |[17] |

Table 2: Kinetic Parameters of Cellobiose Dehydrogenase with Different Substrates.

Enzyme Source Substrate Kₘ (mM) Vₘₐₓ (U/mL) kcat/Kₘ (mM⁻¹s⁻¹) Reference
Fungus (unspecified) Cellobiose - - 397 [9]
Schizophyllum commune Lactose 125 13.26 - [8]
Cerrena unicolor Lactose 125 13.26 - [18]

| Ascomycete CDHs | Glucose | 10 - 100 | - | - |[2] |

Note: Kinetic parameters are highly dependent on the specific enzyme, purity, and assay conditions.

Experimental Protocols

Protocol 1: Standard CDH Activity Assay using DCIP

This protocol measures the total activity of the CDH holoenzyme and its flavodehydrogenase domain.

Materials:

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Cellobiose stock solution (e.g., 50 mM in water)

  • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 3 mM in water)

  • Purified or crude CDH enzyme solution

  • Microplate reader or spectrophotometer capable of reading at 520 nm

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • 150 µL of 50 mM sodium acetate buffer (pH 4.5)

    • 20 µL of cellobiose stock solution (final concentration ~5 mM)

    • 20 µL of DCIP stock solution (final concentration 0.3 mM)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the CDH enzyme solution.

  • Immediately measure the decrease in absorbance at 520 nm over time (e.g., every 15 seconds for 5 minutes). The reduction of blue DCIP leads to a colorless solution.

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law and the molar extinction coefficient of DCIP. One unit (U) is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute.

Protocol 2: Quantification of this compound by HPLC

This protocol is used to measure the concentration of the product, CBA, in your reaction samples.

Materials:

  • HPLC system with a UV and/or Refractive Index (RI) detector.

  • Anion exchange column suitable for organic acid separation.

  • Mobile phase (e.g., 4 mM calcium chloride or dilute sulfuric acid).[12]

  • This compound standard solution of known concentrations.

  • Cellobiose standard solution of known concentrations.

  • 0.22 µm syringe filters.

Procedure:

  • Stop the enzymatic reaction at various time points by heat inactivation (e.g., 95°C for 10 min) or by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Centrifuge the samples to pellet the denatured enzyme and any particulates (e.g., 14,000 x g for 10 min).[16]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[16]

  • Prepare a standard curve by running known concentrations of this compound and cellobiose.

  • Inject the prepared sample onto the HPLC system.

  • Analyze the chromatogram. This compound can be detected by the UV detector, while both cellobiose and this compound are detected by the RI detector.[16]

  • Quantify the concentration of CBA in your sample by comparing its peak area to the standard curve.

Visualizations

Enzymatic Reaction Pathway

ReactionPathway cluster_enzyme CDH Catalysis cluster_regeneration Regeneration Cellobiose Cellobiose Lactone Cellobiono-1,5-lactone Cellobiose->Lactone Oxidation CBA This compound Lactone->CBA Hydrolysis CDH_ox CDH (FAD) CDH_red CDH (FADH₂) CDH_ox->CDH_red Reduction CDH_red->CDH_ox Re-oxidation Acceptor_ox Electron Acceptor (Ox) Acceptor_red Electron Acceptor (Red) Acceptor_ox->Acceptor_red Reduction H2O H₂O

Caption: Reaction mechanism of this compound production by CDH.

Experimental Workflow for Optimization

Workflow start Start: Define Goal (e.g., Maximize CBA Yield) select_cdh 1. Select CDH Source (e.g., Fungal Species) start->select_cdh optimize_cond 2. Optimize Conditions (pH, Temp, [E]) select_cdh->optimize_cond optimize_sub 3. Optimize Substrate ([Cellobiose], Feed Strategy) optimize_cond->optimize_sub run_exp 4. Run Bioconversion optimize_sub->run_exp analyze 5. Analyze Samples (HPLC for CBA & Substrate) run_exp->analyze eval Evaluate Results analyze->eval troubleshoot Troubleshoot Issues (Low Yield, Instability) eval->troubleshoot Goal Not Met end End: Optimized Protocol eval->end Goal Met troubleshoot->optimize_cond immobilize Consider Immobilization for Stability & Reuse troubleshoot->immobilize immobilize->optimize_cond

Caption: Workflow for optimizing this compound production.

Troubleshooting Decision Tree

Troubleshooting start Problem: Low CBA Yield check_activity Is initial reaction rate low? start->check_activity check_stability Does rate decrease quickly? check_activity->check_stability No sol_cond Action: Verify & Optimize Reaction Conditions (pH, Temp, [E]) check_activity->sol_cond Yes sol_stability Action: Immobilize Enzyme or Adjust Temp check_stability->sol_stability Yes sol_acceptor Action: Ensure Sufficient Electron Acceptor / O₂ check_stability->sol_acceptor No sol_enzyme Action: Check Enzyme Stock Activity & Purity sol_cond->sol_enzyme sol_inhibition Action: Implement Fed-Batch Substrate Addition sol_stability->sol_inhibition

Caption: Decision tree for troubleshooting low CBA yield.

References

Technical Support Center: Genetic Engineering of Microorganisms for Enhanced Cellobionic Acid Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in the genetic engineering of microorganisms for enhanced cellobionic acid tolerance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (CBA) is a sugar acid composed of a gluconic acid molecule linked to a glucose molecule. It is a valuable platform chemical with applications in the pharmaceutical, cosmetic, food, and chemical industries.[1][2] As a plant-based alternative to lactobionic acid, it is gaining interest for use in vegan products.[2]

Q2: Which microorganisms are commonly used for this compound production?

A2: Several microorganisms have been engineered for this compound production, including bacteria like Pseudomonas taetrolens and Gluconobacter oxydans, and fungi such as Neurospora crassa.[3][4][5]

Q3: What are the main challenges in engineering microorganisms for this compound tolerance?

A3: The primary challenges include the toxic effects of high concentrations of this compound, which can lead to cytosolic acidification and anion accumulation, impairing cell growth and metabolism.[6] Other challenges include the metabolic burden imposed by the expression of heterologous genes, plasmid instability, and achieving high product titers and yields.[7][8]

Q4: What are the general strategies to improve organic acid tolerance in microorganisms?

A4: Strategies include:

  • Transcriptome analysis-guided engineering: Identifying and modifying genes whose expression changes in response to acid stress.

  • Transcription machinery engineering: Modifying global regulators to elicit a broad and robust stress response.

  • Adaptive Laboratory Evolution (ALE): Gradually adapting microbial populations to high concentrations of the acid.

  • Membrane engineering: Modifying the composition of the cell membrane to reduce proton permeability.[6]

  • Overexpression of efflux pumps: Actively transporting the acid out of the cell.

Q5: How does this compound enter the microbial cell and how is it metabolized?

A5: In some fungi like Neurospora crassa, this compound can be imported by specific transporters or cleaved extracellularly into glucose and gluconic acid.[5] Intracellularly, it can be cleaved by enzymes like this compound phosphorylase into glucose-1-phosphate and gluconic acid, which then enter glycolysis and the pentose phosphate pathway, respectively.[5]

Troubleshooting Guides

Low or No Expression of Tolerance-Conferring Genes
Symptom Possible Cause Troubleshooting Step
No colonies after transformationToxic gene productUse a lower copy number plasmid or a vector with tighter regulation (e.g., pLysS or pLysE for E. coli).[1]
Incorrect antibiotic concentrationVerify the correct antibiotic concentration for your plasmid and host strain.
Low transformation efficiencyUse highly competent cells and optimize the transformation protocol.[9]
Low protein yieldSuboptimal codon usageOptimize the codon usage of your gene for the expression host.[1]
Plasmid instabilityConsider using carbenicillin instead of ampicillin for selection.[1] Integrate the gene into the host genome.
Suboptimal induction conditionsOptimize inducer concentration (e.g., IPTG) and induction temperature and time.[1]
Protein is in inclusion bodies (insoluble)High expression rate and temperatureLower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration.[1]
Lack of cofactorsSupplement the growth medium with any required cofactors for the protein.[1]
Poor Growth and Low this compound Titer
Symptom Possible Cause Troubleshooting Step
Reduced growth rate after genetic modificationMetabolic burden from heterologous gene expressionUse a weaker promoter or a lower copy number plasmid to reduce the expression level of the engineered pathway.[7][8]
Accumulation of toxic intermediatesBalance the expression of pathway enzymes to prevent the buildup of toxic intermediates.[3]
Low this compound productionInefficient precursor supplyEngineer the host's central metabolism to redirect carbon flux towards the precursors for this compound synthesis.
Feedback inhibition by this compoundEngineer the biosynthetic enzymes to be less sensitive to product inhibition. Screen for or engineer efflux pumps to export this compound.
pH drop in the fermentation mediumUse a buffered medium or implement a pH control strategy during fermentation to maintain an optimal pH for production.[10]
Analytical Issues in this compound Quantification (HPLC)
Symptom Possible Cause Troubleshooting Step
Drifting retention timesInconsistent mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing.[11]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[12]
Column degradationUse a guard column and ensure the mobile phase pH is within the stable range for the column.[11]
Peak tailingInteraction with residual silanols on the columnUse a high-purity silica column. Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4).[13]
Column overloadDilute the sample or inject a smaller volume.[13]
Ghost peaksContaminants in the mobile phase or from previous injectionsUse high-purity solvents and flush the column with a strong solvent between runs.[13]
Poor peak resolutionInappropriate mobile phaseOptimize the mobile phase composition, including the type and concentration of the organic modifier and buffer.[14]
Incorrect detection wavelengthFor UV detection, ensure the wavelength is appropriate for the analyte and does not overlap with the buffer's absorbance.[15]

Quantitative Data on this compound Production

MicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Gluconobacter oxydans BP9.1Overexpression of mGDH from P. taetrolensCellobiose (500 g/L)502>99~9.8 (max volumetric)[3]
Pseudomonas taetrolens [pDSK-GDH]Homologous overexpression of quinoprotein glucose dehydrogenase (GDH)Cellobiose (200 g/L)~200N/A18.2[4]
Neurospora crassa F5∆ace-1∆cre-1∆ndvBDeletion of β-glucosidase genes and other modifications, with added laccase and redox mediatorAvicel (20 g/L)~6.5 (30 mM)~90 (molar conversion)N/A[5][16]
E. coliExpression of isobutanol pathwayThis compound1.4 (isobutanol)36 (of theoretical max)0.03 (isobutanol)[17]

Experimental Protocols

Protocol for Electroporation of Pseudomonas putida

This protocol is adapted for the transformation of plasmid DNA into P. putida.

Materials:

  • P. putida strain (e.g., KT2440)

  • LB medium

  • 300 mM sucrose solution, sterile

  • Plasmid DNA (50-100 ng)

  • Electroporation cuvettes (2 mm gap)

  • Electroporator

Procedure:

  • Inoculate a single colony of P. putida into 5 mL of LB medium and grow overnight at 30°C with shaking.

  • Inoculate 100 mL of LB medium with the overnight culture and grow to an OD600 of 0.5-0.7.

  • Chill the culture on ice for 15-30 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with 50 mL of ice-cold, sterile 300 mM sucrose solution. Centrifuge as in the previous step.

  • Resuspend the final cell pellet in 1 mL of ice-cold, sterile 300 mM sucrose solution. The cells are now electrocompetent.

  • Mix 50-100 µL of the electrocompetent cells with 50-100 ng of plasmid DNA in a pre-chilled microcentrifuge tube.

  • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

  • Pulse the mixture using an electroporator with settings of 2.5 kV, 25 µF, and 200 Ω.[3]

  • Immediately add 1 mL of LB medium to the cuvette and transfer the cell suspension to a new tube.

  • Incubate the cells at 30°C for 2 hours with shaking for recovery.

  • Plate the cell suspension on selective LB agar plates containing the appropriate antibiotic.

  • Incubate the plates at 30°C until colonies appear.

Protocol for Site-Directed Mutagenesis using a Two-Fragment PCR Approach

This protocol allows for the introduction of specific mutations into a plasmid.

Materials:

  • Template plasmid DNA (10-50 ng)

  • Mutagenic primers (forward and reverse for each fragment)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Gibson Assembly Master Mix

  • Competent E. coli cells

Procedure:

  • Primer Design: Design two pairs of primers. For a single mutation, one primer in each pair will contain the desired mutation. The primers are designed to amplify the plasmid in two separate fragments.

  • PCR Amplification:

    • Set up two separate PCR reactions.

    • Reaction A: Amplify the first fragment of the plasmid using the forward primer of the first pair and the reverse primer of the second pair.

    • Reaction B: Amplify the second fragment of the plasmid using the forward primer of the second pair and the reverse primer of the first pair.

    • Use a high-fidelity DNA polymerase and follow the manufacturer's recommended cycling conditions.

  • DpnI Digestion:

    • Combine the two PCR products.

    • Add DpnI enzyme to the combined PCR products to digest the methylated parental plasmid DNA.

    • Incubate at 37°C for 1-2 hours.

  • Gibson Assembly:

    • Purify the digested PCR fragments.

    • Mix the purified fragments with Gibson Assembly Master Mix.

    • Incubate at 50°C for 15-60 minutes to allow the fragments to assemble into a circular plasmid.

  • Transformation:

    • Transform the Gibson Assembly reaction product into competent E. coli cells.

    • Plate on selective agar plates and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Protocol for HPLC Quantification of this compound

This is a general protocol for the quantification of this compound in fermentation broth.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Anion-exchange column (e.g., Aminex HPX-87H)

  • Mobile phase: 5 mM H₂SO₄

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Take a sample from the fermentation broth.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Dilute the sample with deionized water if the concentration of this compound is expected to be high.

  • HPLC Analysis:

    • Set up the HPLC system with the anion-exchange column.

    • Equilibrate the column with the mobile phase (5 mM H₂SO₄) at a flow rate of 0.6 mL/min.[15]

    • Set the column temperature to 60°C.[15]

    • Inject a known volume (e.g., 10-20 µL) of the prepared sample.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of this compound standard.

    • Inject the standards into the HPLC system under the same conditions as the samples.

    • Measure the peak area of this compound in the standards and the samples.

    • Plot the peak area of the standards against their concentration to generate a calibration curve.

    • Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Signaling Pathways and Experimental Workflows

Organic_Acid_Stress_Response cluster_extracellular Extracellular (Low pH) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) CBA_H This compound (undissociated) CBA_ion Cellobionate CBA_H->CBA_ion Diffusion Membrane H_ion H+ CBA_ion->H_ion Dissociation Metabolic_inhibition Metabolic Inhibition CBA_ion->Metabolic_inhibition Anion Toxicity pH_drop Cytosolic Acidification H_ion->pH_drop pH_drop->Metabolic_inhibition DNA_damage DNA Damage pH_drop->DNA_damage Protein_denaturation Protein Denaturation pH_drop->Protein_denaturation Stress_response General Stress Response Activation pH_drop->Stress_response Proton_pumps Proton Pumps (e.g., H+-ATPase) Proton_pumps->H_ion Export Efflux_pumps Anion Efflux Pumps Efflux_pumps->CBA_ion Export Stress_response->Proton_pumps Upregulation Stress_response->Efflux_pumps Upregulation

Caption: General mechanism of organic acid stress and tolerance in microorganisms.

Genetic_Engineering_Workflow Identify_gene Identify Tolerance Gene (e.g., transporter, enzyme) Design_construct Design Expression Construct (Promoter, Gene, Terminator) Identify_gene->Design_construct Clone_vector Clone into Expression Vector Design_construct->Clone_vector Transform_host Transform into Host Microorganism Clone_vector->Transform_host Select_transformants Select Transformed Colonies Transform_host->Select_transformants Verify_construct Verify Construct (PCR, Sequencing) Select_transformants->Verify_construct Screen_tolerance Screen for Enhanced Tolerance (Growth assays) Verify_construct->Screen_tolerance Optimize_expression Optimize Expression and Fermentation Conditions Screen_tolerance->Optimize_expression Scale_up Scale-up Production Optimize_expression->Scale_up

Caption: Workflow for genetic engineering of microorganisms for enhanced tolerance.

Troubleshooting_Logic Problem Low this compound Titer Check_growth Is cell growth inhibited? Problem->Check_growth Check_expression Is the tolerance gene expressed? Check_growth->Check_expression No Troubleshoot_growth Address Growth Inhibition: - Reduce metabolic burden - Optimize media conditions Check_growth->Troubleshoot_growth Yes Check_pathway Is the production pathway active? Check_expression->Check_pathway Yes Troubleshoot_expression Troubleshoot Gene Expression: - Check plasmid stability - Optimize codon usage - Optimize induction Check_expression->Troubleshoot_expression No Troubleshoot_pathway Troubleshoot Pathway Activity: - Check enzyme activity - Ensure precursor supply - Address feedback inhibition Check_pathway->Troubleshoot_pathway No Optimize_fermentation Optimize Fermentation: - pH control - Nutrient feeding Check_pathway->Optimize_fermentation Yes

Caption: Logical workflow for troubleshooting low this compound production.

References

Technical Support Center: High-Titer Cellobionic Acid Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the high-titer production of cellobionic acid (CBA) using fed-batch fermentation strategies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a fed-batch strategy for this compound production?

A1: Fed-batch fermentation is advantageous for several reasons. It allows for precise control over nutrient concentrations, which is particularly beneficial when high substrate concentrations could lead to inhibition of microbial growth or product formation. This strategy helps in achieving high cell densities, which can subsequently lead to higher product titers and overall productivity. By controlling the feed of the primary carbon source (e.g., cellobiose or glucose), the formation of inhibitory by-products can also be minimized.

Q2: Which microorganisms are commonly used for this compound production in fed-batch systems?

A2: Engineered strains of bacteria and fungi are often employed for efficient CBA production. Notable examples include Gluconobacter oxydans and Neurospora crassa. Gluconobacter oxydans is known for its powerful oxidation capabilities, while Neurospora crassa can be engineered to express necessary enzymes for cellulose degradation and cellobiose oxidation. The choice of microorganism can depend on the desired substrate (e.g., pure cellobiose vs. lignocellulosic biomass) and the specific metabolic pathways that have been optimized.

Q3: What are the critical process parameters to monitor and control during fed-batch fermentation for high-titer CBA production?

A3: Key parameters to monitor and control include:

  • pH: Maintaining the optimal pH is crucial for enzyme activity and cell viability. For instance, the conversion of cellobiose to CBA by cellobiose dehydrogenase (CDH) is pH-dependent, with acidic conditions often being more favorable.[1]

  • Dissolved Oxygen (DO): The oxidation of cellobiose to CBA is an aerobic process, making DO a critical parameter. Insufficient oxygen can be a rate-limiting factor.

  • Substrate Concentration: The concentration of the carbon source (e.g., cellobiose) needs to be controlled to avoid substrate inhibition and ensure a steady production rate.

  • Temperature: Maintaining the optimal temperature for the specific production strain is essential for robust growth and enzyme function.

  • Agitation: Proper mixing is necessary to ensure homogeneity of nutrients and oxygen throughout the bioreactor.

Q4: What are typical yields and titers I can expect for this compound in a fed-batch system?

A4: Titers can vary significantly based on the microorganism, fermentation strategy, and process optimization. While some studies report CBA concentrations in batch processes, fed-batch strategies are designed to enhance these titers further. For example, engineered Gluconobacter oxydans has been shown to produce very high concentrations of CBA in a simple batch process, suggesting that a fed-batch approach could potentially push these limits even higher by alleviating any substrate or product inhibition.[2]

Troubleshooting Guide

Issue 1: Low this compound Titer

Potential Cause Troubleshooting Steps
Suboptimal Feed Strategy 1. Analyze Residual Substrate: Regularly measure the concentration of the carbon source in the bioreactor. Accumulation may indicate that the feed rate is too high, potentially causing substrate inhibition. Conversely, complete depletion suggests the feed rate is too low. 2. Implement a Dynamic Feeding Strategy: Consider a feed-forward control strategy based on real-time parameters like dissolved oxygen (DO) spikes or pH changes, which can indicate substrate limitation. Alternatively, use a feedback control loop with an online substrate sensor.
Oxygen Limitation 1. Increase Agitation and/or Aeration: Gradually increase the stirrer speed and/or the air flow rate to improve the oxygen transfer rate (OTR). 2. Use Oxygen-Enriched Air: If increasing agitation and aeration is not sufficient or leads to excessive foaming, consider supplementing the inlet gas with pure oxygen. 3. Monitor Dissolved Oxygen (DO): Ensure the DO level is maintained above the critical concentration for your specific microorganism (typically >20-30% of air saturation).
pH Inhibition 1. Verify pH Probe Calibration: Ensure your pH probe is properly calibrated before and after the fermentation run. 2. Optimize pH Control: The production of this compound will cause the pH to drop. Ensure your pH control system (acid/base addition) is responsive and maintains the pH within the optimal range for your production strain.
Product Inhibition 1. Consider In-Situ Product Removal: For very high titers, investigate techniques like membrane filtration or extraction to remove CBA from the fermentation broth continuously. 2. Strain Engineering: If possible, select or engineer strains with higher tolerance to this compound.

Issue 2: Slow or Stagnant Cell Growth

Potential Cause Troubleshooting Steps
Nutrient Limitation 1. Analyze Spent Medium: At the end of a batch or fed-batch run, analyze the spent medium for potential limiting nutrients other than the primary carbon source (e.g., nitrogen, phosphate, trace elements). 2. Enrich Feed Medium: Supplement the feed medium with the identified limiting nutrients.
Accumulation of Inhibitory By-products 1. By-product Analysis: Use techniques like HPLC to identify and quantify potential inhibitory by-products in the fermentation broth. 2. Modify Feed Strategy: A slower, more controlled feed rate can sometimes reduce the formation of overflow metabolites.
Sub-optimal Inoculum 1. Ensure Healthy Seed Culture: Use a seed culture in the mid-exponential growth phase with high viability to inoculate the bioreactor. 2. Optimize Inoculum Size: A very small inoculum can lead to a long lag phase, while a very large one can rapidly deplete initial nutrients.

Quantitative Data Presentation

Table 1: Comparison of this compound Production Parameters in Different Systems

Microorganism Fermentation Type Substrate Titer (g/L) Yield (g/g) Productivity (g/L/h)
Gluconobacter oxydans (engineered)BatchCellobiose502>0.99 (mol/mol)~10
Neurospora crassa (engineered)BatchCelluloseNot specified75% conversion of consumed celluloseNot specified
Pseudomonas taetrolens (recombinant)BatchCellobiose24.1Not specifiedNot specified

Note: Data is compiled from various studies and may not be directly comparable due to different experimental conditions. The table illustrates the potential of different systems.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered Gluconobacter oxydans for this compound Production

  • Inoculum Preparation: a. Prepare a seed culture of engineered G. oxydans in a suitable growth medium containing the primary carbon source (e.g., glucose or cellobiose) and essential nutrients. b. Incubate at the optimal temperature and agitation until the culture reaches the mid-exponential growth phase.

  • Bioreactor Setup: a. Prepare the fermentation medium in the bioreactor. A typical medium might contain a starting concentration of cellobiose, yeast extract, and mineral salts. b. Sterilize the bioreactor and medium. c. Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation Process: a. Inoculate the bioreactor with the seed culture. b. Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO signal. c. Fed-Batch Phase: Initiate the feed of a concentrated cellobiose solution. The feeding rate can be controlled based on a pre-determined profile (e.g., exponential feeding to maintain a constant specific growth rate) or in response to a process parameter like DO (DO-stat). d. Process Control: Maintain the temperature, pH, and DO at their respective setpoints throughout the fermentation. e. Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600), substrate consumption, and CBA production (e.g., by HPLC).

  • Harvesting: a. Once the desired CBA titer is reached or production ceases, terminate the fermentation. b. Separate the cells from the broth by centrifugation or microfiltration. The supernatant contains the this compound.

Visualizations

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_post Post-Fermentation Inoculum Inoculum Preparation Bioreactor_Setup Bioreactor Setup & Sterilization Batch_Phase Batch Growth Phase Bioreactor_Setup->Batch_Phase Feed_Initiation Initiate Substrate Feed Batch_Phase->Feed_Initiation Fed_Batch_Phase Fed-Batch Production Phase Feed_Initiation->Fed_Batch_Phase Monitoring Continuous Monitoring (pH, DO, Temp) Fed_Batch_Phase->Monitoring Harvest Harvest Fed_Batch_Phase->Harvest Downstream Downstream Processing (Purification) Harvest->Downstream Troubleshooting_Logic Start Low CBA Titer Observed Check_DO Is DO consistently low? Start->Check_DO Check_Substrate Is residual substrate high? Check_DO->Check_Substrate No Increase_OTR Action: Increase OTR (Agitation/Aeration) Check_DO->Increase_OTR Yes Check_pH Is pH out of optimal range? Check_Substrate->Check_pH No Reduce_Feed Action: Reduce Feed Rate Check_Substrate->Reduce_Feed Yes Check_Growth Is cell growth stalled? Check_pH->Check_Growth No Calibrate_pH Action: Check/Calibrate pH probe & control Check_pH->Calibrate_pH Yes Analyze_Nutrients Action: Analyze for nutrient limitation Check_Growth->Analyze_Nutrients Yes

References

downstream processing and purification challenges for cellobionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cellobionic acid (CBA) downstream processing and purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Section 1: General Downstream Processing Challenges & Workflow

The purification of this compound from a fermentation broth or reaction mixture is a multi-step process, often complicated by the presence of unreacted substrates, byproducts, salts, and cellular debris.[1] Key challenges include maintaining product stability, achieving high purity and yield, and developing a scalable, cost-effective process.[1]

A typical downstream processing workflow for this compound involves several sequential unit operations designed to isolate and purify the target molecule.

G fermentation Fermentation Broth (CBA, Cells, Substrate, Byproducts) solid_liquid Solid-Liquid Separation (Centrifugation / Filtration) fermentation->solid_liquid concentration Primary Purification & Concentration (Precipitation / Membrane Filtration) solid_liquid->concentration chromatography High-Resolution Purification (Ion-Exchange Chromatography) concentration->chromatography polishing Polishing & Desalting (Nanofiltration / Electrodialysis) chromatography->polishing crystallization Final Product Formulation (Crystallization / Freeze-Drying) polishing->crystallization final_product Purified this compound crystallization->final_product

Caption: Generalized workflow for this compound downstream processing.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the key stages of this compound purification.

Initial Solid-Liquid Separation (Cell Removal)

Q1: I'm having difficulty separating microbial cells from my viscous fermentation broth. What are my options?

A1: High viscosity can hinder efficient separation. Consider the following:

  • Centrifugation: This is a common first step.[2] If pelleting is inefficient, try increasing the g-force or duration. For large volumes, continuous counterflow centrifugation may be more effective and scalable.[3]

  • Microfiltration: This is an alternative to centrifugation and is effective for clarifying the broth.[2] However, be mindful of membrane fouling, where cell debris and other components clog the membrane pores. A tangential flow filtration (TFF) setup can help mitigate this issue.[3]

  • Pre-treatment: Diluting the broth with a suitable buffer can reduce viscosity, but this will increase the processing volume.

Purification by Precipitation

Q2: I am trying to purify this compound using ethanol precipitation, but the yield is low. How can I improve it?

A2: Low yield in solvent-based precipitation is a common issue. Here are several factors to troubleshoot, based on protocols developed for the similar compound lactobionic acid[2][4]:

  • Ethanol Volume: The ratio of ethanol to your aqueous solution is critical. For lactobionic acid, an optimal ratio was found to be six volumes of ethanol to the culture medium.[4] You may need to perform an optimization experiment for this compound.

  • pH Adjustment: The pH of the solution can significantly affect the solubility of the CBA salt. For the calcium salt of lactobionic acid, a pH of 6.5 was found to be optimal for precipitation.[4] Ensure your pH is controlled and optimized.

  • Temperature: Precipitation is often more effective at lower temperatures. Try conducting the precipitation step in an ice bath or at 4°C to decrease the solubility of the CBA salt.

  • Concentration: If the initial concentration of CBA is too low, precipitation will be inefficient. Consider concentrating the broth before adding the anti-solvent (ethanol). This can be done via evaporation or membrane filtration (e.g., nanofiltration).[2]

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a powerful technique for purifying charged molecules like this compound (pKa ≈ 3.28).[5] It separates molecules based on their net charge at a specific pH.

Q3: My this compound is not binding to the anion-exchange column. What is the likely cause?

A3: Failure to bind to an anion-exchange resin (which has a positive charge) indicates that the this compound is not sufficiently negatively charged or that competing anions are preventing it from binding.

  • Incorrect Buffer pH: For CBA to bind, the buffer pH must be significantly higher than its pKa (~3.28). A recommended starting point is at least 1-2 pH units above the pKa (e.g., pH 5.5-7.5).[6] If the pH is too low, CBA will be protonated and have a neutral or even positive charge, preventing it from binding to the anion exchanger.

  • High Ionic Strength: The sample and equilibration buffer must have a low ionic strength (low salt concentration). If the salt concentration is too high, the salt ions (e.g., Cl⁻) will compete with the negatively charged CBA for binding sites on the resin, preventing its retention.[7] Desalt your sample before loading if necessary.

  • Incomplete Equilibration: Ensure the column is fully equilibrated with the low-ionic-strength starting buffer. The pH and conductivity of the eluent should match the buffer before you load your sample.

Q4: I am observing poor peak shape and resolution during IEX. How can I troubleshoot this?

A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) can result from several issues.[8]

  • Column Overloading: Loading too much sample can saturate the resin, leading to broad or fronting peaks. Try reducing the sample load.

  • Sub-optimal Elution: If your salt gradient is too steep, proteins and other molecules may elute too quickly and co-elute with your product. Use a shallower gradient to improve separation. Likewise, a high flow rate can reduce resolution; try decreasing it.

  • Column Contamination or Degradation: The column may be contaminated with precipitated proteins or lipids. Follow the manufacturer's instructions for column cleaning and regeneration.

Caption: Troubleshooting decision tree for CBA binding issues in anion-exchange chromatography.
Membrane Filtration

Q5: My permeate flux is dropping rapidly during ultrafiltration/nanofiltration. How do I address membrane fouling?

A5: A rapid drop in flux is a classic sign of membrane fouling.[9] Fouling is caused by the accumulation of rejected materials on the membrane surface or within its pores.[10]

  • Identify the Foulant: Fouling can be organic (proteins, polysaccharides), inorganic (salts), or biological (microbial growth).[10] Characterizing your feed stream can help identify the likely culprit. For CBA broths, residual proteins and high molecular weight carbohydrates are common organic foulants.

  • Pre-treatment of Feed: Reducing the foulant load before filtration is the most effective strategy.[11] This can include centrifugation or microfiltration to remove cells and large debris, or pH adjustment to alter the charge and solubility of potential foulants.

  • Optimize Operating Conditions:

    • Transmembrane Pressure (TMP): Operating at a lower TMP can reduce the rate at which foulants are compacted onto the membrane surface.[12]

    • Cross-Flow Velocity (CFV): Increasing the CFV can help sweep away deposited materials from the membrane surface.[12]

  • Membrane Cleaning: Regular cleaning is essential. This can involve physical methods (like backwashing) or chemical cleaning with acids, bases, or detergents, depending on the nature of the fouling and the membrane's chemical compatibility.[12]

Crystallization

Q6: I have a concentrated, supersaturated solution of this compound, but it won't crystallize. What steps can I take to induce crystallization?

A6: Inducing crystallization can sometimes be more of an art than a science. If crystals are not forming spontaneously, you can try the following techniques:[13]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution.[13] This provides a template for new crystals to grow upon. If you don't have a pure crystal, try dipping a glass rod in the solution, letting it air dry to form a crystal film, and then re-introducing it.[13]

  • Reduce Solvent: If the solution is not sufficiently supersaturated, you may have too much solvent. Gently heat the solution to boil off a small amount of the solvent and then allow it to cool slowly again.[13]

  • Lower Temperature: Decrease the temperature of the cooling bath. A slower cooling rate generally produces better quality crystals.

  • Avoid Disturbances: Once you have set up the crystallization, leave it undisturbed. Vibrations or agitation can disrupt the crystal lattice formation process.[14]

Section 3: Quantitative Data & Experimental Protocols

Performance of Purification Techniques

The following table summarizes quantitative data reported for the purification of this compound and its stereoisomer, lactobionic acid, which often employs similar downstream methods.

Purification StepTarget MoleculeKey ParameterValueReference
Ethanol PrecipitationLactobionic AcidPurity95 ± 2%[2][15]
Cation-ExchangeLactobionic AcidRecovery Yield97.6%[4]
Whole-Cell BioconversionThis compoundFinal Concentration501.9 g/L[4][16]
Whole-Cell BioconversionThis compoundProduct Yield>99% (mol/mol)[5]
Experimental Protocols

Protocol 1: Purification of this compound via Ethanol Precipitation (Adapted from protocols for lactobionic acid[2][4])

Objective: To precipitate this compound from a clarified fermentation broth.

Materials:

  • Clarified this compound solution

  • 96-100% Ethanol, pre-chilled to 4°C

  • NaOH or other suitable base for pH adjustment

  • Centrifuge and appropriate centrifuge tubes

  • Stir plate and stir bar

Methodology:

  • Concentration (Optional): If the CBA concentration is low (< 50 g/L), concentrate the solution using a rotary evaporator at 50°C until the total solids are ~40%.[2]

  • pH Adjustment: Place the CBA solution on a stir plate. Slowly add a base (e.g., 6 M NaOH) to adjust the pH to 6.5. This converts the acid to its salt form, which may have lower solubility in the ethanol-water mixture.[4]

  • Precipitation: While stirring, slowly add 4-6 volumes of cold ethanol to the CBA solution. A cloudy precipitate should form.

  • Incubation: Allow the mixture to stand at 4°C for at least 4 hours (or overnight) to maximize precipitation.

  • Recovery: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated CBA salt.[2]

  • Washing: Carefully decant the supernatant. Wash the pellet by resuspending it in a small volume of 100% ethanol and centrifuge again. This removes residual water-soluble impurities.

  • Drying: Dry the final pellet under vacuum to obtain the purified CBA salt as a powder.

Protocol 2: Analysis of this compound by HPLC (Based on analytical methods described in the literature[17])

Objective: To quantify the concentration and purity of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector and optionally a UV detector.

  • Anion-exchange or suitable carbohydrate analysis column (e.g., aminopropyl silica).[18]

  • Mobile Phase: e.g., Acetonitrile/phosphate buffer mixture or dilute sulfuric acid.[17][18]

  • Pure this compound standard.

  • 0.22 µm syringe filters.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of pure CBA in the mobile phase (e.g., 0.5 to 10 g/L).[17]

  • Sample Preparation: Dilute your experimental samples with Milli-Q water to fall within the linear range of the standard curve. Filter the diluted samples through a 0.22 µm filter before injection.[17]

  • HPLC Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 60°C).[17]

    • Set the mobile phase flow rate (e.g., 0.6 mL/min).[17]

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Note: If using an anion-exchange column, cellobiose (substrate) and this compound (product) may have very similar retention times. A UV detector can help differentiate them, as CBA will have some absorbance while cellobiose will not.[5] The concentration of cellobiose can be calculated by subtracting the CBA peak area (measured by UV and correlated to RI) from the total RI peak area.[5]

  • Quantification: Use the calibration curve to determine the concentration of CBA in your samples based on their peak areas. Purity can be assessed by comparing the peak area of CBA to the total area of all peaks in the chromatogram.

References

Technical Support Center: Analytical Method Validation for Cellobionic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical method validation for cellobionic acid in complex matrices. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in complex matrices?

The most prevalent and robust analytical techniques for the quantification of this compound, a polar organic acid, in complex matrices such as plasma, fermentation broth, or food samples, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

  • HPLC-UV: This technique is widely accessible and cost-effective. This compound, containing a carboxyl group, exhibits UV absorption at short wavelengths, typically around 210 nm.[1][5] Reversed-phase chromatography with a C18 column is a common approach.[5][6] However, its sensitivity and specificity can be limited in highly complex matrices due to potential interferences from co-eluting compounds.[1]

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing trace levels of this compound in challenging matrices.[3] It allows for the precise identification and quantification of the analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns.

Q2: What are the critical parameters for validating an analytical method for this compound according to ICH guidelines?

According to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), a comprehensive validation of an analytical method for this compound should address the following key parameters to ensure the reliability and accuracy of the data.[7][8][9][10]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]No significant interference at the retention time of this compound.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8][11]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[7][11]To be established based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies.[8]Recovery of 80-120% is generally acceptable.[12]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[11]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]No significant impact on the results from minor changes in parameters like pH, mobile phase composition, or temperature.[14]
Q3: How should I select an appropriate sample preparation technique for my complex matrix?

Effective sample preparation is crucial for reliable quantification of this compound by removing interfering substances and concentrating the analyte.[15] The choice of technique depends on the nature of the matrix and the analytical method used.

  • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with organic solvents (e.g., acetonitrile, methanol) is a simple and common first step to remove proteins.[16]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For acidic compounds like this compound, pH adjustment of the aqueous phase is critical to ensure it is in its protonated, non-ionic form, allowing for extraction into an organic solvent.[15]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleaning up and concentrating analytes.[15] For this compound, a strong anion exchange (SAX) SPE cartridge can be used to retain the negatively charged analyte, followed by elution with an appropriate solvent.[15]

Below is a diagram illustrating a general workflow for selecting a sample preparation technique.

Sample_Prep_Workflow Sample Preparation Selection Workflow start Start: Complex Matrix (e.g., Plasma, Fermentation Broth) matrix_type What is the primary nature of the matrix? start->matrix_type is_biological Biological Fluid (Plasma, Serum, Urine) matrix_type->is_biological Biological is_aqueous Aqueous Solution (Fermentation Broth, Cell Culture Media) matrix_type->is_aqueous Aqueous ppt Protein Precipitation (e.g., Acetonitrile) is_biological->ppt further_cleanup Is further cleanup and concentration needed? is_aqueous->further_cleanup supernatant Collect Supernatant ppt->supernatant supernatant->further_cleanup lle Liquid-Liquid Extraction (LLE) further_cleanup->lle Yes spe Solid-Phase Extraction (SPE) (e.g., Anion Exchange) further_cleanup->spe Yes final_sample Final Sample for LC-MS/MS or HPLC-UV Analysis further_cleanup->final_sample No lle->final_sample spe->final_sample

Caption: A decision workflow for selecting an appropriate sample preparation technique.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram
Potential Cause Recommended Solution
Secondary Interactions with Column Stationary Phase The silanol groups on silica-based columns can interact with the carboxyl group of this compound, causing peak tailing. Consider using an "end-capped" C18 column or a column specifically designed for polar compounds. Lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of silanol groups.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Column Contamination or Degradation Matrix components can accumulate on the column, affecting its performance. Wash the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of this compound. Ensure the pH is at least 2 units below the pKa of the carboxyl group to maintain it in a single, non-ionized form, which generally results in better peak shape.
Problem 2: Low Recovery of this compound During Sample Preparation
Potential Cause Recommended Solution
Incomplete Extraction in LLE The pH of the aqueous phase may not be optimal for protonating this compound. Ensure the pH is sufficiently acidic (typically pH 1-2) before extraction with an organic solvent.[15] Increase the vortexing time and/or perform multiple extractions.
Analyte Breakthrough or Incomplete Elution in SPE The sample may be loaded onto the SPE cartridge too quickly, or the wash solvent may be too strong, causing premature elution of the analyte. Optimize the loading and wash steps. Ensure the elution solvent is strong enough to fully desorb this compound from the sorbent. For anion exchange SPE, a basic or high-ionic-strength eluent is typically required.
Adsorption to Labware This compound may adsorb to glass or plastic surfaces. Consider using low-adsorption vials or silanized glassware.
Analyte Degradation This compound may be unstable under certain pH or temperature conditions. Process samples promptly and store them at low temperatures.
Problem 3: Significant Matrix Effects in LC-MS/MS Analysis
Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source. Improve sample cleanup using a more selective SPE method.[15] Modify the chromatographic conditions to separate this compound from the interfering compounds. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.
Use of an Internal Standard (IS) A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice to compensate for matrix effects, as it will behave similarly to the analyte during sample preparation and ionization. If a SIL-IS is not available, a structural analog can be used.

Below is a troubleshooting decision tree for common issues encountered during the analytical method validation of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Analysis start Start: Analytical Issue Encountered issue_type What is the nature of the issue? start->issue_type peak_shape_issue Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape_issue Chromatography recovery_issue Low Analyte Recovery issue_type->recovery_issue Sample Prep linearity_issue Non-linear Calibration Curve issue_type->linearity_issue Quantification check_ph Check Mobile Phase pH (should be acidic) peak_shape_issue->check_ph check_column Evaluate Column Condition (wash or replace) peak_shape_issue->check_column check_conc Check Sample Concentration (dilute if necessary) peak_shape_issue->check_conc optimize_lle Optimize LLE (adjust pH, extraction volume) recovery_issue->optimize_lle optimize_spe Optimize SPE (sorbent, wash/elution solvents) recovery_issue->optimize_spe check_adsorption Check for Adsorption to Labware recovery_issue->check_adsorption check_range Verify Calibration Range (avoid saturation) linearity_issue->check_range check_standards Prepare Fresh Calibration Standards linearity_issue->check_standards use_weighting Use Weighted Linear Regression linearity_issue->use_weighting

References

Technical Support Center: Preventing Microbial Contamination in Cellobionic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cellobionic Acid Fermentation. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and prevent microbial contamination during their experiments.

Troubleshooting Guide

Contamination is a critical issue in microbial fermentation that can lead to reduced product yield, altered product quality, or complete batch failure. This guide provides a systematic approach to addressing common contamination problems.

Observed Problem: Cloudy or milky appearance of the culture medium, often with a rapid drop in pH and a foul or sour odor.

  • Potential Contaminant: Bacteria (e.g., Lactobacillus, Bacillus).

  • Likely Causes:

    • Improper sterilization of the fermentation medium, bioreactor, or associated equipment.

    • Non-sterile inoculation or sampling techniques.

    • Contaminated stock cultures, raw materials, or reagents.

    • Leaks in the fermenter seals or tubing.

  • Recommended Solutions:

    • Verify and validate all sterilization protocols. For example, ensure autoclaves reach and maintain 121°C for at least 20-30 minutes.

    • Reinforce strict aseptic techniques for all manipulations.

    • Test all media and reagents for sterility before use by incubating a sample.

    • Regularly inspect and maintain the integrity of the fermenter vessel and all connections.

Observed Problem: Formation of a thin, slimy film (pellicle) on the surface of the liquid culture.

  • Potential Contaminant: Bacteria (e.g., Bacillus species) or wild yeasts.

  • Likely Causes:

    • Airborne contamination.

    • Inadequate sealing of the fermentation vessel.

  • Recommended Solutions:

    • Improve the sealing of your fermentation vessel.

    • Perform all open-flask procedures in a laminar flow hood to minimize airborne contaminants.

    • Ensure sterile filtration of all gases entering the bioreactor.

Observed Problem: Presence of fuzzy, cottony, or powdery growth, often appearing as green, black, white, or blue-green colonies.

  • Potential Contaminant: Molds (e.g., Penicillium, Aspergillus).

  • Likely Causes:

    • Airborne contamination from spores.

    • Contaminated raw materials or inoculum.

  • Recommended Solutions:

    • Implement stringent environmental monitoring for fungal spores in the laboratory.

    • Ensure all raw materials are properly stored and handled to prevent mold growth.

    • Filter-sterilize all heat-labile components of the medium.

Observed Problem: Sudden lysis of the production culture, leading to a sharp decrease in turbidity and product formation.

  • Potential Contaminant: Bacteriophage.

  • Likely Causes:

    • Introduction of phages through contaminated raw materials, water, or air.

    • Cross-contamination from previous fermentations.

    • Phage presence in the host cell line (lysogeny).

  • Recommended Solutions:

    • Isolate and characterize the phage to understand its origin and sensitivity.

    • Implement a robust cleaning and sterilization protocol for all equipment between batches.

    • If possible, develop or obtain a phage-resistant production strain.

    • Consider using a rotation of different production strains if multiple phages are a recurring issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound fermentation?

A1: The primary sources of contamination include:

  • Airborne Contaminants: Bacteria and fungal spores can enter through improperly sealed vessels or during manual interventions.

  • Personnel: Skin, hair, and respiratory droplets can introduce microbes.

  • Equipment and Instruments: Inadequate sterilization of fermenters, probes, tubing, and connectors is a major cause.

  • Raw Materials and Media: Non-sterile media components, water, and inoculum can introduce contaminants.

  • Water Sources: Contaminated water used for media preparation or cleaning can introduce bacteria and biofilms.

Q2: How can I confirm if my culture is contaminated?

A2: Several methods can be used to confirm contamination:

  • Visual Inspection: Look for changes in the culture's appearance, such as turbidity, film formation, or visible microbial colonies.

  • Microscopy: A simple and rapid way to visualize contaminating microorganisms. Gram staining can help differentiate between different types of bacteria.

  • Plating: Plate a sample of your culture on various nutrient agars to culture and identify any contaminants.

  • Monitoring Process Parameters: Unexpected drops in pH, dissolved oxygen, or changes in off-gas composition can indicate contamination.

  • Molecular Methods: PCR-based techniques can be used for the rapid and specific detection of common contaminants.

Q3: What are the best practices for maintaining aseptic conditions during fermentation?

A3: Key aseptic techniques include:

  • Sterilization: Proper sterilization of all media, equipment, and waste is crucial. Autoclaving (steam sterilization) and filtration are common methods.

  • Aseptic Transfers: Conduct all transfers of media, inoculum, and samples in a sterile environment, such as a laminar flow hood.

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including sterile gloves and lab coats.

  • Environmental Monitoring: Regularly monitor the air and surfaces in the fermentation suite for microbial contamination.

  • Proper Equipment Design: Use fermenters and equipment designed for easy cleaning and sterilization.

Q4: Can I use antibiotics to control contamination?

A4: While antibiotics can be used to control bacterial contamination, their routine use is generally discouraged. Continuous use can lead to the development of antibiotic-resistant strains. Antibiotics are also ineffective against yeasts, molds, and bacteriophages. They should be considered a corrective measure rather than a preventative one.

Q5: How does contamination affect the downstream processing of this compound?

A5: Contamination can significantly complicate downstream processing. Contaminants can produce metabolites that are difficult to separate from this compound, reducing the final product's purity. Microbial biomass from contaminants also adds to the load on separation and purification steps like filtration and chromatography.

Data Presentation

Table 1: Impact of Common Contaminants on Fermentation Parameters

Contaminant TypeTypical Observable EffectImpact on pHImpact on Dissolved OxygenPotential Impact on this compound Yield
Bacteria (e.g., Lactobacillus) Increased turbidity, sour odor, rapid growthRapid DecreaseDecreaseSignificant Decrease (competition for nutrients, production of inhibitory byproducts)
Wild Yeast Increased turbidity, formation of a film on the surfaceDecreaseDecreaseDecrease (competition for nutrients)
Mold Visible fuzzy or filamentous growth, potential pigment productionVariableDecreaseDecrease (competition for nutrients, production of inhibitory metabolites)
Bacteriophage Culture lysis, rapid decrease in turbidityNo direct impactIncrease (due to cell lysis)Complete loss of production

Experimental Protocols

Protocol 1: Sterilization of Fermentation Medium by Autoclaving
  • Preparation: Prepare the fermentation medium according to your protocol in a vessel that is no more than 75% full to allow for expansion.

  • Sealing: Seal the vessel with a steam-permeable closure, such as a foam plug or a lid with a sterile filter.

  • Autoclaving: Place the vessel in an autoclave. Run a liquid cycle at 121°C and 15 psi for a minimum of 20 minutes. For larger volumes (above 5L), the sterilization time should be extended to ensure the entire volume reaches the target temperature.

  • Cooling: Allow the autoclave to cool down slowly to prevent boiling over of the medium.

  • Storage: Store the sterilized medium at room temperature until use. Before use, visually inspect for any signs of contamination.

Protocol 2: Aseptic Sampling from a Bioreactor
  • Preparation: Prepare a sterile collection vessel (e.g., a sterile tube or bottle) and sterilize the outside of the sampling port with 70% ethanol.

  • Flushing the Port: If the sampling port has a valve, open it briefly to flush out any stagnant liquid in the port. Discard this initial volume.

  • Sample Collection: Aseptically open the sterile collection vessel and collect the desired sample volume from the sampling port.

  • Sealing: Immediately and aseptically seal the collection vessel and the sampling port.

  • Cleaning: Clean the sampling port with 70% ethanol after taking the sample.

  • Analysis: Process the collected sample immediately for analysis.

Protocol 3: Detection of Microbial Contamination by Plating
  • Serial Dilution: Perform a serial dilution of the fermentation broth sample in sterile saline or phosphate-buffered saline (PBS).

  • Plating: Pipette 100 µL of the appropriate dilutions onto nutrient agar plates (for general bacteria and yeast) and potato dextrose agar plates (for molds).

  • Spreading: Spread the inoculum evenly over the surface of the agar using a sterile spreader.

  • Incubation: Incubate the nutrient agar plates at 30-37°C for 24-48 hours and the potato dextrose agar plates at 25-30°C for 3-5 days.

  • Analysis: Examine the plates for colony growth. Count the number of colonies and calculate the number of colony-forming units (CFUs) per mL of the original sample. Identify the contaminants based on colony morphology and further microbiological tests if necessary.

Visualizations

Contamination_Sources_and_Prevention cluster_sources Sources of Contamination cluster_prevention Prevention Strategies Raw_Materials Raw Materials Media_Sterilization Media Sterilization Raw_Materials->Media_Sterilization Air Air Air_Filtration Sterile Air Filtration Air->Air_Filtration Personnel Personnel Aseptic_Technique Aseptic Technique Personnel->Aseptic_Technique Personnel_Training Personnel Training Personnel->Personnel_Training Equipment Equipment Equipment_Sterilization Equipment Sterilization Equipment->Equipment_Sterilization

Caption: Sources of contamination and their corresponding prevention strategies.

Troubleshooting_Workflow Observe_Abnormality Observe Abnormality (e.g., pH drop, turbidity) Microscopic_Examination Microscopic Examination Observe_Abnormality->Microscopic_Examination Plate_on_Media Plate on Selective Media Observe_Abnormality->Plate_on_Media Identify_Contaminant Identify Contaminant (Bacteria, Yeast, Mold) Microscopic_Examination->Identify_Contaminant Plate_on_Media->Identify_Contaminant Review_Protocols Review Sterilization and Aseptic Procedures Identify_Contaminant->Review_Protocols Isolate_Source Isolate Source of Contamination Review_Protocols->Isolate_Source Implement_Corrective_Actions Implement Corrective Actions Isolate_Source->Implement_Corrective_Actions

Caption: A workflow for troubleshooting microbial contamination events.

optimizing redox mediator concentration for laccase-assisted production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing redox mediator concentrations in laccase-assisted production.

Frequently Asked Questions (FAQs)

Q1: What is the function of a redox mediator in a laccase-catalyzed reaction?

A redox mediator is a low-molecular-weight compound that acts as an "electron shuttle" in a Laccase-Mediator System (LMS).[1][2] Laccase first oxidizes the mediator, which in turn becomes a stable, highly active radical.[3] This oxidized mediator can then interact with and oxidize a target substrate that is otherwise inaccessible to the enzyme, due to its large size or a high redox potential.[1][4] This process expands the range of substrates that laccase can act upon, particularly non-phenolic compounds with high redox potentials.[1][4][5]

Q2: How do I select the appropriate redox mediator for my specific application?

The choice of mediator depends on several factors, including the target substrate, the specific laccase being used, and the reaction conditions. Key properties to consider are the mediator's redox potential, stability, and the mechanism of action (Electron Transfer vs. Hydrogen Atom Transfer).[3][4][5] For instance, mediators like ABTS are effective for substrates with lower redox potentials, while N-hydroxy-type mediators such as HBT and violuric acid are often required for more recalcitrant compounds.[4][5] Natural phenolic compounds like syringaldehyde and vanillin are also gaining attention as environmentally friendly alternatives.[1][6]

Q3: What is a typical starting concentration range for a redox mediator?

A common starting point for mediator concentration is around 1 mM.[7][8] However, the optimal concentration can vary significantly, typically ranging from 0.1 mM to 5 mM, depending on the specific laccase, mediator, and substrate.[8] It is crucial to perform an optimization experiment to determine the ideal concentration for your system, as excessively high concentrations can lead to enzyme inactivation.[1][9]

Q4: How does pH influence the laccase-mediator system?

The optimal pH for a laccase-mediator system is a compromise between the pH optima for laccase activity, mediator stability, and substrate stability. Fungal laccases generally exhibit optimal activity in a pH range of 3 to 8.[3] It is essential to determine the optimal pH experimentally for your specific combination of enzyme, mediator, and substrate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Substrate Conversion Sub-optimal Mediator Concentration: The mediator concentration is either too low to be effective or so high that it causes enzyme inhibition.Perform a concentration optimization experiment, testing a range of mediator concentrations (e.g., 0.1 mM to 5 mM).
Incorrect Mediator Choice: The redox potential of the mediator may not be suitable for the target substrate.Screen a panel of different mediators with varying redox potentials (see Table 1).
Enzyme Inactivation: The mediator or reaction byproducts may be inactivating the laccase.[10]Lower the mediator concentration, use a more stable laccase, or add the mediator in batches during the reaction.
Inappropriate pH or Temperature: The reaction conditions are outside the optimal range for the enzyme or mediator.[3]Optimize the reaction pH and temperature for your specific laccase-mediator system.
Rapid Enzyme Inactivation Mediator-Induced Inactivation: Some mediators, particularly their radical forms, can react with and inactivate the laccase.[10][11]Reduce the mediator concentration or select a different mediator known for better enzyme compatibility. The presence of the target substrate can sometimes slow down this inactivation.[10][11]
High Mediator Concentration: Excessive mediator levels can be toxic to the enzyme.[1]Lower the mediator concentration to the minimum effective level determined through optimization.
Inconsistent Experimental Results Mediator Instability: The mediator may be degrading under the experimental conditions.Check the stability of the mediator under your reaction conditions (pH, temperature) over time. Prepare fresh mediator solutions for each experiment.
Inaccurate Reagent Preparation: Errors in weighing or diluting the laccase or mediator.Double-check all calculations and ensure accurate preparation of all solutions.
Mediator Precipitation Low Solubility: The mediator may have poor solubility at the working pH or in the chosen buffer.Ensure the mediator is fully dissolved before adding it to the reaction. If necessary, adjust the pH or consider a different buffer system.
Concentration Exceeds Solubility Limit: The concentration used is higher than the mediator's solubility limit.Reduce the mediator concentration or choose a more soluble mediator.

Reference Data

Table 1: Properties of Common Redox Mediators

MediatorAbbreviationTypeTypical Redox Potential (V vs. SHE)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTSSynthetic0.68 - 1.09[1]
1-HydroxybenzotriazoleHBTSyntheticHigh
Violuric AcidVASynthetic0.92[12]
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPOSynthetic-
Syringaldehyde-Natural0.66[1]
Acetosyringone-Natural0.58[1]
Vanillin-Natural-
p-Coumaric Acid-Natural-

Table 2: Example of Mediator Concentration Optimization Data

This table illustrates hypothetical results from an experiment to optimize vanillin concentration for the removal of a model pesticide using a laccase-mediator system.

Vanillin Concentration (mM)Laccase Activity (U/mL)Pesticide Removal (%)
0.50.9545
1.00.9568
1.80.9585[7][8]
2.50.9582
3.00.9575

Based on data trends for laccase-vanillin systems.[7][8]

Experimental Protocols

Protocol 1: Screening for the Optimal Redox Mediator

Objective: To identify the most effective mediator for a specific substrate from a panel of candidates.

Materials:

  • Laccase enzyme solution

  • Target substrate solution

  • Buffer solution at optimal pH for the laccase

  • Mediator stock solutions (e.g., ABTS, HBT, TEMPO, vanillin, syringaldehyde) at 10 mM

  • 96-well microplate or reaction tubes

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Prepare a reaction mixture in each well/tube containing the buffer, laccase solution (at a fixed concentration, e.g., 1 U/mL), and the target substrate (at a fixed concentration).

  • To each reaction mixture, add a different mediator to a final concentration of 1 mM. Include a control reaction with no mediator.

  • Incubate the reactions at the optimal temperature for the laccase for a defined period (e.g., 1, 4, and 24 hours).

  • At each time point, stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Analyze the amount of substrate remaining or product formed using a suitable analytical method (e.g., spectrophotometry, HPLC).

  • Compare the substrate conversion rates for each mediator. The mediator yielding the highest conversion is the most effective for this system.

Protocol 2: Determining the Optimal Mediator Concentration

Objective: To determine the concentration of a selected mediator that maximizes substrate conversion without causing significant enzyme inactivation.

Materials:

  • Laccase enzyme solution

  • Target substrate solution

  • Buffer solution at optimal pH

  • Stock solution of the optimal mediator identified in Protocol 1

  • Reaction tubes or vials

  • Analytical instrumentation (e.g., HPLC)

Procedure:

  • Set up a series of reactions, each containing the buffer, laccase (fixed concentration), and substrate (fixed concentration).

  • Add the selected mediator to each reaction at varying final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 2.5, 5.0 mM). Include a control with no mediator.

  • Incubate all reactions under optimal temperature and time conditions determined from preliminary experiments.

  • Stop the reactions and analyze the substrate conversion for each mediator concentration.

  • Plot substrate conversion versus mediator concentration to identify the concentration that gives the maximum conversion. This is the optimal mediator concentration for your system.

Visual Guides

Laccase_Mediator_System Enz_red Enz(red) O2 O₂ Enz_ox Enz(ox) Enz_ox->Enz_red M_ox M(ox) M_red M(red) M_red->Enz_ox e⁻ M_ox->M_red e⁻ S_red Substrate(red) M_ox->S_red e⁻ S_ox Product(ox) S_red->S_ox H2O 2H₂O O2->H2O

Caption: Catalytic cycle of a Laccase-Mediator System (LMS).

Optimization_Workflow start Start: Define Substrate and Laccase Source screen_mediators Protocol 1: Screen Panel of Mediators (e.g., ABTS, HBT, Vanillin) start->screen_mediators select_mediator Identify Most Effective Mediator(s) screen_mediators->select_mediator optimize_conc Protocol 2: Optimize Concentration of Best Mediator select_mediator->optimize_conc determine_optimal Determine Optimal Mediator Concentration optimize_conc->determine_optimal validate Validate Performance Under Optimized Conditions determine_optimal->validate end End: Optimized Protocol validate->end

Caption: Experimental workflow for optimizing mediator concentration.

Caption: Troubleshooting logic for low substrate conversion.

References

Validation & Comparative

A Comparative Guide to Cellobionic Acid and Lactobionic Acid as Cosmetic Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxy acids (PHAs) have emerged as a popular class of active ingredients in the cosmetic industry, offering similar benefits to alpha-hydroxy acids (AHAs) with a gentler profile, making them suitable for sensitive skin. This guide provides a detailed comparison of two key PHAs: cellobionic acid and lactobionic acid. While lactobionic acid is a well-established cosmetic ingredient with a growing body of efficacy data, this compound is a structurally similar molecule, often touted as a plant-derived alternative, for which cosmetic performance data is less readily available. This document aims to present a comprehensive overview of their chemical properties, known cosmetic benefits, and the experimental basis for these claims, to aid researchers and formulation scientists in their development of advanced skincare products.

Chemical and Physical Properties

This compound and lactobionic acid are stereoisomers, meaning they share the same molecular formula and weight but differ in the spatial arrangement of their atoms. Both are disaccharides composed of a sugar molecule linked to gluconic acid. This structural similarity suggests they may share comparable physicochemical properties relevant to cosmetic applications, such as high water solubility and a large molecular size, which limits their penetration into the skin and contributes to their gentle nature.[1]

PropertyThis compoundLactobionic Acid
INCI Name This compoundLactobionic Acid
CAS Number 534-41-8[2]96-82-2
Molecular Formula C₁₂H₂₂O₁₂[2]C₁₂H₂₂O₁₂
Molecular Weight 358.30 g/mol [2]358.30 g/mol
Structure 4-O-β-D-glucopyranosyl-D-gluconic acid4-O-β-D-galactopyranosyl-D-gluconic acid
Source Typically derived from the oxidation of cellobiose, which is obtained from cellulose (plant-based).[1]Typically derived from the oxidation of lactose (milk sugar).[3]
Solubility High water solubility (inferred from structure)High water solubility
Hygroscopicity Expected to be high due to multiple hydroxyl groups.[1]High, acts as a humectant.[3][4]

Caption: Chemical structures of this compound and Lactobionic Acid.

G cluster_0 This compound cluster_1 Lactobionic Acid This compound Lactobionic Acid

Caption: Chemical structures of Cellobionic and Lactobionic Acid.

Cosmetic Performance: A Data-Driven Comparison

Skin Hydration

The hygroscopic nature of PHAs, owing to their multiple hydroxyl groups, makes them excellent humectants. They attract and bind water to the skin, improving hydration and reinforcing the skin's barrier function.

Lactobionic Acid: Clinical studies have demonstrated the significant moisturizing effects of lactobionic acid. One study showed that a cream containing 8% lactobionic acid led to a significant increase in skin firmness and elasticity after 12 weeks of use.[5] Another study found that a 10% lactobionic acid-containing moisturizer reduced skin surface pH without causing irritation, suggesting it helps maintain a healthy skin barrier.[6]

This compound: Direct experimental data on the skin hydration effects of this compound is currently limited in publicly available literature. However, based on its structural similarity to lactobionic acid and other aldobionic acids like maltobionic acid, it is hypothesized to possess strong humectant properties.[1] Maltobionic acid, another stereoisomer, has been shown to retain more water than lactobionic acid in a comparative study (29% vs. 14% water retention in a gel matrix).[4] This suggests that this compound could be at least as effective, if not more so, than lactobionic acid as a hydrating agent.

Table 1: Skin Hydration and Barrier Function

ParameterThis compoundLactobionic Acid
Skin Hydration (Corneometry) No data availableSignificant increase in skin hydration observed in clinical studies.[5]
Transepidermal Water Loss (TEWL) No data availablePreparations with lactobionic acid were well-tolerated and did not impair the skin barrier.[7]
Skin Firmness & Elasticity No data availableSignificant improvements in skin firmness and elasticity after 12 weeks of use (8% cream).[5]
Antioxidant Activity

PHAs can act as antioxidants by chelating excess metal ions, such as iron, which can otherwise catalyze the formation of free radicals and contribute to oxidative stress and skin aging.[5]

Lactobionic Acid: Lactobionic acid is a known antioxidant that can chelate iron and suppress oxidative damage.[5] Its antioxidant properties are considered a key aspect of its anti-aging benefits.[3]

This compound: While direct antioxidant capacity data for this compound from cosmetic-focused studies is scarce, its structural similarity to lactobionic acid strongly suggests it possesses comparable chelating and antioxidant properties.[1]

Table 2: Antioxidant Performance

AssayThis compoundLactobionic Acid
DPPH Radical Scavenging No specific data availableDemonstrates antioxidant activity in various assays.[8]
Metal Chelating Activity Expected to chelate metal ions due to its structure.[1]Proven iron chelator.[9]
Inhibition of Lipid Peroxidation No specific data availableShown to inhibit lipid peroxidation.[10]
Exfoliation and Skin Renewal

Like other hydroxy acids, PHAs promote exfoliation by gently loosening the connections between dead skin cells on the stratum corneum, leading to a smoother and brighter complexion. Due to their larger molecular size, their penetration is limited to the superficial layers of the skin, resulting in less irritation compared to AHAs.[11]

Lactobionic Acid: Lactobionic acid provides gentle exfoliation without the stinging and irritation often associated with AHAs.[5] This makes it suitable for daily use and for individuals with sensitive skin.

This compound: As a PHA, this compound is expected to have a similar gentle exfoliating effect. Its large molecular size would likely limit its penetration and reduce the potential for irritation.[1]

Anti-Aging Effects

The anti-aging benefits of PHAs are multi-faceted, stemming from their hydrating, antioxidant, and exfoliating properties. Furthermore, some PHAs have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin in the skin.[10]

Lactobionic Acid: Studies have shown that lactobionic acid can suppress MMP activity, helping to preserve the skin's extracellular matrix and reduce the appearance of wrinkles and skin laxity.[5] A clinical study using an 8% lactobionic acid cream demonstrated significant improvements in fine lines, wrinkles, and overall skin texture.[5]

This compound: There is currently a lack of direct evidence for the anti-aging effects of this compound from cosmetic studies. However, its structural analogue, maltobionic acid, has been shown to inhibit MMPs and promote collagen synthesis.[12][] This suggests that this compound may have similar anti-aging potential.

Table 3: Anti-Aging and Skin Lightening Potential

ParameterThis compoundLactobionic Acid
Matrix Metalloproteinase (MMP) Inhibition No specific data available, but expected based on PHA properties.Suppresses MMP enzymatic activity.[5]
Collagen Synthesis No specific data available.Promotes increased deposition of glycosaminoglycans and may indirectly support collagen synthesis.[5]
Tyrosinase Inhibition (Skin Lightening) No specific data available.A study noted a significant reduction in the melanin index after two weeks of application of a 6% lactobionic acid emulsion.[7]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 1 mM) and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The test compounds (this compound, Lactobionic Acid) and a positive control (e.g., Ascorbic Acid) are prepared in a series of concentrations in methanol.

  • Reaction: In a 96-well plate, a specific volume of each sample concentration is mixed with the DPPH working solution. A control well contains only methanol and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Tyrosinase Inhibition Assay

This assay assesses the potential of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of mushroom tyrosinase in the buffer, and a substrate solution of L-DOPA in the buffer.

  • Sample Preparation: Dissolve the test compounds and a positive control (e.g., Kojic Acid) in the buffer to create a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well. Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Add the L-DOPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay measures the effect of a compound on collagen production by skin cells.

  • Cell Culture: Culture human dermal fibroblasts in a suitable medium until they reach a desired confluency.

  • Treatment: Treat the cells with various concentrations of the test compounds (this compound, Lactobionic Acid) and a positive control (e.g., Ascorbic Acid or TGF-β1) for a specified period (e.g., 48-72 hours).

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted procollagen.

  • Quantification: Use a commercial ELISA kit (e.g., for pro-collagen type I C-peptide, PICP) to quantify the amount of procollagen in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Compare the amount of procollagen produced by the treated cells to that of the untreated control cells to determine the effect of the test compounds on collagen synthesis.

Signaling Pathways and Mechanisms of Action

Caption: General mechanism of PHA action on the skin.

G cluster_0 Skin Benefits PHA Polyhydroxy Acid (e.g., Lactobionic Acid, this compound) StratumCorneum Stratum Corneum PHA->StratumCorneum Superficial Penetration Hydration Increased Hydration PHA->Hydration Humectant Action Antioxidant Antioxidant Effect (Metal Chelation) PHA->Antioxidant MMP Inhibition of MMPs PHA->MMP Collagen Collagen & GAG Production PHA->Collagen Desmosomes Weakened Desmosomes StratumCorneum->Desmosomes Loosens Corneocyte Adhesion Exfoliation Increased Desquamation (Exfoliation) Desmosomes->Exfoliation

Caption: General mechanism of PHA action on the skin.

The primary mechanism of action for PHAs involves gentle exfoliation of the stratum corneum. Their large molecular size limits penetration, making them less irritating than AHAs. By weakening the connections between corneocytes, they promote the shedding of dead skin cells, leading to a smoother and more radiant complexion.

Furthermore, their multiple hydroxyl groups act as humectants, drawing moisture into the skin and enhancing hydration. The antioxidant effect of PHAs like lactobionic acid is attributed to their ability to chelate pro-oxidative metal ions. Some PHAs also inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, thus helping to maintain the skin's structural integrity. They may also stimulate the production of glycosaminoglycans (GAGs), further contributing to skin hydration and plumpness.

Caption: Hypothetical workflow for comparing cosmetic acid efficacy.

G cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Clinical Trials start Start: Select Cosmetic Acids (Cellobionic vs. Lactobionic) in_vitro In Vitro Assays start->in_vitro ex_vivo Ex Vivo Skin Models start->ex_vivo data_analysis Data Analysis & Comparison in_vitro->data_analysis antioxidant Antioxidant Assays (DPPH, ORAC) in_vitro->antioxidant tyrosinase Tyrosinase Inhibition in_vitro->tyrosinase collagen Collagen Synthesis (Fibroblast Culture) in_vitro->collagen ex_vivo->data_analysis skin_model Reconstructed Human Epidermis Models ex_vivo->skin_model in_vivo In Vivo Human Studies conclusion Conclusion on Relative Efficacy in_vivo->conclusion hydration Skin Hydration (Corneometry) in_vivo->hydration elasticity Skin Elasticity (Cutometry) in_vivo->elasticity irritation Patch Testing in_vivo->irritation data_analysis->in_vivo

Caption: Hypothetical workflow for comparing cosmetic acid efficacy.

Safety and Regulatory Status

Lactobionic Acid: Lactobionic acid is generally considered safe for topical use in cosmetic products and has a low potential for skin irritation.[3][11] It is often recommended for sensitive skin types due to its gentle nature.[3]

This compound: Specific safety data for the cosmetic use of this compound is not as readily available as for lactobionic acid. However, given its structural similarity and the fact that it is a naturally occurring substance, it is expected to have a similar favorable safety profile. As with any new ingredient, appropriate safety testing, such as in vitro skin irritation tests (e.g., using reconstructed human epidermis models) and human repeat insult patch tests (HRIPT), would be necessary to confirm its safety for cosmetic applications. The Cosmetic Ingredient Review (CIR) has not yet published a safety assessment specifically for this compound.[14][15]

Conclusion

Lactobionic acid is a well-documented polyhydroxy acid with proven efficacy in skin hydration, antioxidant protection, gentle exfoliation, and anti-aging. Its large molecular size ensures a favorable safety profile, making it a valuable ingredient for a wide range of cosmetic formulations, particularly those targeting sensitive skin.

This compound, as a stereoisomer of lactobionic acid, holds significant promise as a cosmetic ingredient. Its plant-derived origin makes it an attractive option for "vegan" and "natural" product lines. Based on its chemical structure and the performance of other aldobionic acids, it is reasonable to expect that this compound will exhibit similar beneficial properties to lactobionic acid, including excellent hygroscopicity, antioxidant potential, and gentle exfoliating action.

However, there is a clear need for further research to generate specific experimental data on the cosmetic performance of this compound. Direct comparative studies with lactobionic acid are warranted to quantify its relative efficacy in key areas such as skin hydration, antioxidant capacity, and its effects on the skin's extracellular matrix. Such data will be crucial for formulation scientists to fully harness the potential of this promising ingredient and to substantiate its cosmetic claims. Until such data becomes available, the use of this compound in cosmetics will be largely based on theoretical benefits derived from its chemical similarity to lactobionic acid.

References

A Comparative Analysis of Cellobionic Acid's Moisturizing Efficacy in Skincare

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of cosmetic science, the quest for superior moisturizing agents is paramount. This guide provides a comprehensive comparison of the moisturizing efficacy of cellobionic acid against established humectants such as hyaluronic acid, glycerin, and polyglutamic acid. Due to the limited direct research on this compound, this analysis utilizes data from its stereoisomer, lactobionic acid, which shares a similar molecular structure and is expected to exhibit comparable functional properties. This comparison is supported by experimental data on skin hydration and transepidermal water loss (TEWL), detailed experimental protocols, and an exploration of the key signaling pathways involved in maintaining skin barrier function.

Quantitative Comparison of Moisturizing Performance

The following tables summarize the performance of lactobionic acid (as a proxy for this compound) in comparison to other well-known moisturizing ingredients. The data is compiled from various in-vivo and in-vitro studies.

Table 1: Skin Hydration Improvement

IngredientConcentration (%)Study Duration% Increase in Skin Hydration (Corneometry)Citation
Lactobionic Acid10%8 weeksStatistically significant improvement
Lactobionic Acid30%8 weeksStatistically significant improvement
Lactobionic Acid8%12 weeksIncreased skin thickness by 6.9%
Hyaluronic Acid (1%) + Glycerin (5%)Single Application24 hours+29%
Polyglutamic Acid0.2%2 hours13.5%
Glycerin5%2 hours7.5%

Table 2: Transepidermal Water Loss (TEWL) Reduction

IngredientConcentration (%)Study Duration% Reduction in TEWLCitation
Lactobionic Acid20%6 weeksStatistically significant decrease
Hyaluronic Acid (1%) + Glycerin (5%)Single Application24 hoursStatistically significant decrease
Polyglutamic AcidNot SpecifiedNot SpecifiedReduces TEWL by strengthening the skin barrier

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Measurement of Skin Hydration (Corneometry)

The Corneometer® is a widely used instrument for measuring the hydration level of the stratum corneum.

  • Principle: The measurement is based on the capacitance of a dielectric medium. The skin's surface acts as a capacitor, and its capacitance changes with its water content.

  • Protocol:

    • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 21-23°C) and humidity (e.g., 40-60%) for at least 20-30 minutes prior to measurement.

    • Baseline Measurement: Before product application, baseline corneometry readings are taken from the designated test area (e.g., volar forearm).

    • Product Application: A standardized amount of the test product is applied to the defined skin area.

    • Post-Application Measurements: Corneometry readings are taken at specified time intervals (e.g., 1, 2, 4, 8, 24 hours) after product application.

    • Data Analysis: The change in skin hydration is calculated as the percentage increase from the baseline measurement.

G cluster_pre Pre-Measurement cluster_exp Experiment cluster_post Post-Measurement Acclimatization Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement Controlled Environment Product Application Product Application Baseline Measurement->Product Application Apply Test Product Timed Measurements Timed Measurements Product Application->Timed Measurements Measure at Intervals Data Analysis Data Analysis Timed Measurements->Data Analysis Calculate % Change G cluster_pre Pre-Measurement cluster_exp Experiment cluster_post Post-Measurement Acclimatization Acclimatization Baseline TEWL Baseline TEWL Acclimatization->Baseline TEWL Controlled Environment Product Application Product Application Baseline TEWL->Product Application Apply Test Product Timed TEWL Measurements Timed TEWL Measurements Product Application->Timed TEWL Measurements Measure at Intervals Data Analysis Data Analysis Timed TEWL Measurements->Data Analysis Calculate % Change G cluster_epidermis Epidermis Keratinocytes Keratinocytes Ceramide Synthesis Ceramide Synthesis Keratinocytes->Ceramide Synthesis produce Stratum Corneum Stratum Corneum Ceramide Synthesis->Stratum Corneum contribute to Lipid Bilayer Lipid Bilayer Stratum Corneum->Lipid Bilayer forms External Environment External Environment Lipid Bilayer->External Environment prevents water loss to Dermis Dermis Dermis->Keratinocytes supports G cluster_cell Keratinocyte Cell Membrane Cell Membrane AQP3 Channel AQP3 Channel Epidermis (Hydration) Epidermis (Hydration) AQP3 Channel->Epidermis (Hydration) hydrates Dermis (Water Source) Dermis (Water Source) Dermis (Water Source)->AQP3 Channel Water transport Glycerol Glycerol Glycerol->AQP3 Channel Glycerol transport

A Comparative Analysis of Cellobionic Acid and Hyaluronic Acid for Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two prominent compounds in dermatological and cosmetic science, this guide synthesizes available experimental data to compare the efficacy and mechanisms of cellobionic acid and hyaluronic acid in maintaining and improving skin hydration. Due to the limited direct research on this compound for skincare, this comparison utilizes data from its stereoisomer, lactobionic acid, which is widely studied and presumed to have similar properties.

Introduction

Optimal skin hydration is fundamental to maintaining the integrity of the skin barrier, preventing premature aging, and ensuring overall skin health. The quest for effective hydrating agents has led to the extensive investigation of various compounds, with hyaluronic acid reigning as a benchmark ingredient. Concurrently, polyhydroxy acids (PHAs), including lactobionic acid, are gaining recognition for their multifaceted benefits, including moisturization. This guide provides a detailed comparison of the performance of hyaluronic acid and lactobionic acid (as a proxy for this compound) in skin hydration, supported by experimental findings.

Mechanism of Action

Hyaluronic Acid (HA) is a naturally occurring glycosaminoglycan in the skin's extracellular matrix.[1] Its primary mechanism for hydration lies in its remarkable ability to bind and retain water molecules, holding up to 1000 times its weight in water.[1] This creates a moisture reservoir in the skin, leading to increased turgor and reduced appearance of fine lines. Furthermore, HA interacts with cell surface receptors, such as CD44, to modulate cellular processes like proliferation and migration, which are crucial for skin repair and maintenance.[2][3]

Lactobionic Acid (LA) , a polyhydroxy acid, functions as a humectant, drawing moisture to the skin to maintain hydration.[4][5] Its larger molecular size compared to alpha-hydroxy acids (AHAs) results in a gentler exfoliation, which helps to improve skin texture and radiance without significant irritation.[5] Lactobionic acid also exhibits antioxidant properties by chelating excess iron ions, thereby protecting the skin from oxidative damage.[6] Additionally, it has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to skin aging.[6][7]

Quantitative Data on Skin Hydration and Barrier Function

The following tables summarize quantitative data from various studies on the effects of hyaluronic acid and lactobionic acid on skin hydration and transepidermal water loss (TEWL).

Table 1: Effect of Hyaluronic Acid on Skin Hydration

Study Participant CharacteristicsTreatment ProtocolMeasurement MethodResultsReference
Healthy female volunteers with sensitive skin and mild to moderate skin agingTopical application of a cream containing Vitamin B12, folic acid, and red algae extract with hyaluronic acid twice daily for 6 weeksCorneometrySignificant increase in skin hydration: +13.97% at 24h (p<0.0001) and +15.54% after 6 weeks (p<0.0001) compared to baseline.
Subjects with very dry skin1-minute application and rinse-off of a shower gel containing cationic hyaluronic acid (c-HA)CorneometryIncreased skin moisturization by +11.1% vs. placebo 6 hours after application.[8]
Ex vivo skin explants5-minute application of 0.1% cationic HA (c-HA), low molecular weight HA (LMW-HA), and high molecular weight HA (HMW-HA) once a day for 2 daysRaman Spectroscopyc-HA demonstrated the highest efficacy with up to +108% increase in skin hydration vs. untreated, +58% vs. LMW-HA, and +37% vs. HMW-HA.[8]
Healthy female volunteersDaily oral intake of a supplement containing hydrolyzed collagen and vitamin C for 12 weeksCorneometrySignificant increase in skin hydration by 13.8% compared to placebo after 12 weeks (p<0.01).[9][10]

Table 2: Effect of Lactobionic Acid on Skin Hydration and Skin Barrier

Study Participant CharacteristicsTreatment ProtocolMeasurement MethodResultsReference
Women aged 30-40 and 50-60 yearsSeries of five exfoliating treatments with 40% lactobionic acidTewameter and CutometerIn women 30-40 years, hydration increased by 14.11 CK units. In women 50-60 years, hydration increased by 11.32 CK units.[11][12][13]
Individuals aged 26-73 yearsEight weekly treatments with 10% and 30% lactobionic acid peels ("Split face" method)CorneometryStatistically significant improvement in hydration level after 8 treatments for both concentrations. No significant difference in moisturizing effect between 10% and 30% LA.[14][15]
Healthy female subjects with mild to moderate signs of agingTopical application of 8% lactobionic acid for 12 weeksDigital Caliper MeasurementsIncreased skin thickness by an average of 6.9% compared to a 1.9% increase in untreated forearms.[6][16]
In vivo safety study24-hour occlusive treatment with an emulsion containing 10% lactobionic acidTewameter (TEWL), Corneometer (SCH)No skin barrier impairment observed.[17]

Experimental Protocols

Skin Hydration Measurement (Corneometry)

Objective: To quantify the hydration level of the stratum corneum.

Principle: The Corneometer® measures the electrical capacitance of the skin.[18] As the water content of the skin increases, its dielectric constant changes, which is detected by the instrument's probe.[18] The measurement is expressed in arbitrary units (A.U.), with higher values indicating greater hydration.[19]

Protocol:

  • Subjects are acclimated to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 15-20 minutes before measurements.[20]

  • The measurement area (e.g., forearm, cheek) is defined and kept free of any products.

  • The Corneometer probe is pressed firmly and perpendicularly onto the skin surface.

  • The measurement is taken within 1 second to avoid occlusion effects.[18]

  • Multiple readings (typically 3-5) are taken at each site, and the average is calculated.

  • Baseline measurements are taken before product application.

  • Post-application measurements are taken at specified time points (e.g., 1, 2, 4, 24 hours, and after several weeks of use).[21]

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the skin barrier function by quantifying the amount of water that evaporates from the skin surface.

Principle: The Tewameter® uses an open-chamber method with two pairs of sensors that measure the temperature and relative humidity at two different points above the skin surface. The difference in these measurements is used to calculate the water vapor pressure gradient, which is proportional to the rate of water loss.[22][23]

Protocol:

  • Subjects are acclimated to a controlled environment (temperature 18-22°C, humidity 40-60%) with minimal air drafts for at least 30 minutes.[24]

  • The probe of the Tewameter is placed gently on the skin surface without exerting pressure.

  • The measurement is allowed to stabilize, which typically takes 30-60 seconds.

  • Multiple measurements are taken at each test site to ensure reproducibility.

  • Baseline TEWL is measured before product application.

  • Subsequent measurements are taken at defined intervals after product application to assess its effect on the skin barrier.

Signaling Pathways and Mechanisms

Hyaluronic Acid-Mediated Signaling

Hyaluronic acid exerts its biological effects not only through its water-binding capacity but also by interacting with cell surface receptors, primarily CD44.[2] This interaction triggers intracellular signaling cascades that influence various cellular functions crucial for skin health.

HyaluronicAcid_Signaling HA Hyaluronic Acid (High Molecular Weight) CD44 CD44 Receptor HA->CD44 Binds to RhoGTPases Activation of RhoGTPases (RhoA, Rac1) CD44->RhoGTPases Activates Keratinocyte Keratinocyte CellAdhesion Enhanced Cell-Cell Adhesion RhoGTPases->CellAdhesion Differentiation Keratinocyte Differentiation RhoGTPases->Differentiation Barrier Improved Skin Barrier Function CellAdhesion->Barrier Differentiation->Barrier

Hyaluronic Acid (HA) signaling through the CD44 receptor in keratinocytes.
Lactobionic Acid Protective Mechanisms

Lactobionic acid contributes to skin health through multiple pathways, including its antioxidant and matrix-preserving effects.

LactobionicAcid_Mechanism LA Lactobionic Acid ROS Reactive Oxygen Species (ROS) LA->ROS Inhibits (Antioxidant) MMPs Matrix Metalloproteinases (MMPs) LA->MMPs Inhibits UV UV Radiation & Environmental Stressors UV->ROS UV->MMPs OxidativeDamage Oxidative Stress & Cellular Damage ROS->OxidativeDamage CollagenDegradation Collagen & Elastin Degradation MMPs->CollagenDegradation SkinAging Premature Skin Aging OxidativeDamage->SkinAging CollagenDegradation->SkinAging

Protective mechanisms of Lactobionic Acid against premature skin aging.

Conclusion

Both hyaluronic acid and lactobionic acid (as a proxy for this compound) demonstrate significant efficacy in improving skin hydration and supporting overall skin health. Hyaluronic acid excels in its direct water-binding capacity, providing immediate and substantial hydration to the epidermis. Its role in cell signaling further contributes to skin repair and regeneration.

Lactobionic acid offers a multifaceted approach by not only acting as a humectant but also providing gentle exfoliation, antioxidant protection, and inhibition of collagen-degrading enzymes. This makes it a valuable ingredient for both hydration and anti-aging purposes, particularly for individuals with sensitive skin.

The choice between these two ingredients may depend on the specific desired outcome. For intense, direct hydration, hyaluronic acid remains a gold standard. For a broader approach that combines hydration with gentle resurfacing and protective antioxidant benefits, lactobionic acid presents a compelling alternative. Further research directly comparing this compound with hyaluronic acid is warranted to fully elucidate their respective benefits for skin hydration.

References

A Comparative Guide to the Prebiotic Effects of Cellobionic Acid, Inulin, and Fructooligosaccharides (FOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic effects of cellobionic acid, inulin, and fructooligosaccharides (FOS), supported by available experimental data. The information is intended to assist researchers and professionals in the fields of nutrition, microbiology, and drug development in understanding the current scientific landscape of these compounds. While inulin and FOS are well-established prebiotics, research into the prebiotic potential of this compound is an emerging field. This guide reflects the current state of knowledge, highlighting both what is known and where further investigation is needed.

Introduction to Prebiotics

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. They are typically non-digestible carbohydrates that reach the colon intact and are fermented by the gut microbiota. This fermentation process leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), and modulates the composition of the gut microbiome, often by stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.

Inulin and Fructooligosaccharides (FOS): Inulin and FOS are naturally occurring polysaccharides found in many plants. They are composed of fructose units linked together. FOS are shorter-chain molecules, while inulin has a longer chain length. Both are widely recognized and studied for their prebiotic effects.

This compound: this compound is an aldobionic acid derived from the oxidation of cellobiose, a disaccharide composed of two glucose units. While its precursor, cellobiose, has been investigated for its impact on gut microbiota, direct and extensive research on the prebiotic effects of this compound itself is limited.

Comparative Analysis of Prebiotic Effects

The following sections detail the known effects of this compound, inulin, and FOS on the gut microbiota and the production of SCFAs.

Modulation of Gut Microbiota

Inulin and FOS have been consistently shown to exert a significant bifidogenic effect, meaning they stimulate the growth of various Bifidobacterium species.[1] They are also known to promote the proliferation of Lactobacillus species. This selective stimulation of beneficial bacteria is a hallmark of their prebiotic activity.

This compound's direct impact on the gut microbiota is less documented. However, studies on its precursor, cellobiose , provide some insights. A study in healthy adult dogs showed that dietary cellobiose led to a dose-dependent increase in the relative abundance of Lactobacillaceae.[2] Another study in humans, which used a synbiotic combination of Lactobacillus acidophilus NCFM and cellobiose, reported an increase in the levels of both Lactobacillus and Bifidobacterium. While promising, it is important to note that these findings are for cellobiose, and the direct effects of this compound may differ.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules play a crucial role in gut health and have systemic effects on the host.

Inulin and FOS are well-known for their ability to increase the production of all three major SCFAs. The specific ratio of these SCFAs can vary depending on the specific type of inulin or FOS and the composition of an individual's gut microbiota. Increased butyrate production is a particularly valued outcome, as butyrate is the primary energy source for colonocytes and has anti-inflammatory properties.[3][4]

The effect of This compound on SCFA production is less clear and appears to differ from that of inulin and FOS. The human study involving a synbiotic of cellobiose and Lactobacillus acidophilus NCFM found that it did not significantly affect SCFA concentrations but did lead to an increase in branched-chain fatty acids.[5] The study in dogs fed cellobiose reported a significant increase in fecal lactate concentrations but did not detail changes in acetate, propionate, or butyrate.[2] This suggests that the fermentation of cellobiose and potentially this compound may follow a different metabolic pathway than that of inulin and FOS, with a different profile of end-products. Further research is needed to elucidate the specific impact of this compound on SCFA production in the human gut.

Data Presentation

The following tables summarize the quantitative data from representative studies on the effects of inulin, FOS, and cellobiose (as a proxy for this compound) on gut microbiota and SCFA production. It is important to note that direct comparative studies are lacking, and the data presented are from different studies with varying methodologies.

Table 1: Effect on Gut Microbiota Composition

PrebioticStudy TypeSubjectsDosageDurationKey Findings on Microbiota
Inulin Human clinical trial12 healthy volunteers10 g/day 16 daysSignificant increase in Bifidobacterium adolescentis and Faecalibacterium prausnitzii.[1]
FOS In vitro fermentationHuman fecal inocula1% (w/v)48 hoursSignificant increase in Bifidobacterium and Lactobacillus.
Cellobiose Animal study (dogs)10 healthy beagles0.5 and 1 g/kg BW/dayNot specifiedDose-dependent linear increase in the relative abundance of Lactobacillaceae.[2]
Cellobiose (synbiotic) Human clinical trial18 healthy volunteers5 g/day (with L. acidophilus NCFM)3 weeksIncreased levels of Lactobacillus spp. and relative abundances of Bifidobacterium.[5]

Table 2: Effect on Short-Chain Fatty Acid (SCFA) Production

PrebioticStudy TypeSubjects/ModelDosageDurationKey Findings on SCFAs
Inulin Animal study (mice)Aged mice2.5% in diet8 weeksSignificantly increased production of butyrate in the cecum.[3]
FOS In vitro fermentationHuman fecal inocula1% (w/v)24-48 hoursSignificant increases in acetate, propionate, and butyrate.[6]
Cellobiose Animal study (dogs)10 healthy beagles0.5 and 1 g/kg BW/dayNot specifiedSignificant increase in fecal lactate concentrations; no data on other SCFAs.[2]
Cellobiose (synbiotic) Human clinical trial18 healthy volunteers5 g/day (with L. acidophilus NCFM)3 weeksNo significant effect on SCFAs; increased concentrations of branched-chain fatty acids.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below is a generalized experimental protocol for in vitro fermentation studies, which are commonly used to assess the prebiotic potential of various substrates.

In Vitro Fermentation Model for Prebiotic Assessment

1. Fecal Inoculum Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

2. Fermentation Medium:

  • A basal medium is prepared containing peptone, yeast extract, bile salts, and minerals to simulate the colonic environment.

  • The prebiotic substrate (this compound, inulin, or FOS) is added to the medium at a concentration of 1% (w/v). A control with no added carbohydrate source is also included.

3. Batch Culture Fermentation:

  • The fermentation is carried out in anaerobic conditions at 37°C.

  • The fecal inoculum is added to the fermentation medium.

  • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

4. Analysis:

  • Microbiota Composition: Bacterial DNA is extracted from the collected samples, and 16S rRNA gene sequencing is performed to determine the changes in the relative abundance of different bacterial genera.

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • pH Measurement: The pH of the fermentation medium is monitored at each time point.

Mandatory Visualization

Signaling Pathway of Prebiotic Fermentation

Prebiotic_Fermentation_Pathway cluster_lumen Gut Lumen cluster_host Host Prebiotics Prebiotics (Inulin, FOS, this compound) GutMicrobiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotics->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs Production Colonocytes Colonocytes SCFAs->Colonocytes Energy Source SystemicCirculation Systemic Circulation SCFAs->SystemicCirculation Absorption HealthEffects Beneficial Health Effects - Improved Gut Barrier - Anti-inflammatory Effects - Immune Modulation SystemicCirculation->HealthEffects

Caption: General pathway of prebiotic fermentation and its effects on the host.

Experimental Workflow for In Vitro Prebiotic Testing

Experimental_Workflow cluster_analysis 5. Analysis FecalSample 1. Fecal Sample Collection (Healthy Donors) InoculumPrep 2. Inoculum Preparation (Anaerobic Slurry) FecalSample->InoculumPrep Fermentation 3. In Vitro Fermentation (Substrate + Inoculum) InoculumPrep->Fermentation Sampling 4. Sampling at Time Points (0, 12, 24, 48h) Fermentation->Sampling MicrobiotaAnalysis Microbiota Analysis (16S rRNA Sequencing) Sampling->MicrobiotaAnalysis SCFAAnalysis SCFA Analysis (GC/HPLC) Sampling->SCFAAnalysis pHAnalysis pH Measurement Sampling->pHAnalysis DataInterpretation 6. Data Interpretation & Comparison MicrobiotaAnalysis->DataInterpretation SCFAAnalysis->DataInterpretation pHAnalysis->DataInterpretation

Caption: A typical workflow for assessing prebiotic effects in an in vitro model.

Conclusion

Inulin and FOS are well-characterized prebiotics with robust evidence supporting their ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, and to increase the production of health-promoting SCFAs.

The prebiotic potential of this compound is an area of growing interest, but current research is limited. Studies on its precursor, cellobiose, suggest a potential to modulate the gut microbiota by increasing the abundance of Lactobacillus and Bifidobacterium. However, the impact on SCFA production appears to differ from that of inulin and FOS, with one study indicating no significant increase in major SCFAs and another showing an increase in lactate.

For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for further investigation. Direct comparative studies of this compound against established prebiotics like inulin and FOS are necessary to fully understand its prebiotic potential, fermentation profile, and specific effects on the human gut microbiome and host health. Future research should focus on in vitro fermentation studies using human fecal inocula and, subsequently, well-designed human clinical trials to elucidate the specific prebiotic effects of this compound.

References

A Comparative Analysis of Cellobionic Acid and Other Polyhydroxy Acids for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of cellobionic acid with other prominent polyhydroxy acids (PHAs), supported by experimental data.

Polyhydroxy acids (PHAs) have emerged as a versatile class of compounds with significant potential in the pharmaceutical, cosmetic, and food industries. Their inherent properties, including gentle exfoliation, humectant capabilities, and antioxidant effects, make them attractive for a wide range of applications. This guide provides a detailed comparative analysis of this compound (CBA) against other well-known PHAs: lactobionic acid (LBA), maltobionic acid (MBA), and gluconolactone.

Executive Summary

This compound, a disaccharide acid derived from cellulose, is a plant-based stereoisomer of lactobionic acid.[1] While sharing the core benefits of PHAs, such as being non-irritating and suitable for sensitive skin, the specific performance of this compound in key functional areas is a subject of growing interest. This guide synthesizes available experimental data to offer a comparative perspective on antioxidant activity, metal chelation, cytotoxicity, and potential therapeutic and cosmetic applications.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is collated from various sources.

Parameter This compound (CBA) Lactobionic Acid (LBA) Maltobionic Acid (MBA) Gluconolactone Reference Compound
Antioxidant Activity (DPPH Assay) Data not available19.6% peroxide value reduction in rapeseed oil[2]Moderate inhibitor of UV-induced lipid peroxidation[3]Scavenges free radicals[4]Vitamin C, Vitamin E[3]
Metal Chelating Activity (Iron) Data not availableEffective iron chelator[5]~50% iron chelating ability (15-20 mg/mL)Effective chelating agent[6]EDTA
Cytotoxicity (IC50) Data not availableData not available> 500 µg/mL (HEK-293 cells)[7]>100 μM (NRCM cells - cytotoxic effect)[8]Doxorubicin

Key Performance Indicators: A Deeper Dive

Antioxidant Activity
Metal Chelating Activity

The ability to chelate metal ions, particularly iron and copper, is a significant feature of PHAs, contributing to their antioxidant and stabilizing properties.[6] Metal ions can catalyze the formation of reactive oxygen species; thus, their chelation is a key antioxidant mechanism.[5] Maltobionic acid has shown a significant iron-chelating capacity of approximately 50% at concentrations of 15-20 mg/mL. Lactobionic acid is also known to be an effective iron chelator, which is a rationale for its use in organ preservation solutions.[10] Gluconolactone is also an effective chelating agent, capable of binding to metal ions and potentially reducing their pro-oxidant activity.[6] Although direct experimental data for this compound is lacking, its polyhydroxy structure suggests it would also exhibit metal-chelating properties.

Cytotoxicity

The safety profile of any compound intended for therapeutic or cosmetic use is paramount. Cytotoxicity studies are essential to determine the concentration at which a substance may become harmful to cells. Maltobionic acid has been shown to be non-cytotoxic to human embryonic kidney cells (HEK-293) at concentrations up to 500 µg/mL, indicating a favorable safety profile for this particular cell line.[7] In contrast, a study on gluconolactone showed a cytotoxic effect on neonatal rat cardiac myocytes (NRCM) at concentrations greater than 100 μM.[8] The absence of publicly available cytotoxicity data for this compound highlights a critical area for future research to establish its safety profile for various applications.

Signaling Pathways and Mechanisms of Action

The beneficial effects of PHAs on the skin are primarily attributed to their gentle exfoliation and ability to strengthen the skin's barrier function. The larger molecular size of PHAs compared to alpha-hydroxy acids (AHAs) limits their penetration into the skin, resulting in less irritation.[11]

PHA_Mechanism_of_Action

In the context of inflammation, some acids are known to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of the NF-κB pathway is a common target for anti-inflammatory drug development. While the direct effect of this compound on this pathway has not been extensively studied, other acids have been shown to inhibit NF-κB activation.[12]

NF_kB_Inhibition

Experimental Protocols

DPPH Radical Scavenging Activity Assay

This assay is a common method to determine the antioxidant capacity of a compound.

DPPH_Assay_Workflow

Methodology:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or water).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferrous Ion Chelating Activity Assay

This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺).

Methodology:

  • Prepare various concentrations of the test compound.

  • To a specific volume of each concentration, add a solution of ferrous chloride (FeCl₂).

  • The mixture is incubated at room temperature for a short period.

  • A solution of ferrozine is then added to the mixture. Ferrozine forms a colored complex with free ferrous ions.

  • After another incubation period at room temperature, the absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm.

  • A control without the test compound is also prepared.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Chelating Effect = [(A_control - A_sample) / A_control] * 100

  • The IC50 value, representing the concentration of the test compound that chelates 50% of the ferrous ions, is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Seed cells (e.g., human dermal fibroblasts or cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Conclusion and Future Directions

This compound holds promise as a valuable polyhydroxy acid with potential applications in research and drug development. Its plant-derived origin and structural similarity to the well-characterized lactobionic acid make it an attractive candidate for further investigation. However, this comparative analysis reveals significant gaps in the publicly available experimental data for this compound, particularly in direct comparisons with other PHAs.

To fully elucidate the potential of this compound and enable its effective utilization, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies of this compound against lactobionic acid, maltobionic acid, and gluconolactone to quantify and compare their antioxidant, metal chelating, and anti-inflammatory properties under standardized conditions.

  • Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxicity of this compound across a range of relevant human cell lines, including normal skin cells (fibroblasts, keratinocytes) and various cancer cell lines, to establish its safety profile and therapeutic window.

  • In-depth Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound, including its effects on the NF-κB pathway and other pathways related to skin health and disease.

  • Formulation and Delivery Research: Exploring the formulation of this compound into topical delivery systems and evaluating its skin permeation, moisturization efficacy, and stability.

By addressing these research gaps, the scientific and drug development communities can unlock the full potential of this compound as a novel and effective polyhydroxy acid.

References

Validating the Non-Irritating Properties of Bionic Acids on Sensitive Skin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in publicly available research directly validating the non-irritating properties of cellobionic acid on sensitive skin. However, extensive research on the structurally similar polyhydroxy acid (PHA), lactobionic acid, provides a strong basis for comparison and inference. This guide synthesizes the available data on lactobionic acid as a proxy to evaluate the potential of bionic acids for sensitive skin applications, comparing its performance with traditional alpha-hydroxy acids (AHAs) and outlining the experimental frameworks used for such validation.

Comparative Performance of Lactobionic Acid and Glycolic Acid

Clinical and in-vitro studies consistently demonstrate the gentle nature of lactobionic acid, particularly in comparison to the widely used AHA, glycolic acid. The larger molecular size of lactobionic acid is believed to result in slower and less deep penetration into the epidermis, thereby reducing the potential for irritation.

The following table summarizes key quantitative data from comparative studies.

ParameterTest Substance (Vehicle)ConcentrationResultInterpretation
Transepidermal Water Loss (TEWL) Lactobionic Acid (Emulsion)10%No significant increase in TEWL after 24h occlusive treatment.[1]Did not impair skin barrier function.
Glycolic Acid (Emulsion)-Often associated with increased TEWL, indicating potential barrier disruption.[2][3]Can compromise skin barrier integrity.
Erythema Index (EI) Lactobionic Acid (Emulsion)10%No significant increase in erythema after 24h occlusive treatment.[1]Non-irritating, suitable for sensitive skin.
Glycolic Acid (Emulsion)-Known to cause erythema, a common sign of skin irritation.[2][3]Higher potential for causing visible irritation.
In-Vitro Skin Irritation (Cell Viability) Lactobionic Acid (Emulsion)10%Satisfactory safety profile in cytotoxicity assays.[1]Low potential for causing cellular damage.
AHAs (general)-Can cause swelling, burning, and pruritus.[4]Higher risk of adverse reactions.
Skin Surface pH Lactobionic Acid (Emulsion)10%Significantly reduced skin surface pH without irritation.[1]Acidifies the skin mantle without causing irritation.

Experimental Protocols for Assessing Skin Irritation

The validation of the non-irritating properties of skincare ingredients relies on a combination of in-vitro and in-vivo testing methodologies.

In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test, outlined in OECD Test Guideline 439, is a standard non-animal method for assessing skin irritation potential.[5]

  • Test System: A reconstructed human epidermis model, such as EpiDerm™, which mimics the biochemical and physiological properties of the upper layers of human skin.[5][6]

  • Procedure:

    • A defined amount of the test substance (e.g., this compound formulation) is applied topically to the tissue surface.

    • The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).[7]

    • The tissue is then rinsed and incubated for a further period (e.g., 42-48 hours).

  • Endpoint Measurement: The viability of the tissue is determined using a colorimetric assay, most commonly the MTT assay.[5] In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.

  • Classification: A reduction in tissue viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.[5]

In-Vivo Human Repeat Insult Patch Test (HRIPT) on Sensitive Skin

This clinical study is designed to assess the potential of a product to cause irritation or allergic contact dermatitis in human subjects, often including a panel with self-perceived sensitive skin.

  • Subject Recruitment: A panel of volunteers, including individuals who self-identify as having sensitive skin, is recruited. Inclusion criteria often involve a history of skin sensitivity to cosmetics or environmental factors.

  • Induction Phase:

    • A small amount of the test product is applied to the skin under an occlusive or semi-occlusive patch.

    • The patch is worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period on the same skin site.

    • Dermatological scoring for signs of irritation (erythema, edema, papules, etc.) is performed at each visit.

  • Rest Phase: A two-week period with no product application follows the induction phase.

  • Challenge Phase:

    • A patch with the test product is applied to a new, previously unexposed skin site.

    • The site is evaluated for any reaction at 48 and 96 hours after application.

  • Biophysical Measurements: To quantify subtle changes in skin barrier function, non-invasive instrumental measurements are often included:[1][8]

    • Transepidermal Water Loss (TEWL): Measures the rate of water evaporation from the skin, an indicator of barrier integrity.

    • Erythema Index: Quantifies skin redness using a colorimeter.

    • Stratum Corneum Hydration: Measures the water content of the outermost skin layer.

Visualizing the Mechanisms and Methodologies

To better understand the biological pathways of skin irritation and the workflows for its assessment, the following diagrams are provided.

Skin_Irritation_Pathway Irritant Irritant (e.g., Low MW AHA) Keratinocyte Keratinocyte Irritant->Keratinocyte NFkB NF-κB Activation Keratinocyte->NFkB Langerhans Langerhans Cell Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) Langerhans->Cytokines Releases Vasodilation Vasodilation & Increased Permeability Cytokines->Vasodilation NFkB->Cytokines Upregulates Inflammatory_Cells Recruitment of Inflammatory Cells Vasodilation->Inflammatory_Cells Erythema Erythema, Edema, Pruritus Inflammatory_Cells->Erythema

Caption: Simplified signaling pathway of skin irritation.

In_Vitro_Irritation_Test_Workflow cluster_workflow In-Vitro Skin Irritation Test (OECD 439) Start Start: Receive Test Substance Prep Prepare Reconstructed Human Epidermis (RhE) Tissues Start->Prep Application Topical Application of Test Substance, Positive Control, & Negative Control Prep->Application Exposure Incubate for 60 minutes Application->Exposure Rinse Rinse and Blot Tissues Exposure->Rinse Post_Incubation Incubate for 42 hours Rinse->Post_Incubation MTT_Assay Perform MTT Assay Post_Incubation->MTT_Assay Measurement Measure Optical Density (Quantify Formazan) MTT_Assay->Measurement Calculation Calculate Percentage Cell Viability vs. Negative Control Measurement->Calculation Classification Classify as Irritant (≤50% Viability) or Non-Irritant (>50% Viability) Calculation->Classification End End: Report Results Classification->End

Caption: Experimental workflow for an in-vitro skin irritation test.

Bionic_Acid_Properties cluster_properties Properties of Bionic Acids (e.g., Lactobionic Acid) Large_Size Large Molecular Size Slow_Penetration Slower, Shallower Skin Penetration Large_Size->Slow_Penetration Reduced_Stimulation Reduced Stimulation of Sensory Receptors Slow_Penetration->Reduced_Stimulation Non_Irritating Non-Irritating Properties Reduced_Stimulation->Non_Irritating Humectant Multiple Hydroxyl Groups (Humectant Properties) Hydration Improved Skin Hydration Humectant->Hydration Barrier_Support Supports Skin Barrier Function Hydration->Barrier_Support Barrier_Support->Non_Irritating

Caption: Logical flow of bionic acid properties to non-irritation.

References

A Comparative Guide to Cellobionic Acid and Leading Anti-Aging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective anti-aging compounds is a cornerstone of dermatological research. While established molecules like retinoids, Vitamin C, and hyaluronic acid have a wealth of clinical data supporting their efficacy, emerging compounds continually warrant investigation. This guide provides a comparative analysis of the potential anti-aging effects of cellobionic acid against these gold-standard ingredients.

Executive Summary

Direct clinical studies on the anti-aging effects of this compound are not yet available in the published literature. However, its structural similarity to lactobionic acid, a polyhydroxy acid (PHA), allows for a prospective comparison based on the known mechanisms and clinical outcomes of PHAs. This guide synthesizes the available data for lactobionic acid as a proxy for this compound and compares it with the extensively studied anti-aging agents: retinoids, Vitamin C, and hyaluronic acid. The objective is to provide a data-driven framework for researchers and drug development professionals to evaluate the potential of this compound and to design future clinical investigations.

Comparative Efficacy of Anti-Aging Agents

The following table summarizes the clinical efficacy of lactobionic acid (as a proxy for this compound) and the comparator agents based on key anti-aging parameters.

ParameterLactobionic Acid (8%) (as proxy for this compound)Retinoids (Tretinoin 0.025-0.1%, Retinol 0.1-1%)Vitamin C (3-20%)Hyaluronic Acid (Topical & Injectable)
Wrinkle Reduction Significant improvements in fine lines observed.[1][2]Tretinoin: 40-60% reduction in fine lines.[3][4] Retinol: 20-40% improvement in fine lines.[4]Decreased wrinkling observed after 12 weeks.[5]Topical: 31% reduction in fine lines, 14% in wrinkles after 6 weeks.[6] Injectable: Significant reduction in wrinkle depth.[[“]]
Skin Firmness & Elasticity 14.5% increase in skin firmness and elasticity at 12 weeks.[1]Improves skin texture by 30-50%.[3][4]Increased collagen production leads to improved firmness.[8][9]Topical: 60% improvement in skin plumping at 6 weeks.[6]
Skin Hydration Strong humectant properties, provides moisturizing benefits.[1]Can cause initial dryness and irritation.[10]May decrease transepidermal water loss, though results are not definitive.[5]Topical: 55% sustained increase in hydration at 6 weeks.[6] Injectable: Restores skin hydration.[[“]]
Hyperpigmentation Normalizes melanin disbursement.[1]Tretinoin: 50-70% reduction in hyperpigmentation.[4]Decreases melanin formation.[9][11]No direct effect on hyperpigmentation.
Skin Thickness Significant increase in skin thickness.[1][2]Increases epidermal thickness.[12]Induces significant collagen synthesis.[13]-
Mechanism of Action Inhibition of matrix metalloproteinases (MMPs), antioxidant (chelating agent), humectant.[1][2]Binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), upregulating collagen synthesis and inhibiting MMPs.[3]Antioxidant, stimulates collagen synthesis, inhibits tyrosinase.[9][11]Binds and retains water molecules, supports tissue regeneration.[[“]][14][15]
Side Effects Gentle, non-irritating.[1][2]Retinoid dermatitis (redness, peeling, dryness).[3]Generally well-tolerated, can cause stinging in some individuals.[8]Excellent tolerability.[6]

Signaling Pathways in Skin Aging

The aging of skin is a complex process involving multiple signaling pathways. The diagram below illustrates the key pathways targeted by the comparator anti-aging agents. While the specific effects of this compound on these pathways are yet to be elucidated, its presumed inhibition of MMPs, similar to lactobionic acid, would play a crucial role in preventing collagen degradation.

SkinAgingPathways ROS Reactive Oxygen Species (ROS) TGF_beta_pathway TGF-β Signaling (Collagen Synthesis) ROS->TGF_beta_pathway inhibits MAPK_pathway MAPK/AP-1 Pathway ROS->MAPK_pathway activates UV_Radiation UV Radiation UV_Radiation->ROS generates Collagen_Degradation Collagen & ECM Degradation TGF_beta_pathway->Collagen_Degradation prevents MMPs Matrix Metalloproteinases (MMP) Expression MAPK_pathway->MMPs induces MMPs->Collagen_Degradation causes Skin_Aging Visible Signs of Aging (Wrinkles, Laxity) Collagen_Degradation->Skin_Aging leads to Retinoids Retinoids Retinoids->TGF_beta_pathway stimulates Retinoids->MMPs inhibits VitaminC Vitamin C VitaminC->ROS neutralizes VitaminC->TGF_beta_pathway stimulates Cellobionic_Acid This compound (Lactobionic Acid) Cellobionic_Acid->MMPs inhibits (presumed)

Caption: Key signaling pathways in skin aging and points of intervention for anti-aging compounds.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation of anti-aging efficacy. Below are representative methodologies for key experiments.

1. Clinical Assessment of Anti-Aging Effects

  • Objective: To evaluate the efficacy of a topical anti-aging agent in reducing the signs of skin aging.

  • Study Design: A double-blind, randomized, placebo-controlled study.

  • Participants: A cohort of subjects (e.g., n=40) with mild to moderate signs of photoaging.

  • Intervention: Twice-daily application of the test product (e.g., 8% this compound cream) and a placebo control to contralateral sides of the face for 12 weeks.

  • Primary Endpoints:

    • Clinical Grading: Dermatologist assessment of fine lines, wrinkles, skin texture, and pigmentation using a standardized visual scale (e.g., 0-9 scale) at baseline, week 4, week 8, and week 12.

    • Instrumental Analysis:

      • Skin Topography: Measurement of wrinkle depth and skin roughness using silicone replicas and 3D imaging analysis (e.g., VISIA-CR).

      • Skin Elasticity: Measurement of skin firmness and elasticity using a cutometer.

      • Skin Hydration: Measurement of stratum corneum hydration using a corneometer.

  • Secondary Endpoints:

    • Subject Self-Assessment: Questionnaires to evaluate perceived improvements in skin appearance.

    • Safety and Tolerability: Assessment of adverse events such as erythema, scaling, and stinging.

2. In Vitro Assessment of Matrix Metalloproteinase (MMP) Inhibition

  • Objective: To determine the ability of this compound to inhibit the activity of MMPs.

  • Methodology:

    • Cell Culture: Human dermal fibroblasts are cultured in vitro.

    • Induction of MMPs: Fibroblasts are treated with an MMP inducer, such as UV radiation or a pro-inflammatory cytokine (e.g., TNF-α).

    • Treatment: Cells are co-treated with varying concentrations of this compound.

    • MMP Activity Assay: The activity of specific MMPs (e.g., MMP-1, MMP-9) in the cell culture supernatant is quantified using a commercially available MMP activity assay kit (e.g., fluorometric or colorimetric).

    • Data Analysis: The percentage inhibition of MMP activity by this compound is calculated relative to the untreated control.

Proposed Experimental Workflow for this compound Evaluation

The following diagram outlines a proposed workflow for the comprehensive evaluation of this compound as a potential anti-aging agent.

ExperimentalWorkflow Start Start: Hypothesis This compound has anti-aging properties InVitro Phase 1: In Vitro Studies Start->InVitro MMP_Inhibition MMP Inhibition Assay InVitro->MMP_Inhibition Collagen_Synthesis Collagen Synthesis Assay (Pro-collagen I ELISA) InVitro->Collagen_Synthesis Antioxidant_Assay Antioxidant Capacity Assay (e.g., ORAC) InVitro->Antioxidant_Assay Formulation Phase 2: Formulation Development MMP_Inhibition->Formulation Collagen_Synthesis->Formulation Antioxidant_Assay->Formulation Stability_Testing Stability and Penetration Studies Formulation->Stability_Testing Clinical_Trial Phase 3: Clinical Trial Stability_Testing->Clinical_Trial Recruitment Subject Recruitment (Mild-to-moderate photoaging) Clinical_Trial->Recruitment Treatment Randomized, Controlled Application (12 weeks) Recruitment->Treatment Data_Collection Clinical & Instrumental Data Collection Treatment->Data_Collection Analysis Phase 4: Data Analysis & Reporting Data_Collection->Analysis Statistical_Analysis Statistical Analysis of Efficacy and Safety Analysis->Statistical_Analysis Publication Publication of Findings Statistical_Analysis->Publication

Caption: A comprehensive experimental workflow for evaluating the anti-aging potential of this compound.

While direct clinical evidence for the anti-aging effects of this compound is currently lacking, the data from studies on the related polyhydroxy acid, lactobionic acid, suggest a promising potential. Its presumed ability to inhibit MMPs, coupled with its strong humectant and gentle nature, positions it as a compelling candidate for further investigation. The comparative data presented in this guide highlight the high bar set by established anti-aging agents like retinoids and Vitamin C. Rigorous in vitro and clinical studies, following the outlined protocols, are essential to substantiate the anti-aging efficacy of this compound and to determine its place in the armamentarium of evidence-based dermatological ingredients.

References

A Comparative Analysis of the Chelating Abilities of Cellobionic Acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal-chelating properties of cellobionic acid and the well-established chelating agent, ethylenediaminetetraacetic acid (EDTA). This document summarizes available quantitative data, details relevant experimental protocols for characterization, and presents visualizations of their chemical structures and interaction mechanisms.

Introduction to Chelating Agents

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and modifying its chemical properties. This action is crucial in various applications, from industrial processes and analytical chemistry to medical treatments for heavy metal poisoning. The stability of the metal-chelator complex is a key determinant of a chelating agent's efficacy.

EDTA (Ethylenediaminetetraacetic acid) is a synthetic aminopolycarboxylic acid and is one of the most widely used chelating agents due to its high affinity for a broad range of metal ions. Its hexadentate nature, with six binding sites (two nitrogen atoms and four carboxylate groups), allows it to form very stable, water-soluble complexes with most di- and trivalent metal ions.

This compound , an aldobionic acid, is derived from the oxidation of cellobiose. It consists of a glucose molecule linked to a gluconic acid molecule. The chelating functionality of this compound resides in its gluconic acid moiety, which contains a carboxyl group and multiple hydroxyl groups that can coordinate with metal ions. While not as widely characterized as EDTA for its chelating properties, its natural origin and potential biodegradability make it an interesting subject of study.

Quantitative Comparison of Chelating Ability

The primary measure of a chelating agent's effectiveness is the stability constant (log K) of the metal-ligand complex it forms. A higher log K value indicates a more stable complex and a stronger chelating ability.

Due to the limited availability of direct experimental data for this compound's metal chelation, the stability constants for gluconic acid (the active chelating component of this compound) are presented here as a proxy. It is important to note that these values may not perfectly represent the chelating ability of the entire this compound molecule but provide a valuable estimation.

Metal IonThis compound (as Gluconate) log βEDTA log K
Ca(II)~1.210.6
Mg(II)~0.78.7
Cu(II)~3.218.8
Fe(II)~1.514.3
Fe(III)~4.5 (at pH 2.7)25.1
Zn(II)~1.716.5
Cd(II)~1.416.5
Mn(II)~1.114.0

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The data for gluconate is sourced from various studies and represents approximate values. The data clearly indicates that EDTA consistently forms significantly more stable complexes with the listed metal ions compared to gluconate (and by extension, likely this compound), with log K values that are several orders of magnitude higher.

Chemical Structures and Chelation Mechanisms

The difference in chelating ability between EDTA and this compound can be attributed to their distinct chemical structures and the number of donor atoms available for metal coordination.

cluster_EDTA EDTA Chelation cluster_CBA This compound Chelation EDTA EDTA Complex_EDTA Stable Hexadentate Complex EDTA->Complex_EDTA 6 Coordination Bonds (2N, 4O) Metal_EDTA Metal Ion (Mⁿ⁺) Metal_EDTA->Complex_EDTA CBA This compound Complex_CBA Less Stable Bidentate/Tridentate Complex CBA->Complex_CBA Coordination via Carboxylate & Hydroxyl O Metal_CBA Metal Ion (Mⁿ⁺) Metal_CBA->Complex_CBA

Caption: Chelation mechanisms of EDTA and this compound.

EDTA acts as a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multi-point attachment results in a highly stable, cage-like structure around the metal ion.

This compound, through its gluconic acid portion, primarily offers its carboxylate group and adjacent hydroxyl groups as binding sites. It is expected to act as a bidentate or tridentate ligand, forming a less constrained and generally less stable complex compared to EDTA.

Experimental Protocols for Evaluating Chelating Ability

The following are detailed methodologies for key experiments used to determine and compare the chelating abilities of compounds like this compound and EDTA.

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the change in pH of a solution containing a metal ion and the chelating agent upon the addition of a standard base.[1][2]

Protocol:

  • Solution Preparation: Prepare standardized solutions of the metal salt (e.g., 0.01 M CuSO₄), the chelating agent (this compound or EDTA, 0.01 M), a strong acid (e.g., 0.1 M HCl), and a strong, carbonate-free base (e.g., 0.1 M NaOH).

  • Titration Setup: In a thermostatted titration vessel, pipette a known volume of the chelating agent solution and the metal salt solution. Add a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with the standard acid.

  • Titration: Titrate the solution with the standard NaOH solution, recording the pH value after each addition of the titrant. Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve can be used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software or graphical methods.

start Prepare Solutions (Metal, Chelator, Acid, Base) setup Setup Titration Vessel (Metal + Chelator + Electrolyte) start->setup adjust_ph Adjust Initial pH to Acidic Range setup->adjust_ph titrate Titrate with Standard Base (Record pH vs. Volume) adjust_ph->titrate plot Plot pH vs. Volume of Base titrate->plot calculate Calculate Stability Constants (log K) plot->calculate end Results calculate->end

Caption: Workflow for Potentiometric Titration.

UV-Vis Spectrophotometry and Job's Method of Continuous Variation

UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex using Job's method of continuous variation.[3][4][5][6][7] This method is applicable when the metal-ligand complex has a distinct absorbance spectrum compared to the free metal or ligand.

Protocol:

  • Solution Preparation: Prepare equimolar stock solutions of the metal salt and the chelating agent (e.g., 1 mM).

  • Preparation of Mixed Solutions: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 indicates a 1:2 ratio.

start Prepare Equimolar Stock Solutions (Metal and Chelator) mix Prepare Series of Solutions (Varying Mole Fractions, Constant Total Moles) start->mix measure Measure Absorbance at λmax of Complex mix->measure plot Plot Absorbance vs. Mole Fraction of Ligand measure->plot determine Determine Stoichiometry from Maximum Absorbance plot->determine end Metal:Ligand Ratio determine->end

Caption: Workflow for Job's Method using UV-Vis Spectrophotometry.

Conclusion

Based on the available data and the fundamental principles of coordination chemistry, EDTA is a significantly more potent chelating agent than this compound for a wide range of metal ions. This is primarily due to its hexadentate nature, which allows for the formation of highly stable, sterically favored complexes.

While this compound, through its gluconic acid moiety, does exhibit chelating properties, its lower number of donor atoms results in the formation of less stable complexes. However, the natural origin and potential for biodegradability of this compound may offer advantages in specific applications where high chelating strength is not the primary requirement and environmental impact is a key consideration.

Further research involving direct comparative studies under various conditions is necessary to fully elucidate the potential of this compound as a chelating agent and to identify specific applications where its unique properties could be beneficial. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

A Comparative Analysis of Cellobionic Acid and Sorbic Acid as Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of cellobionic acid as a potential food preservative in comparison to the widely used sorbic acid reveals distinct differences in their mechanisms of action, antimicrobial efficacy, and antioxidant properties. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the food industry.

Executive Summary

Sorbic acid, a well-established food preservative, functions primarily by inhibiting the growth of molds, yeasts, and some bacteria. Its effectiveness is highly dependent on the pH of the food matrix. This compound, an aldobionic acid derived from cellulose, is emerging as a potential plant-based alternative with suggested antioxidant and antimicrobial properties. While direct comparative studies are limited, this guide synthesizes existing data on both compounds to provide a preliminary assessment of their respective strengths and weaknesses as food preservatives.

I. Mechanism of Action

Sorbic Acid: The antimicrobial activity of sorbic acid is attributed to its undissociated form, which can penetrate the cell membranes of microorganisms.[1][2] Once inside the cell, it disrupts enzymatic activity, interferes with nutrient transport, and ultimately inhibits microbial growth.[1] The effectiveness of sorbic acid is optimal in acidic conditions (pH below 6.5) where a higher proportion of the acid remains in its undissociated state.[1][2]

This compound: The precise antimicrobial mechanism of this compound is not as extensively studied as that of sorbic acid. However, research on its stereoisomer, lactobionic acid, suggests a likely mechanism involving the disruption of the bacterial cell wall and membrane integrity.[3][4] This damage leads to the leakage of intracellular components and inhibition of protein synthesis, ultimately causing cell death.[3][4] It is plausible that this compound shares a similar mode of action.

Diagram of Sorbic Acid's Proposed Antimicrobial Mechanism

G Figure 1: Sorbic Acid Antimicrobial Workflow cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell SorbicAcid_un Undissociated Sorbic Acid Membrane Cell Membrane SorbicAcid_un->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Enzymes Enzyme Inactivation Cytoplasm->Enzymes NutrientUptake Inhibited Nutrient Uptake Cytoplasm->NutrientUptake GrowthInhibition Growth Inhibition Enzymes->GrowthInhibition NutrientUptake->GrowthInhibition G Figure 2: Postulated this compound Antimicrobial Workflow cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell CellobionicAcid This compound CellWall Cell Wall Disruption CellobionicAcid->CellWall CellMembrane Cell Membrane Permeabilization CellWall->CellMembrane Leakage Leakage of Intracellular Contents CellMembrane->Leakage ProteinSynthesis Inhibition of Protein Synthesis CellMembrane->ProteinSynthesis CellDeath Cell Death Leakage->CellDeath ProteinSynthesis->CellDeath G Figure 3: MIC Determination Workflow A Prepare serial dilutions of preservative in broth medium B Inoculate each dilution with a standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E G Figure 4: Antioxidant Assay Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Prepare dilutions of test compound B1 Mix with DPPH solution A1->B1 C1 Incubate in the dark B1->C1 D1 Measure absorbance at ~517 nm C1->D1 E Calculate % inhibition D1->E A2 Prepare dilutions of test compound B2 Mix with ABTS radical cation solution A2->B2 C2 Incubate at room temp B2->C2 D2 Measure absorbance at ~734 nm C2->D2 D2->E F Determine IC50 value E->F

References

In Vitro Cytotoxicity of Cellobionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cellobionic acid, an aldobionic acid derived from the oxidation of cellobiose, is a compound of growing interest in various industrial applications. However, its cytotoxic profile, a critical parameter for any compound with potential biomedical applications, remains largely uncharacterized in publicly available literature. This guide provides a comparative overview of the in vitro cytotoxicity of several other organic acids, offering a valuable benchmark for future studies on this compound. The data presented herein, including detailed experimental protocols and signaling pathways, will aid researchers in designing and interpreting cytotoxicity studies.

While direct studies on the cytotoxicity of this compound are scarce, research on a structurally similar aldobionic acid, maltobionic acid, has shown it to be non-cytotoxic to HEK-293 cells at concentrations up to 500 µg/mL. This suggests that this compound may also exhibit low cytotoxicity. However, comprehensive in vitro studies are necessary to establish its specific effects on various cell lines.

In contrast, a range of other organic acids have been extensively studied for their cytotoxic and anti-cancer properties. This guide focuses on the following well-characterized compounds as points of comparison:

  • Propionic Acid: A short-chain fatty acid with demonstrated oncoprotective effects.

  • Betulinic Acid: A naturally occurring pentacyclic triterpenoid with potent antitumor properties.

  • Hydroxystearic Acid: A fatty acid derivative that exhibits cytostatic and cytotoxic effects.

  • Sinapic Acid: A hydroxycinnamic acid derivative with antiproliferative and apoptotic effects.

  • Zoledronic Acid: A bisphosphonate that can directly suppress cancer cell proliferation and induce apoptosis.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic effects of the selected organic acids on various cancer cell lines.

Table 1: Cytotoxicity of Propionic Acid and Betulinic Acid

CompoundCell LineAssayIC50 / EffectCitation
Propionic Acid HeLa (Cervical Cancer)MTSCell viability inhibited to 42.7% at 12 mM and 31.5% at 25 mM[1]
CaSki, SiHa (Cervical Cancer)MTSDramatically reduced cell viability[1]
BEAS-2B (Normal Lung)MTSLess cytotoxic compared to cancer cell lines[1]
Betulinic Acid A375 (Melanoma)MTTIC50: 16.91 µM[2]
MCF-7 (Breast Adenocarcinoma)MTTIC50: 38.82 µM[3]
PC-3 (Prostate Adenocarcinoma)MTTIC50: 32.46 µM[3]
A549 (Lung Carcinoma)MTTIC50: 15.51 µM[3]
CEM/ADR5000 (Multidrug-Resistant Leukemia)ResazurinNo cross-resistance observed (0.8-fold)[4]

Table 2: Cytotoxicity of Hydroxystearic Acid, Sinapic Acid, and Zoledronic Acid

CompoundCell LineAssayIC50 / EffectCitation
Hydroxystearic Acid HT29 (Colon Carcinoma)Proliferation AssayInhibition of proliferation, accumulation in G0-G1 phase[5]
I407 (Embryonic Intestine)Proliferation AssaySlight increase in G0-G1 phase[5]
CaCo-2, HeLa, MCF7, PC3, NLFMTT5-HSA, 7-HSA, and 9-HSA showed significant inhibitory potency[6]
Sinapic Acid HT-29 (Colon Cancer)XTTIC50: 317.5 µM for 24h[7]
PC-3, LNCaP (Prostate Cancer)Not specifiedIC50: 1000 µM for 72h[8]
Zoledronic Acid HaCaT (Epithelial Cells)Trypan Blue, MTTSignificant reduction in viable cells and metabolic activity at 5 µM[9][10]
Gingival FibroblastsTrypan Blue, MTTSignificant reduction in viable cells and metabolic activity at 5 µM[9][10]
Various Solid Tumor Cell LinesNot specifiedSensitized tumor cells to Vγ9Vδ2 T cell cytotoxicity[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are outlines of standard protocols for the key assays mentioned in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[14]

  • Incubation: Incubate the mixture to allow LDH to catalyze the conversion of lactate to pyruvate, which leads to the formation of a colored formazan product.[15]

  • Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.[14] The amount of color is proportional to the amount of LDH released.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Harvesting and Washing: Harvest the treated cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a solution containing Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (which stains the DNA of necrotic cells).[16]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying cytotoxicity is essential for drug development.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay LDH_Assay LDH Assay Compound_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calculation

Caption: A generalized workflow for in vitro cytotoxicity testing.

Several of the compared organic acids induce apoptosis through the mitochondrial pathway.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis Organic_Acid Organic Acid (e.g., Betulinic Acid, Sinapic Acid) Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Organic_Acid->Bax_Bcl2 MMP_Loss Mitochondrial Membrane Potential (ΔΨm) Loss Bax_Bcl2->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The mitochondrial (intrinsic) pathway of apoptosis.

Propionic acid has been shown to induce autophagy through the inhibition of the AKT/mTOR signaling pathway.[1][17]

Propionic_Acid_Signaling Propionic_Acid Propionic Acid ROS ↑ Reactive Oxygen Species (ROS) Propionic_Acid->ROS AKT_mTOR AKT/mTOR Pathway Propionic_Acid->AKT_mTOR Inhibits NFkB NF-κB Pathway Propionic_Acid->NFkB Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cell_Death Cell Death Mitochondrial_Dysfunction->Cell_Death Autophagy ↑ Autophagy AKT_mTOR->Autophagy Negative Regulation Autophagy->Cell_Death

Caption: Signaling pathways modulated by propionic acid.

This guide provides a foundational framework for researchers interested in the in vitro cytotoxicity of this compound. By leveraging the extensive data available for other organic acids, future studies can be designed to effectively characterize the cytotoxic potential of this compound and its suitability for various biomedical applications.

References

A Comparative Guide to the Synthesis of Cellobionic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cellobionic acid (CBA), a derivative of cellobiose, is a promising molecule with potential applications in the pharmaceutical, cosmetic, and food industries. Its synthesis can be achieved through both chemical and enzymatic methods, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from various studies on the chemical and enzymatic synthesis of this compound. This allows for a direct comparison of the performance of different methods.

Synthesis MethodCatalyst/EnzymeSubstrate ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Productivity (g/L/h)Reference(s)
Chemical Synthesis
Catalytic Oxidation3% Pt/HPS MN27010 g/L1101~65 (CBA)Not Reported[1]
3% Au/HPS MN27010 g/L145143.2 (CBA)Not Reported[1]
Cu-Au/TiO₂0.6 mmol in 20 mL1453High (intermediate)Not Reported[2]
Electrochemical OxidationGraphite anode, CaBr₂ mediator0.25 M0Not specifiedup to 92 (conversion)Not Reported[3]
Enzymatic Synthesis
Whole-Cell BiocatalysisGenetically modified Pseudomonas taetrolens200 g/L3511>9518.2
Engineered Gluconobacter oxydans98 g/L30~21>99~4.7[4]
In Vitro Enzymatic SystemQuinoprotein glucose dehydrogenase & others50 g/L (maltodextrin)Not specifiedNot specified~42 (from maltodextrin)Not Reported[5]

Note: Direct comparison of chemical methods is challenging due to variations in experimental conditions and reporting metrics across studies. Some studies on catalytic oxidation focus on the subsequent conversion of this compound to other products like gluconic acid.

Experimental Protocols

Chemical Synthesis: Catalytic Oxidation with Platinum

This protocol is based on the hydrolytic oxidation of cellobiose using a platinum-containing catalyst.[1]

Materials:

  • Cellobiose

  • 3% Pt/HPS MN270 catalyst

  • Deionized water

  • Pressurized reactor

Procedure:

  • In a pressurized reactor, suspend 0.05 g of the 3% Pt/HPS MN270 catalyst in 20 mL of deionized water.

  • Add 0.2 g of cellobiose to the suspension.

  • Seal the reactor and pressurize with oxygen to 5 bar.

  • Heat the reaction mixture to 145 °C while stirring.

  • Maintain the reaction conditions for 1 hour.

  • After the reaction, cool the reactor, release the pressure, and separate the catalyst from the reaction mixture by filtration.

  • The resulting solution contains this compound along with other oxidation products. Further purification steps, such as chromatography, are required to isolate pure this compound.

Enzymatic Synthesis: Whole-Cell Biocatalysis with Gluconobacter oxydans

This protocol describes the production of this compound using resting cells of genetically engineered Gluconobacter oxydans.[4]

Materials:

  • Engineered Gluconobacter oxydans cells

  • Cellobiose

  • Sterile aqueous buffer (e.g., phosphate buffer, pH 6.0)

  • Stirred-tank bioreactor with pH and dissolved oxygen (DO) control

Procedure:

  • Cultivate the engineered G. oxydans strain in a suitable growth medium and harvest the cells by centrifugation.

  • Wash the harvested cells with a sterile buffer to prepare the resting cell suspension.

  • In a stirred-tank bioreactor, prepare a solution of cellobiose (e.g., 98 g/L) in the sterile buffer.

  • Inoculate the cellobiose solution with the prepared resting cells to a desired concentration (e.g., 2.6 g/L cell dry weight).

  • Maintain the reaction at 30 °C with controlled pH (e.g., 6.0) and sufficient aeration to keep the dissolved oxygen level above 30% saturation.

  • Monitor the conversion of cellobiose to this compound over time using analytical methods like HPLC.

  • The reaction is typically complete within 21 hours, achieving a yield of over 99%.[4]

  • Separate the cells from the reaction broth by centrifugation or microfiltration to obtain a cell-free solution of this compound.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow A Substrate (Cellobiose) C Reaction (High Temp & Pressure) A->C B Catalyst (e.g., Pt, Au, Pd) B->C D Catalyst Separation (Filtration) C->D E Product Purification (e.g., Chromatography) D->E F This compound E->F

Chemical Synthesis Workflow Diagram

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Workflow A Microorganism Cultivation B Biocatalyst Preparation (Whole Cells or Isolated Enzyme) A->B D Biotransformation (Mild Conditions) B->D C Substrate (Cellobiose) C->D E Biocatalyst Separation (Centrifugation/Filtration) D->E F This compound Solution E->F

Enzymatic Synthesis Workflow Diagram

Concluding Remarks

The choice between chemical and enzymatic synthesis of this compound depends heavily on the desired scale of production, purity requirements, and environmental considerations.

Chemical synthesis , particularly through catalytic oxidation with noble metals, offers a rapid route to this compound. However, these methods often require harsh reaction conditions, including high temperatures and pressures, and may lead to the formation of byproducts, necessitating extensive purification steps. The catalysts, while effective, can be expensive and may pose environmental concerns regarding metal leaching.

Enzymatic synthesis , utilizing either isolated enzymes or whole-cell biocatalysts, presents a more sustainable and highly selective alternative. These reactions are typically conducted under mild conditions (ambient temperature and pressure) in aqueous media, leading to very high yields and purity of the final product.[4] The use of whole-cell biocatalysts, such as genetically engineered P. taetrolens or G. oxydans, can be particularly cost-effective as it eliminates the need for enzyme purification. While the initial development of a robust biocatalyst may require significant effort, the high efficiency and environmentally friendly nature of enzymatic synthesis make it a compelling option for the industrial production of this compound.

Researchers and drug development professionals are encouraged to consider these factors carefully when selecting a synthesis strategy for this compound. For laboratory-scale synthesis where speed is critical, chemical methods may be suitable. However, for larger-scale, sustainable, and high-purity production, enzymatic routes are demonstrably superior.

References

A Comparative Guide to the Biodegradability of Cellobionic Acid-Derived Polymers and Other Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and biocompatible materials has led to significant research into biodegradable polymers, particularly for applications in the pharmaceutical and biomedical fields. Polymers derived from cellobionic acid, a sugar acid obtained from cellulose, are emerging as a promising class of bio-based materials. This guide provides an objective comparison of the expected biodegradability of this compound-derived polymers with established biodegradable alternatives, supported by established experimental protocols for validation.

Introduction to this compound-Derived Polymers

This compound is produced by the oxidation of cellobiose, the repeating unit of cellulose.[1] Its structure, containing multiple hydroxyl groups and a carboxylic acid function, makes it a versatile monomer for the synthesis of polyesters and polyamides. The presence of ester or amide linkages in the backbone of these polymers is a key structural feature that suggests susceptibility to degradation through hydrolysis and enzymatic action, similar to other known biodegradable polyesters.[2]

Comparative Analysis of Biodegradable Polymers

While specific experimental data on the biodegradation of polymers derived directly from this compound is limited in publicly available literature, we can infer their likely performance based on their chemical structure and compare them to well-characterized biodegradable polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxyalkanoates (PHAs).

Table 1: Comparison of Biodegradability Characteristics

PropertyPolymers from this compound (Expected)Polylactic Acid (PLA)Polycaprolactone (PCL)Polyhydroxyalkanoates (PHAs)
Monomer Source Renewable (Cellulose)Renewable (Corn, Sugarcane)PetrochemicalRenewable (Microbial Fermentation)
Key Chemical Bond Polyester / PolyamidePolyesterPolyesterPolyester
Primary Degradation Hydrolytic and EnzymaticHydrolytic, then MicrobialHydrolytic and EnzymaticEnzymatic
Degradation Rate Moderate to High (Hypothesized)Slow in ambient conditions, faster in industrial compostSlowVariable (depends on type and environment)
Byproducts CO2, water, biomass (Expected)Lactic acid, CO2, water, biomassCO2, water, biomassCO2, water, biomass
Controlling Factors Molecular weight, crystallinity, environmentCrystallinity, molecular weight, temperature, humidityMolecular weight, crystallinityMicrobial activity, environment

Experimental Protocols for Validating Biodegradability

To empirically validate the biodegradability of novel polymers derived from this compound, a series of standardized tests should be conducted. These protocols are designed to simulate various environmental conditions and measure the extent and rate of polymer degradation.

Aerobic Biodegradation in Soil

This test determines the rate at which microorganisms in the soil can break down the polymer in the presence of oxygen.

  • Standard Method: ISO 17556:2019 or ASTM D5988-18.[3]

  • Principle: The test material is mixed with a standardized soil and incubated under controlled temperature and humidity. The biodegradation is quantified by measuring the amount of carbon dioxide (CO2) evolved over time, which is a direct result of microbial respiration of the polymer's carbon.[3]

  • Procedure:

    • Prepare a test setup with the polymer sample mixed into a known amount of soil in a sealed vessel.

    • Include a positive control (e.g., cellulose) and a negative control (e.g., polyethylene).

    • Aerate the vessels with CO2-free air.

    • Trap the evolved CO2 in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and quantify it by titration or with an infrared analyzer.

    • Incubate for a period of up to six months, with regular measurements.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test sample to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced by the blank control.

Aerobic Biodegradation in a Compost Environment

This method evaluates the polymer's ability to disintegrate and biodegrade under industrial composting conditions.

  • Standard Method: ISO 14855-1:2012 or ASTM D5338-15.[4]

  • Principle: The test material is exposed to a simulated composting environment with elevated temperatures (thermophilic conditions), high humidity, and a rich microbial population. Biodegradation is measured by the evolution of CO2.

  • Procedure:

    • Mix the test polymer with a mature compost inoculum in a composting vessel.

    • Maintain the temperature at approximately 58°C and ensure proper aeration and moisture content.

    • Measure the evolved CO2 continuously or at regular intervals.

    • At the end of the test (typically 180 days), the material is also visually assessed for disintegration.

  • Data Analysis: Similar to the soil test, the percentage of biodegradation is determined by the amount of CO2 evolved relative to the theoretical maximum. For a material to be considered compostable, it must achieve a high level of biodegradation (e.g., 90%) and disintegrate so that less than 10% of the original material remains on a 2 mm sieve.[4]

Enzymatic Degradation Assay

This in vitro test assesses the susceptibility of the polymer to specific enzymes, which can provide insights into the degradation mechanism.

  • Principle: The polymer is incubated in a buffer solution containing a specific hydrolytic enzyme (e.g., lipase, cellulase, or a relevant esterase). Degradation is monitored by measuring weight loss, changes in molecular weight, or the release of soluble degradation products.[5]

  • Procedure:

    • Prepare films or pellets of the polymer with a known weight and surface area.

    • Immerse the samples in a buffer solution (e.g., phosphate buffer at a physiological pH) containing the selected enzyme at a specified concentration.

    • Include a control group in a buffer without the enzyme.

    • Incubate at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

    • At predetermined time points, remove the samples, wash, dry, and weigh them to determine mass loss.

    • The supernatant can be analyzed for soluble degradation products using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate of degradation is determined by the percentage of weight loss over time. A significant difference in weight loss between the enzyme and control groups indicates enzymatic degradation.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams illustrate the logical flow of the experimental validation process and the expected biodegradation pathway for a polyester derived from this compound.

Experimental_Workflow start Synthesized Cellobionic Acid Polymer char Physicochemical Characterization (MW, Crystallinity, etc.) start->char soil Soil Burial Test (ISO 17556 / ASTM D5988) char->soil compost Composting Test (ISO 14855 / ASTM D5338) char->compost enzyme Enzymatic Degradation (In Vitro Assay) char->enzyme co2 Measure CO2 Evolution soil->co2 compost->co2 disintegration Assess Disintegration (Sieve Test) compost->disintegration weight_loss Measure Weight Loss & Change in MW enzyme->weight_loss data Data Analysis: % Biodegradation co2->data weight_loss->data disintegration->data conclusion Validate Biodegradability data->conclusion

Caption: Workflow for validating the biodegradability of a new polymer.

Biodegradation_Pathway polymer This compound Polyester hydrolysis Abiotic Hydrolysis (Moisture) polymer->hydrolysis enzyme_attack Enzymatic Attack (e.g., Esterases) polymer->enzyme_attack oligomers Oligomers & Dimers hydrolysis->oligomers enzyme_attack->oligomers monomers This compound & Diol Monomers oligomers->monomers assimilation Microbial Assimilation monomers->assimilation end_products CO2 + H2O + Biomass assimilation->end_products

References

Safety Operating Guide

Proper Disposal of Cellobionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of cellobionic acid, ensuring the protection of personnel and the environment. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential.[1]

Hazard Assessment and Regulatory Compliance

Before proceeding with disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local and national regulations for chemical waste disposal must be followed. Although this compound is not considered a hazardous substance, this classification should be confirmed with your EHS officer, as institutional policies may vary.[2][3]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Spill Management: In case of a spill, collect the material and place it in a suitable container for disposal. Avoid generating dust. For aqueous solutions, cover drains and collect the spill before proceeding with disposal.

Disposal Procedures for Solid this compound

For this compound in its solid (powder) form, the recommended disposal method is as non-hazardous solid waste.

Step-by-Step Protocol:

  • Containerization: Collect the dry this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical.

  • Labeling: The label should clearly identify the contents as "this compound Waste."

  • Waste Stream: Dispose of the sealed container in the designated non-hazardous solid waste stream as per your laboratory's waste management plan. Avoid mixing with other chemical waste.

Disposal Procedures for Aqueous Solutions of this compound

Aqueous solutions of this compound require pH neutralization before they can be disposed of down the drain. This process mitigates the potential for corrosion of plumbing and harm to aquatic ecosystems.

Experimental Protocol for Neutralization:

  • pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the initial pH of the this compound solution.

  • Neutralization:

    • Perform the neutralization in a fume hood and wear appropriate PPE.[4]

    • Slowly add a weak base, such as a 1% sodium bicarbonate solution, to the acidic solution while stirring.[5]

    • Monitor the pH continuously during the addition of the base.

    • Continue adding the base dropwise until the pH of the solution is within the neutral range of 6.0 to 9.0.[4]

  • Final Verification: Re-measure the pH to confirm it is stable within the acceptable range.

  • Drain Disposal: Once neutralized, the solution can be poured down the drain, followed by a copious amount of water (at least 20 parts water to the neutralized solution) to ensure dilution.[4]

Important Considerations:

  • Contamination: If the this compound has been mixed with hazardous substances, it must be treated as hazardous waste. The disposal protocol for the hazardous component should be followed.[6]

  • Large Quantities: For the disposal of large quantities of this compound, always consult your institution's EHS department for guidance on the most appropriate disposal method.[6]

Quantitative Data Summary

PropertyValueSource
GHS Classification Not a dangerous substance[1]
Physical State Solid (powder or amorphous solid)[1][2]
Solubility Soluble in water[1]
Acceptable pH for Drain Disposal 6.0 - 9.0[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated is_solid Is the waste solid? solid_waste Containerize, label, and dispose in non-hazardous solid waste stream is_solid->solid_waste Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No neutralize Neutralize solution to pH 6.0-9.0 is_aqueous->neutralize Yes consult_ehs Consult Institutional EHS for guidance is_aqueous->consult_ehs No drain_disposal Dispose down the drain with copious amounts of water neutralize->drain_disposal is_contaminated->is_solid No hazardous_waste Dispose of as hazardous waste following protocol for the contaminant is_contaminated->hazardous_waste Yes

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.